molecular formula C8H18N2O B1311247 (2S,3S)-2-amino-N,N,3-trimethylpentanamide CAS No. 192821-39-9

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Cat. No.: B1311247
CAS No.: 192821-39-9
M. Wt: 158.24 g/mol
InChI Key: BBURRWZXFUJMSZ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBURRWZXFUJMSZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266817
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192821-39-9
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,3S)-2-amino-N,N,3-trimethylpentanamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,3S)-2-amino-N,N,3-trimethylpentanamide: Properties, Synthesis, and Analytical Considerations

Executive Summary

This compound is a chiral small molecule structurally derived from the natural amino acid L-isoleucine. It features a pentanamide backbone with stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions, and a tertiary amide resulting from N,N-dimethylation. While specific literature on this exact compound is sparse, its structural motifs—a primary α-amino group and a stable tertiary amide—make it a molecule of significant interest for researchers in medicinal chemistry and drug development. It serves as a valuable building block for creating peptide mimetics, probes for studying biological systems, and scaffolds for novel therapeutics.[1]

This guide provides a comprehensive technical overview of this compound, constructed from foundational chemical principles and extrapolated data from closely related structural analogs. We will delve into its physicochemical properties, propose a robust synthetic and purification strategy, outline a rigorous analytical workflow for its characterization, and discuss its potential reactivity and applications. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to synthesize, analyze, and effectively utilize this compound in their work.

Molecular Overview and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and resulting physicochemical properties. This compound is, in essence, L-isoleucinamide with two methyl groups on the amide nitrogen. This modification significantly alters its properties compared to the parent amino acid, primarily by removing the hydrogen bond donating capability of the amide NH group and increasing its lipophilicity.

The specific stereochemistry, (2S,3S), is inherited from L-isoleucine and is crucial for its interaction with chiral biological systems like enzymes and receptors.[1] The presence of both a basic primary amine (at C2) and a polar, non-protic tertiary amide functional group dictates its solubility, reactivity, and potential as a ligand.

Chemical Structure

Caption: 2D structure of this compound.

Core Physicochemical Data

The following table summarizes the key computed and estimated properties for the target molecule. These values are derived from data available for its closest structural analog, (2S,3S)-2-amino-N,3-dimethylpentanamide, and adjusted for the additional N-methyl group.

PropertyValue / DescriptionSource
IUPAC Name This compound---
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol Calculated
CAS Number Not assigned (as of Jan 2026)---
Canonical SMILES CCN[2]
InChIKey (Extrapolated from analog)[2]
Hydrogen Bond Donors 1 (from the -NH₂ group)[2]
Hydrogen Bond Acceptors 2 (from the O and -NH₂ N atoms)[2]
Rotatable Bonds 4[2]
Estimated LogP ~0.5 - 0.8Estimated
Estimated pKa ~8.5 - 9.0 (for the primary amine)[3]
Appearance Expected to be a colorless oil or a low-melting solid---
Solubility Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents; moderate to low solubility in water.---

Synthesis and Purification Strategy

The most direct and reliable method for preparing this compound is through a standard peptide coupling reaction. This approach offers high control over stereochemistry, which is paramount. The causality behind this multi-step process is to first protect the reactive primary amine, then form the amide bond, and finally deprotect the amine to yield the target compound.

Rationale for Synthetic Design
  • Starting Material: Commercially available N-Boc-(2S,3S)-isoleucine is the ideal starting material. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that prevents the α-amino group from interfering with the amide bond formation.

  • Amide Coupling: The carboxylic acid of the protected isoleucine is activated to facilitate nucleophilic attack by dimethylamine. The choice of coupling reagent is critical for efficiency and to suppress racemization at the α-carbon. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and minimize side reactions.

  • Deprotection: The final step involves the selective removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the newly formed amide bond intact.

Proposed Synthetic Workflow

G A N-Boc-(2S,3S)-isoleucine + Dimethylamine (2M in THF) B Amide Coupling Reaction A->B C Crude Boc-protected Intermediate B->C Add HATU, DIPEA Stir at RT, 12h D Aqueous Workup & Solvent Evaporation C->D E Purified Intermediate D->E F Boc Deprotection (TFA/DCM) E->F G Crude Final Product (TFA Salt) F->G H Purification (e.g., RP-HPLC or Ion-Exchange Chromatography) G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

  • Dissolve N-Boc-(2S,3S)-isoleucine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

  • In a separate flask, add HATU (1.1 eq) to the solution.

  • Slowly add a solution of dimethylamine (1.2 eq, e.g., 2M in THF) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the crude intermediate from the previous step in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Purification

  • The resulting crude product (as a TFA salt) can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Alternatively, for a salt-free product, the crude material can be neutralized and purified via silica gel chromatography or converted to the free base using an appropriate ion-exchange resin.

  • Combine fractions containing the pure product and lyophilize or evaporate to yield the final compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the others.

Proposed Analytical Workflow

G A Synthesized Final Product B Mass Spectrometry (LC-MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Chiral HPLC A->D E Confirm Molecular Weight [M+H]⁺ = 159.15 B->E F Confirm Structure & Purity C->F G Confirm Enantiomeric & Diastereomeric Purity D->G H Validated Compound E->H F->H G->H

Caption: Analytical workflow for structural and stereochemical validation.

Expected Analytical Data
  • Mass Spectrometry (ESI+): The primary validation is the observation of the correct molecular ion.

    • Expected [M+H]⁺: 159.15 (Calculated for C₈H₁₉N₂O⁺)

  • ¹H NMR (400 MHz, CDCl₃ or MeOD): The proton NMR spectrum will provide structural confirmation.

    • δ ~3.0-3.2 ppm: Two singlets, corresponding to the two N-methyl groups (may be non-equivalent due to rotational hindrance).

    • δ ~3.5-3.7 ppm: A doublet, corresponding to the α-proton (-CH(NH₂)-).

    • δ ~1.8-2.0 ppm: A multiplet, corresponding to the β-proton (-CH(CH₃)-).

    • δ ~1.1-1.5 ppm: Multiplets, corresponding to the ethyl group's -CH₂-.

    • δ ~0.8-1.0 ppm: Doublet and triplet, corresponding to the β-methyl and γ-methyl groups.

  • ¹³C NMR (100 MHz, CDCl₃ or MeOD): Confirms the carbon skeleton.

    • δ ~170-175 ppm: Amide carbonyl carbon.

    • δ ~55-60 ppm: α-carbon.

    • δ ~35-40 ppm: β-carbon and the two N-methyl carbons.

    • δ ~10-30 ppm: Remaining aliphatic carbons.

  • Chiral HPLC: This is the definitive method for confirming stereochemical purity.

    • Methodology: An analytical sample is injected onto a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC). An isocratic mobile phase (e.g., hexane/ethanol with a basic additive like diethylamine) is used.

    • Expected Result: A single major peak corresponding to the (2S,3S) enantiomer, with any other stereoisomers appearing at different retention times. The goal is to achieve >99% diastereomeric and enantiomeric excess.[4]

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability
  • Primary Amine: The α-amino group is the most reactive site. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.

  • Tertiary Amide: The N,N-dimethylamide is significantly more stable to hydrolysis than a primary or secondary amide. It will only hydrolyze under harsh acidic or basic conditions with prolonged heating.

  • Stability: The compound should be stable under standard laboratory conditions. As a free base, it may slowly absorb CO₂ from the air. For long-term storage, it is best kept as a salt (e.g., HCl or TFA salt) in a cool, dry, and dark environment.

Potential Applications in Research and Development

The unique structure of this compound positions it as a versatile tool for drug discovery and chemical biology.

  • Peptidomimetics: By replacing a natural amino acid in a peptide sequence, this compound can introduce conformational constraints and improve metabolic stability by protecting the C-terminus from exopeptidases.[1]

  • Enzyme Inhibition Studies: As an analog of isoleucine, it can be used to probe the active sites of enzymes that process this amino acid, potentially acting as a competitive inhibitor.[1]

  • Ligand for Receptors: The scaffold is suitable for elaboration into more complex molecules. For instance, a related compound, (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide (LM11A-31), is a ligand for the p75 neurotrophin receptor and has been investigated for treating neurodegenerative disorders like Alzheimer's disease.[5] This highlights the potential of this structural class in neuroscience research.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting fragment for building more potent and selective drug candidates.

References

  • MDPI. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866017, 2-Amino-3-methylpentanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28182566, (2S,3S)-2-amino-N,3-dimethylpentanamide. Retrieved from [Link]

  • Crasto, A. M. (2014). LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide. Anthony Melvin Crasto's Chemistry Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724027, (2S,3S)-2-Amino-3-methyl-1-pentanol. Retrieved from [Link]

  • Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134561367, (3S)-N,2,3-trimethylpentanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral amide derivative of the essential amino acid L-isoleucine. Its specific stereochemistry and the presence of a tertiary amide group introduce unique structural features that can influence its chemical properties and biological activity. This guide provides a comprehensive analysis of its molecular structure, a proposed synthetic pathway, and a detailed projection of its analytical signatures. By leveraging data from closely related analogs and foundational principles of stereochemistry and spectroscopy, this document serves as a crucial resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chiral molecules.

Introduction: The Significance of Chiral Amides in Drug Discovery

Chiral amides are a cornerstone of medicinal chemistry, forming the backbone of peptides and peptidomimetics. The precise three-dimensional arrangement of atoms in these molecules is critical for their interaction with biological targets. This compound, as a derivative of L-isoleucine, possesses two chiral centers at the C2 and C3 positions, defining its specific diastereomeric form. The N,N-dimethylation of the amide introduces a tertiary amide, which can significantly alter its hydrogen bonding capacity, conformational flexibility, and metabolic stability compared to primary or secondary amides. Understanding the nuanced structural details of this molecule is paramount for its potential development in various therapeutic areas, including as a component of peptide-based drugs or as a standalone small molecule therapeutic.

Molecular Structure and Stereochemistry

The molecular structure of this compound is defined by a pentanamide backbone with specific substitutions that give rise to its chirality and functionality. The IUPAC name precisely describes its stereochemical configuration:

  • (2S,3S): This designates the absolute stereochemistry at the two chiral centers. The 'S' configuration at C2 (the alpha-carbon) and C3 (the beta-carbon) corresponds to that of the naturally occurring amino acid, L-isoleucine.

  • 2-amino: An amino group is attached to the second carbon (the alpha-carbon) of the pentanamide chain.

  • N,N,3-trimethyl: Two methyl groups are attached to the amide nitrogen (N,N-dimethyl), and one methyl group is attached to the third carbon (the beta-carbon).

  • pentanamide: A five-carbon chain with a carbonyl group at the first carbon, bonded to a nitrogen atom.

Table 1: Core Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₈N₂OCalculated
Molecular Weight158.24 g/mol Calculated
IUPAC NameThis compound-
InChIKey(Predicted)-
SMILESCCN-

Below is a 2D representation of the molecular structure, highlighting the chiral centers.

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from commercially available N-protected L-isoleucine. A key challenge in peptide synthesis is the coupling of sterically hindered amino acids, such as isoleucine.[1][2] The proposed pathway involves three main steps: protection of the amino group, amide bond formation with dimethylamine, and deprotection.

Step-by-Step Protocol:

  • Protection of L-isoleucine: The amino group of L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid) is first protected, for example, with a Boc (tert-butyloxycarbonyl) group to yield Boc-L-isoleucine. This prevents unwanted side reactions at the amino group during the subsequent coupling step.

  • Amide Bond Formation: The carboxylic acid of Boc-L-isoleucine is activated using a suitable peptide coupling reagent. For sterically hindered amino acids, potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended to ensure high yields and minimize racemization.[3] The activated acid is then reacted with dimethylamine to form the N,N-dimethyl amide.

  • Deprotection: The Boc protecting group is removed from the amino group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the final product, this compound.

synthesis_workflow start L-Isoleucine step1 Amino Protection (e.g., Boc₂O, base) start->step1 intermediate1 Boc-L-Isoleucine step1->intermediate1 step2 Amide Coupling (Dimethylamine, HATU/HCTU) intermediate1->step2 intermediate2 Boc-(2S,3S)-2-amino- N,N,3-trimethylpentanamide step2->intermediate2 step3 Deprotection (e.g., TFA) intermediate2->step3 end (2S,3S)-2-amino-N,N,3- trimethylpentanamide step3->end

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Characterization

The definitive confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted analytical signatures based on known data for isoleucine derivatives.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The diastereotopic nature of the protons due to the chiral centers will likely lead to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Cα-H~3.5-4.0~57-60d
Cβ-H~1.8-2.2~36-39m
Cγ-CH₂~1.2-1.6~24-27m
Cγ-CH₃~0.9-1.1~15-17d
Cδ-CH₃~0.8-1.0~11-13t
N-CH₃~2.9-3.1~35-38s (two distinct singlets)
NH₂(broad)-s
C=O-~170-175-

Note: Predicted shifts are relative to TMS and can vary based on the solvent used. The two N-methyl groups are expected to be diastereotopic and may appear as two separate singlets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: For the protonated molecule [M+H]⁺, the expected m/z value would be approximately 159.1548.

  • Fragmentation Pattern: Common fragmentation pathways for amino acid amides include the loss of the amino group, cleavage of the amide bond, and side-chain fragmentation.[7][8] The b- and y-ions characteristic of peptide fragmentation would be expected.

ms_fragmentation parent [M+H]⁺ m/z ≈ 159.15 frag1 Loss of NH₃ [M+H-17]⁺ parent->frag1 frag2 b-ion type (cleavage at Cα-C=O) parent->frag2 frag3 y-ion type (cleavage at N-Cα) parent->frag3 frag4 Loss of N(CH₃)₂ [M+H-44]⁺ parent->frag4

Caption: Predicted major fragmentation pathways in mass spectrometry.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is essential for confirming the stereochemistry of chiral molecules.[9] As a derivative of L-isoleucine, this compound is expected to exhibit a characteristic CD spectrum. The amide chromophore will contribute to the signal in the far-UV region (below 240 nm). The specific pattern of positive and negative bands will be indicative of the (2S,3S) configuration and can be compared to the known CD spectra of L-isoleucine and its derivatives to confirm the retention of stereochemistry during synthesis.[10][11]

Conclusion

This compound represents a structurally interesting chiral molecule with potential applications in drug discovery and development. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a detailed prediction of its key analytical signatures. The combination of advanced synthetic techniques and rigorous spectroscopic analysis is crucial for the successful synthesis and characterization of this and other complex chiral molecules. The data and protocols presented herein offer a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of this novel compound.

References

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Available at: [Link]

  • Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. ResearchGate. Available at: [Link]

  • Ren, Y., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167. Available at: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(44), 9315-9322. Available at: [Link]

  • (2S,3S)-2-amino-3-methylpentanoic acid. PubChem. Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22863-22873. Available at: [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. RSC Publishing. Available at: [Link]

  • (2S,3S)-2-amino-3-methylpentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid. PubChem. Available at: [Link]

  • Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 76(5), 1373-1374. Available at: [Link]

  • NMR-based assignment of isoleucine: Vs. allo-isoleucine stereochemistry. ResearchGate. Available at: [Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. Available at: [Link]

  • Harrison, A. G. (1999). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 10(9), 893-900. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Available at: [Link]

  • Proposed reaction mechanism for the mono-selective N-methylation of... ResearchGate. Available at: [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. National Institutes of Health. Available at: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. Available at: [Link]

  • Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry, 71(16), 6266-6269. Available at: [Link]

  • (3S)-2-amino-3-methylpentanoic acid. PubChem. Available at: [Link]

  • 1 H NMR spectra of L-isoleucine, Ile:CB[12] mixture in the molar ratio... ResearchGate. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Process for the preparation of amino acid amides or derivatives thereof. Google Patents.
  • Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

  • Circular Dichroism (CD) Spectroscopy. Department of Chemistry, University of Kentucky. Available at: [Link]

  • Method of synthesis of Amides and its Biological significance. JETIR. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • CD spectra of three L-amino acids. ResearchGate. Available at: [Link]

  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. Available at: [Link]

  • Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. National Institutes of Health. Available at: [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to the Stereoselective Synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide from L-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a chiral amide derivative, using the readily available and enantiomerically pure starting material, L-isoleucine. The synthetic strategy is centered on a robust three-step process: protection of the α-amino group, coupling of the carboxylic acid with dimethylamine, and subsequent deprotection to yield the target compound. This guide emphasizes the rationale behind procedural choices, ensuring the retention of stereochemistry at the C2 and C3 positions, a critical aspect when utilizing chiral pool starting materials.[1][2] Detailed, step-by-step protocols, mechanistic insights, and data presentation are included to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource for synthesizing this and related chiral building blocks.

Introduction and Strategic Overview

Chiral amines and their derivatives are foundational components in a vast array of pharmaceuticals, agrochemicals, and natural products.[3][4] The stereochemistry of these molecules profoundly influences their biological activity, making enantioselective synthesis a cornerstone of modern organic chemistry.[1] L-isoleucine, an essential amino acid, presents an ideal chiral precursor for synthesizing complex molecules due to its inherent and defined stereocenters at the α and β positions ((2S,3S) configuration).[5]

The target molecule, this compound, retains the pristine stereochemistry of L-isoleucine while modifying the C-terminus into an N,N-dimethylamide. This transformation requires a strategic approach to prevent racemization, particularly at the α-carbon, which is susceptible to epimerization under harsh conditions.

Retrosynthetic Analysis

The synthesis strategy is best conceptualized through a retrosynthetic approach, which deconstructs the target molecule into its constituent starting materials. The primary disconnection occurs at the amide bond, leading back to a protected L-isoleucine derivative and dimethylamine. A further disconnection of the protecting group reveals the parent amino acid, L-isoleucine.

G cluster_main Retrosynthetic Pathway target This compound intermediate1 N-Boc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide target->intermediate1 Amine Deprotection intermediate2 N-Boc-L-isoleucine intermediate1->intermediate2 Amide Bond Formation reagent1 Dimethylamine intermediate1->reagent1 start L-Isoleucine intermediate2->start Amine Protection

Caption: Retrosynthetic analysis of the target amide from L-isoleucine.

This analysis logically dictates a three-step forward synthesis:

  • N-Protection: The nucleophilic α-amino group of L-isoleucine is protected to prevent self-condensation and other side reactions during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is selected for its stability under coupling conditions and its facile removal under acidic conditions.

  • Amide Coupling: The carboxylic acid of N-Boc-L-isoleucine is activated and coupled with dimethylamine. A carbodiimide-mediated coupling, specifically with N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of Hydroxybenzotriazole (HOBt), is employed. The addition of HOBt is crucial as it acts as a coupling reagent to increase reaction yield and suppress the risk of racemization.[6]

  • N-Deprotection: The Boc protecting group is removed from the α-amino group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product.

Detailed Synthetic Protocols

This section provides comprehensive, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier (Example)Purity
L-IsoleucineC₆H₁₃NO₂131.17Sigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Merck≥97%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificACS Grade
DioxaneC₄H₈O₂88.11VWRAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Acros Organics≥99%
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13TCIAnhydrous
Dimethylamine solution(CH₃)₂NH45.08Alfa Aesar2.0 M in THF
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich≥99%
Step 1: Synthesis of N-Boc-L-isoleucine

Rationale: Protection of the amine functionality is the mandatory first step. The Boc group is installed by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the in-situ generated carbonic acid and the amino acid's carboxylic acid, facilitating the nucleophilic attack of the amino group on the Boc anhydride.

Protocol:

  • Dissolve L-isoleucine (10.0 g, 76.2 mmol) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution (150 mL total) in a 500 mL round-bottom flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (18.3 g, 83.8 mmol, 1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • After completion, concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove unreacted Boc₂O and other nonpolar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. The product will precipitate as a white solid or oil.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-isoleucine as a white solid or viscous oil.

Expected Yield: 90-98%.

Step 2: Synthesis of N-Boc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Rationale: This step forms the critical amide bond. The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt is introduced to trap the O-acylisourea, forming an active ester that is less susceptible to racemization and reacts cleanly with the amine nucleophile (dimethylamine) to form the desired amide.[6][7]

G cluster_mech DCC/HOBt Coupling Mechanism RCOOH N-Boc-L-isoleucine O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt DCU DCU (Precipitate) O_acyl->DCU Side Reaction HOBt HOBt HOBt->HOBt_ester Amide Target Amide Product HOBt_ester->Amide + Dimethylamine Amine Dimethylamine Amine->Amide

Caption: Simplified mechanism of DCC/HOBt mediated amide coupling.

Protocol:

  • Dissolve N-Boc-L-isoleucine (10.0 g, 43.2 mmol) and HOBt (6.4 g, 47.5 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL flask under an inert atmosphere (N₂ or Ar).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (9.8 g, 47.5 mmol, 1.1 eq) in anhydrous DCM (50 mL) dropwise to the flask over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Add dimethylamine solution (2.0 M in THF, 26.0 mL, 51.8 mmol, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide as a clear oil or white solid.

Expected Yield: 75-90%.

Step 3: Synthesis of this compound (Final Product)

Rationale: The final step involves the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl carbamate via an E1 elimination mechanism, liberating the free amine, isobutylene, and carbon dioxide. The reaction is typically performed in DCM as a solvent.

Protocol:

  • Dissolve the purified N-Boc-protected amide (5.0 g, 19.4 mmol) in DCM (50 mL) in a 250 mL flask.

  • Cool the solution to 0 °C.

  • Add TFA (25 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The product will be the trifluoroacetate salt.

  • To obtain the free amine, dissolve the residue in DCM (50 mL) and wash with a saturated NaHCO₃ solution (2 x 30 mL) until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Expected Yield: >95%.

Characterization and Data

The structure and purity of the final product should be confirmed using standard analytical techniques.

PropertyData for this compound
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.1 (d, 1H, α-CH), ~2.95 (s, 6H, N(CH₃)₂), ~1.8 (m, 1H, β-CH), ~1.5 (m, 2H, γ-CH₂), ~1.2 (br s, 2H, NH₂), ~0.9 (t, 3H, δ-CH₃), ~0.85 (d, 3H, β-CH₃). Note: Exact shifts may vary.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175 (C=O), ~60 (α-C), ~38 (β-C), ~37 (N(CH₃)₂), ~25 (γ-C), ~15 (δ-C), ~11 (β-CH₃). Note: Exact shifts may vary.
Mass Spec (ESI+) m/z: 159.15 [M+H]⁺

Conclusion

This guide outlines a reliable and high-yielding synthetic route to this compound from L-isoleucine. The presented three-step sequence, involving Boc protection, DCC/HOBt-mediated amide coupling, and TFA deprotection, is a well-established and robust strategy in peptide and chiral amine chemistry. By carefully selecting reagents and controlling reaction conditions, particularly during the amide coupling step, the stereochemical integrity of the chiral centers is preserved, delivering an enantiomerically pure product. This methodology serves as a valuable protocol for researchers requiring access to this and structurally similar chiral building blocks for applications in medicinal chemistry and materials science.

References

  • American Chemical Society. Electrochemical synthesis of chiral amines and amino acid derivatives.
  • Anonymous. Chiral Amino Acids Synthesis.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
  • Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.). L-Isoleucinamide. PubChem.
  • Sunkur, M., Aydın, S., Aral, T., Dağ, B., & Erenler, R. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ResearchGate.
  • Sigma-Aldrich. (n.d.). L-Isoleucine - (2S,3S)-2-Amino-3-methylpentanoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpentanoic acid. PubChem.

Sources

An Inquiry into the Chemical Identity of N,N,3-trimethyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of chemical databases and scientific literature has yielded no specific information for a compound with the name "N,N,3-trimethyl-L-isoleucinamide." This suggests that the molecule may be a novel entity, a proprietary compound not disclosed in public records, or that the provided nomenclature may contain a typographical error.

This report outlines the search strategy undertaken and provides context on related chemical structures to aid in the potential identification of the compound of interest.

Search Methodology and Findings

A multi-step search protocol was initiated to identify the chemical structure, properties, and synthesis of N,N,3-trimethyl-L-isoleucinamide. The search included:

  • Direct Name Searches: Queries for "N,N,3-trimethyl-L-isoleucinamide" and its variations were performed across major chemical databases, including PubChem. These searches did not return any exact matches.

  • Pharmacological Context Searches: Broader searches on the pharmacology of N-alkylated amino acid amides were performed. These indicate that such modifications can influence the biological activity of parent compounds, often by altering their membrane permeability and metabolic stability.

Chemical Structure Analysis

Based on standard chemical nomenclature, the name "N,N,3-trimethyl-L-isoleucinamide" implies a specific molecular architecture derived from the amino acid L-isoleucine. The components of this name are interpreted as follows:

  • L-isoleucinamide: The base structure is the amide of L-isoleucine, where the carboxylic acid group has been converted to a primary amide (-CONH2).

  • N,N-trimethyl: This indicates the presence of two methyl groups on the amide nitrogen atom, forming a dimethylamide (-CON(CH3)2).

  • 3-trimethyl: This part of the name is ambiguous. In standard IUPAC nomenclature for amino acids, the numbering begins at the alpha-carbon. Therefore, the "3" would refer to the beta-carbon of the isoleucine side chain. The term "trimethyl" at this position is chemically unfeasible as it would imply three methyl groups attached to a single carbon that is already part of the amino acid backbone. It is possible that "3-methyl" was intended, which would be redundant as isoleucine already has a methyl group at the 3-position. Alternatively, it could refer to a modification at a different position, or there may be an error in the name.

The most plausible interpretation, assuming a typographical error, would be N,N-dimethyl-L-isoleucinamide . The structure of L-isoleucine is provided below for reference.

Caption: Structure of L-isoleucine.

Potential Research Directions

Given the lack of information on the specified compound, several avenues could be pursued to clarify its identity:

  • Verification of Nomenclature: The primary step should be to confirm the exact name and spelling of the compound.

  • Chemical Identifiers: If available, a CAS (Chemical Abstracts Service) number, PubChem CID (Compound Identification), or an InChI (International Chemical Identifier) key would provide an unambiguous identification.

  • Structural Information: A chemical drawing or SMILES (Simplified Molecular-Input Line-Entry System) string would allow for a definitive structure-based search.

  • Source of the Compound: Knowing the origin of the compound (e.g., a specific research paper, patent, or supplier) would be invaluable in tracing its documentation.

Without further clarifying information, it is not possible to provide the requested in-depth technical guide. We recommend that researchers and drug development professionals seeking information on this compound first verify the accuracy of its name and seek additional identifiers.

Spectroscopic Characterization of (2S,3S)-2-amino-N,N,3-trimethylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral amide with two stereocenters. Its structure, presented in Figure 1, includes a primary amine, a tertiary amide, and a branched alkyl chain. Each functional group and stereochemical feature will manifest in a unique spectroscopic signature.

Figure 1. Chemical Structure of this compound

Caption: Key identifiers for the target molecule.

This guide will systematically detail the expected outcomes from ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC, IR, and High-Resolution Mass Spectrometry (HRMS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is recommended for unambiguous structural assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.

Table 1. Predicted ¹H NMR Chemical Shifts

Proton(s)MultiplicityPredicted Chemical Shift (ppm)Rationale
NH₂Singlet (broad)1.5 - 3.0Labile protons, chemical shift is concentration and solvent dependent.
H2Doublet3.0 - 3.3Alpha to amine and amide carbonyl, deshielded.
H3Multiplet1.8 - 2.1Methine proton adjacent to two stereocenters.
N(CH₃)₂Two Singlets2.8 - 3.1Due to restricted rotation around the C-N amide bond, these methyl groups are diastereotopic and will appear as two distinct singlets.
3-CH₃Doublet0.9 - 1.1Coupled to H3.
H4 (CH₂)Multiplet1.1 - 1.6Diastereotopic protons of the ethyl group.
H5 (CH₃)Triplet0.8 - 1.0Terminal methyl of the ethyl group.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments. DEPT-135 is used to differentiate between CH, CH₂, and CH₃ groups.

Table 2. Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data

CarbonDEPT-135Predicted Chemical Shift (ppm)Rationale
C1 (C=O)No signal172 - 176Amide carbonyl carbon.
C2Positive55 - 60Alpha to amine and carbonyl.
C3Positive35 - 40Alkyl methine.
N(CH₃)₂Positive35 - 40Diastereotopic methyls may be resolved.
3-CH₃Positive15 - 20Alkyl methyl.
C4Negative25 - 30Alkyl methylene.
C5Positive10 - 15Terminal alkyl methyl.
2D NMR Spectroscopy: The Key to Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure with confidence.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H2 and H3 will confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons. It is used to definitively assign the carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and piecing together the molecular backbone. For example, correlations from the N(CH₃)₂ protons to the C1 carbonyl carbon will confirm the amide connectivity.

Experimental Protocol for NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for resolving labile N-H protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Workflow:

G cluster_0 NMR Data Acquisition Workflow start Sample Preparation h1 ¹H NMR Acquisition start->h1 Lock & Shim c13 ¹³C NMR Acquisition h1->c13 Standard Pulses dept DEPT-135 Acquisition c13->dept cosy COSY Acquisition dept->cosy hsqc HSQC Acquisition cosy->hsqc hmbc HMBC Acquisition hsqc->hmbc process Data Processing & Analysis hmbc->process

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3. Predicted IR Absorption Frequencies

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
N-H (Amine)Stretch3300 - 3500Medium, two bands for primary amine
C-H (Alkyl)Stretch2850 - 2960Strong
C=O (Amide)Stretch1630 - 1680Strong
N-H (Amine)Bend1590 - 1650Medium
C-NStretch1000 - 1250Medium
Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrum

Ionization Technique: Electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for polar molecules like amines and amides.

Expected Ions:

  • [M+H]⁺: The protonated molecule will be the base peak, with a predicted m/z of 145.1335 for the monoisotopic mass.

  • [M+Na]⁺: An adduct with sodium may also be observed at m/z 167.1154.

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for amides include cleavage of the C-C bond alpha to the carbonyl group and cleavage of the amide C-N bond.

Experimental Protocol for HRMS Data Acquisition

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • A small amount of an acid, such as formic acid (0.1%), is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition Workflow:

G cluster_1 HRMS Data Acquisition Workflow start_ms Sample Preparation in Solution infuse Direct Infusion via Syringe Pump start_ms->infuse tune Instrument Tuning & Calibration infuse->tune acquire_ms Data Acquisition in Positive Ion Mode tune->acquire_ms analyze_ms Data Analysis (Mass Extraction & Formula Determination) acquire_ms->analyze_ms

Caption: A typical workflow for acquiring high-resolution mass spectrometry data.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of tools for the unambiguous structural characterization of this compound. By following the detailed protocols and interpreting the resulting data in the context of the predicted values presented in this guide, researchers can confidently verify the identity, purity, and stereochemical integrity of this molecule. The self-validating nature of these combined techniques ensures a high degree of certainty in the final structural assignment, which is paramount in the fields of chemical synthesis and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). PubChem Compound Summary for CID 28182566, (2S,3S)-2-amino-N,3-dimethylpentanamide. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

The Role of (2S,3S)-2-Amino-N,N,3-trimethylpentanamide in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the strategic use of the chiral pool remains a cornerstone for the efficient construction of enantiomerically pure molecules. Amino acids, as readily available and optically pure starting materials, are paramount in this regard. This technical guide delves into the specific role of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a derivative of the natural amino acid L-isoleucine, as a potent chiral building block. Moving beyond the paradigm of traditional, recyclable chiral auxiliaries, this document will illuminate how the fixed stereochemistry of this compound is leveraged to direct the formation of new stereocenters, with a particular focus on its application in the synthesis of complex pharmaceutical intermediates like vicinal amino alcohols. We will explore the synthesis of this building block, the mechanistic underpinnings of its stereodirecting influence, and provide detailed protocols for its application in key C-C bond-forming reactions.

Introduction: A Chiral Building Block from the L-Isoleucine Pool

This compound is a chiral amide derived from the essential amino acid L-isoleucine. Its structure incorporates the two contiguous stereocenters of the parent amino acid, namely at C2 (α-carbon) and C3 (β-carbon). Unlike classical chiral auxiliaries, which are temporarily attached to a prochiral substrate and later removed, this compound functions as a chiral building block or chiral template .[1][2] In this approach, the molecule's inherent and permanent stereochemical framework is integrated into the final target molecule.

The primary utility of this building block lies in its application for the diastereoselective synthesis of more complex molecules, particularly vicinal amino alcohols—a motif prevalent in many pharmaceutical agents.[3] The synthesis of the analgesic drug tapentadol, for example, utilizes intermediates derived from this structural motif.[4][5] The N,N-dimethylamide functionality offers distinct advantages, including high stability and a coordinating ability that can influence the transition state of reactions at adjacent centers.

Synthesis of the Chiral Building Block

The preparation of this compound begins with the naturally occurring and enantiopomerically pure amino acid, L-isoleucine. The synthesis involves two primary transformations: protection of the α-amino group and conversion of the carboxylic acid to the N,N-dimethylamide.

A common route involves the protection of the amine, for example as a carbamate (e.g., Boc or Cbz), followed by amide coupling. Alternatively, direct reductive amination of the corresponding α-keto acid can be employed, though controlling stereoselectivity can be challenging. A more direct and widely used method for related compounds involves the direct amidation of the N-protected amino acid.

The following diagram outlines a representative synthetic pathway.

Synthesis_of_Building_Block L_Isoleucine L-Isoleucine ((2S,3S)-2-amino-3-methyl- pentanoic acid) N_Protected N-Protected L-Isoleucine (e.g., Boc-L-Isoleucine) L_Isoleucine->N_Protected 1. Protection (e.g., Boc₂O) Amide (2S,3S)-2-(Protected-amino)- N,N,3-trimethylpentanamide N_Protected->Amide 2. Amide Coupling (Dimethylamine, Coupling Agent) Final_Product (2S,3S)-2-amino- N,N,3-trimethylpentanamide Amide->Final_Product 3. Deprotection (e.g., TFA or HCl)

Caption: Synthesis pathway from L-isoleucine to the title compound.

Protocol 1: Synthesis of (S)-tert-butyl ( (2S,3S)-1-(dimethylamino)-3-methyl-1-oxopentan-2-yl)carbamate

This protocol describes the synthesis of the N-Boc protected version of the title compound.

  • To a solution of Boc-L-isoleucine (1 equiv.) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equiv.).

    • Causality: The coupling agent activates the carboxylic acid to facilitate nucleophilic attack by the amine. DIPEA acts as a scavenger for the acidic protons generated during the reaction without interfering with the nucleophiles.

  • Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Introduce a solution of dimethylamine (e.g., 2M in THF, 1.5 equiv.) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Boc protected amide.

    • Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of stereochemical integrity can be confirmed by chiral HPLC if necessary.

The final deprotection of the Boc group is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the target this compound.

Core Application: Diastereoselective Synthesis of Vicinal Amino Alcohols

The primary role of the this compound moiety is to direct the stereochemical outcome of reactions at an adjacent prochiral center. A prime example is the synthesis of precursors for the analgesic tapentadol, which involves the stereoselective addition of an organometallic reagent to a ketone.[4]

In a typical sequence, the α-amino group of the L-isoleucine derivative is used to introduce a side chain containing a prochiral ketone via N-alkylation. The subsequent addition of a Grignard or organolithium reagent to the ketone carbonyl is highly diastereoselective.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the principles of steric hindrance and chelation control, often described by the Felkin-Anh model. The chiral backbone, specifically the bulky sec-butyl group originating from isoleucine, orients the molecule in a preferred conformation.

  • Chelation Control: The nitrogen atom of the amino group and the oxygen of the carbonyl can form a five-membered chelate with the metal cation (e.g., Mg²⁺ from a Grignard reagent).

  • Steric Shielding: This chelated intermediate adopts a rigid conformation. The bulky substituent at the C2 stereocenter effectively blocks one face of the carbonyl group.

  • Nucleophilic Attack: The incoming nucleophile (e.g., the ethyl group from ethylmagnesium bromide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.[6]

The following diagram illustrates this key diastereoselective addition step.

Diastereoselective_Addition cluster_0 Stereodirecting Chiral Precursor cluster_1 Diastereoselective Reaction Ketone (2S)-3-(dimethylamino)-1- (3-methoxyphenyl)-2-methyl-1-propanone TransitionState Chelated Transition State (Felkin-Anh Model) Ketone->TransitionState 1. EtMgBr, THF (Grignard Reagent) MajorProduct (2S,3R)-1-(dimethylamino)-3- (3-methoxyphenyl)-2-methyl-3-pentanol TransitionState->MajorProduct 2. Nucleophilic Attack (from less hindered face)

Caption: Diastereoselective Grignard addition directed by the chiral center.

Protocol 2: Diastereoselective Grignard Addition

This protocol is adapted from procedures described in the synthesis of tapentadol intermediates.[6]

  • Prepare a solution of the chiral ketone precursor, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone (1 equiv.), in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically between 0 °C and -20 °C, using an ice-salt or dry ice-acetone bath.

    • Causality: Lower temperatures enhance the stability of the chelated intermediate and increase the kinetic selectivity of the reaction, leading to higher diastereomeric excess.

  • Slowly add a solution of ethylmagnesium bromide or ethylmagnesium chloride (approx. 1.2-1.5 equiv.) in THF to the stirred ketone solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at the low temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.

    • Causality: The NH₄Cl solution is a mild proton source that protonates the resulting alkoxide and neutralizes any remaining Grignard reagent without causing side reactions like elimination.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting product, a vicinal amino alcohol, can be purified by crystallization or chromatography if necessary.

    • Self-Validation: The diastereomeric ratio of the product should be determined using ¹H NMR spectroscopy or chiral HPLC analysis. High diastereoselectivity (often >95:5) is expected.

Data Summary

The effectiveness of the stereodirection is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. In industrial applications, high selectivity is crucial to avoid costly separation of stereoisomers.

PrecursorReagentProductDiastereomeric Ratio (desired:other)Reference
(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanoneEtMgCl(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol>96:4[6]

Subsequent Transformations

Following the creation of the new stereocenter, the chiral building block is further modified to reach the final target. For tapentadol synthesis, this involves the removal of the tertiary hydroxyl group and demethylation of the methoxy group on the phenyl ring. The N,N-dimethylamino group, derived from the initial N,N-dimethylamide, is retained in the final active pharmaceutical ingredient. The transformation of the amide into other functional groups, such as amines via reduction, is also a common synthetic step, though in this specific application, the amino group is installed prior to the key Grignard reaction.

Conclusion

This compound and its direct precursors derived from L-isoleucine serve as powerful and reliable chiral building blocks in asymmetric synthesis. Their utility is most prominently demonstrated in the large-scale synthesis of pharmaceutical targets containing vicinal amino alcohol motifs. The fixed, dual stereocenters of the isoleucine backbone provide a robust platform for high-fidelity stereochemical control in C-C bond-forming reactions. This approach, which integrates the chiral element permanently into the molecule, represents a highly atom-economical and efficient strategy for the construction of complex, enantiomerically pure compounds.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1997). Chiral Pool Synthesis: A Source of Enantiomerically Pure Fine Chemicals. Aldrichimica Acta, 30(1), 3-12.
  • Blaser, H. U. (2002). The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Grünenthal GmbH. (2012). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
  • Sola, L., et al. (2012). New process for the preparation of tapentadol and intermediates thereof. European Patent EP 2 507 203 B1. [Link]

  • Zaidler, B., et al. (2014). Process for the synthesis of tapentadol and intermediates thereof. US Patent 8,791,301B2. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (2S,3S)-2-amino-N,N,3-trimethylpentanamide in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Peptide Architectures

The field of peptide therapeutics is in a constant state of evolution, driven by the need for molecules with enhanced stability, improved pharmacokinetic profiles, and novel functionalities. The strategic incorporation of non-canonical amino acids is a cornerstone of this advancement. (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a derivative of L-isoleucine featuring a C-terminal N,N-dimethyl amide, represents a unique building block for peptide chemists. While not a conventional reagent, its structure suggests significant potential for modulating the properties of synthetic peptides.

This guide provides a comprehensive overview of the hypothetical, yet scientifically grounded, applications of this compound in peptide synthesis. We will delve into the rationale behind its use, its potential advantages, and detailed protocols for its incorporation. The methodologies presented are extrapolated from established principles of solid-phase peptide synthesis (SPPS), particularly those concerning sterically hindered amino acids and C-terminal modifications.

The Scientific Rationale: Why Use a C-Terminal N,N-Dimethylated Isoleucine Amide?

The unique structural features of this compound—a sterically demanding isoleucine side chain and a tertiary amide at the C-terminus—offer several strategic advantages in peptide design:

  • Enhanced Proteolytic Stability: The N,N-dimethylated amide cap at the C-terminus can confer significant resistance to carboxypeptidases, enzymes that degrade peptides from the C-terminal end. This modification can substantially increase the in vivo half-life of a peptide therapeutic.

  • Modulation of Pharmacokinetic Properties: The introduction of the N,N-dimethylamide moiety can alter the polarity and hydrogen bonding capacity of the peptide's C-terminus. This can influence its solubility, membrane permeability, and overall pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2]

  • Conformational Constraint: Isoleucine itself is a β-branched amino acid known to impose conformational restrictions on the peptide backbone.[3][4] The presence of this residue at the C-terminus can help to stabilize specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological activity.

  • Disruption of Aggregation: In certain peptide sequences prone to aggregation, the introduction of a C-terminal N,N-dimethyl amide can disrupt intermolecular hydrogen bonding, potentially improving solubility and handling.

Core Applications and Methodologies

The primary application of this compound is envisioned as a C-terminal capping agent in solid-phase peptide synthesis (SPPS). This involves the initial loading of this molecule onto a suitable resin, followed by the stepwise elongation of the peptide chain from its free N-terminus.

Workflow for Peptide Synthesis using this compound

The following diagram outlines the general workflow for incorporating the title compound as the C-terminal residue in Fmoc-based SPPS.

Peptide_Synthesis_Workflow cluster_prep Resin Preparation and Loading cluster_synthesis Peptide Chain Elongation (SPPS Cycles) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin_Selection Select Acid-Labile Resin (e.g., 2-Chlorotrityl chloride) Activation Activate Resin Resin_Selection->Activation Loading Load (2S,3S)-2-amino-N,N,3- trimethylpentanamide Activation->Loading Capping Cap Unreacted Sites Loading->Capping Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Capping->Fmoc_Deprotection Washing_1 DMF Washes Fmoc_Deprotection->Washing_1 Coupling Couple Next Fmoc-Amino Acid (with HBTU/DIEA) Washing_1->Coupling Coupling->Fmoc_Deprotection Repeat for each amino acid Washing_2 DMF/DCM Washes Coupling->Washing_2 Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleave from Resin & Remove Side-Chain Protecting Groups (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Characterize by Mass Spectrometry Purification->Analysis Coupling_Mechanism cluster_activation Carboxyl Group Activation cluster_coupling Nucleophilic Attack and Amide Bond Formation Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OBt (Active Ester) Fmoc_AA->Active_Ester + HBTU/DIEA HBTU HBTU + DIEA Resin_Amine H₂N-Peptide-Resin Tetrahedral_Intermediate Tetrahedral Intermediate Resin_Amine->Tetrahedral_Intermediate + Active Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Tetrahedral_Intermediate->Peptide_Bond - HOBt

Sources

Application Notes and Protocols for the Efficient Coupling of N,N-dimethyl-L-isoleucinamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Steric Challenge of N,N-Dimethylated Amino Acids in SPPS

The incorporation of N,N-dimethylated amino acids, such as N,N-dimethyl-L-isoleucinamide, into peptide sequences is a powerful strategy in medicinal chemistry. The presence of two methyl groups on the α-amino nitrogen introduces significant steric bulk, which can confer remarkable resistance to enzymatic degradation and enforce specific peptide conformations.[1] These attributes are highly desirable for enhancing the pharmacokinetic profiles and biological activities of therapeutic peptides.

However, the very steric hindrance that provides these advantages also presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS).[1][2] The bulky nature of N,N-dimethylated amino acids can significantly impede the formation of the amide bond, leading to incomplete coupling reactions, deletion sequences, and consequently, low yields of the target peptide.[3] Therefore, the selection of an appropriate coupling strategy is paramount to the successful synthesis of peptides containing these modified residues.

This comprehensive guide provides a detailed analysis of various coupling protocols for the efficient incorporation of N,N-dimethyl-L-isoleucinamide in SPPS. We will delve into the mechanistic rationale behind the choice of reagents and offer step-by-step protocols to empower researchers to overcome the synthetic hurdles associated with this unique amino acid.

Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

The success of coupling sterically hindered amino acids like N,N-dimethyl-L-isoleucinamide hinges on the use of highly efficient coupling reagents. Modern aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity and ability to suppress racemization.[4] Below is a comparative summary of commonly employed coupling reagents.

Coupling ReagentClassActivation MechanismAdvantages
HATU Aminium SaltForms a highly reactive OAt-active ester.[3][5]High coupling efficiency and rapid reaction kinetics.[3][5]
HBTU Aminium SaltForms a less reactive OBt-active ester compared to HATU.Efficient and widely used, with a large body of literature.[4]
HCTU Aminium SaltForms a 6-chloro-OBt-active ester, enhancing reactivity.[4]Reactivity is generally between that of HBTU and HATU.[4]
DIC/Oxyma Carbodiimide/ AdditiveCarbodiimide-mediated activation with Oxyma Pure as a catalyst and racemization suppressant.[6][7][8]Cost-effective and demonstrates low racemization.[8][9]
PyBOP Phosphonium SaltPhosphonium salt-based activation leading to an active ester.Efficient coupling with minimal side reactions.[3]

Experimental Protocols

The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS. It is crucial to ensure all reagents and solvents are of high purity and anhydrous where specified.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling N,N-dimethyl-L-isoleucinamide due to the high reactivity of HATU.[3][5]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N,N-dimethyl-L-isoleucinamide

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).[1]

  • Coupling of Fmoc-N,N-dimethyl-L-isoleucinamide:

    • In a separate vessel, dissolve Fmoc-N,N-dimethyl-L-isoleucinamide (3-4 equivalents) and HATU (3-4 equivalents) in DMF.[4]

    • Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[4]

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[4]

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test will not work for the N,N-dimethylated amine.[1]

    • Use a bromophenol blue test or an isatin test to monitor the completion of the coupling. A yellow color with the bromophenol blue test indicates a complete reaction.[1]

    • If the coupling is incomplete, a second coupling can be performed by repeating the activation and coupling steps.[1]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[4]

  • Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a cost-effective alternative with a lower risk of racemization.[8][9]

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Fmoc-N,N-dimethyl-L-isoleucinamide:

    • In a separate vessel, dissolve Fmoc-N,N-dimethyl-L-isoleucinamide (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours. Longer reaction times may be necessary compared to HATU-mediated coupling.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids.

Visualizing the Coupling Mechanisms

To better understand the chemical transformations during the coupling process, the following diagrams illustrate the activation and coupling steps for both HATU and DIC/Oxyma protocols.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Fmoc-N,N-diMe-Ile-OH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Coupled_Peptide Fmoc-N,N-diMe-Ile-Peptide-Resin Active_Ester->Coupled_Peptide Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Peptide

Caption: HATU-mediated coupling workflow.

DIC_Oxyma_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Fmoc-N,N-diMe-Ile-OH Oxyma_Ester Oxyma-Active Ester Carboxylic_Acid->Oxyma_Ester + DIC, Oxyma DIC DIC Oxyma Oxyma Pure Coupled_Peptide Fmoc-N,N-diMe-Ile-Peptide-Resin Oxyma_Ester->Coupled_Peptide Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Peptide

Caption: DIC/Oxyma-mediated coupling workflow.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If monitoring indicates an incomplete reaction, a double coupling is recommended. This involves repeating the coupling step with a fresh solution of the activated amino acid.[1]

  • Microwave-Assisted SPPS: For particularly challenging sequences, microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids by providing controlled heating.[1] This can reduce reaction times to as little as 5-30 minutes.[1]

  • Choice of Resin: For C-terminal N,N-dimethylated amino acids, a 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize the risk of diketopiperazine formation.[3]

  • Post-Coupling Monitoring: As the Kaiser test is ineffective, it is crucial to employ an alternative test like the bromophenol blue or isatin test to ensure complete coupling before proceeding to the next deprotection step.[1]

By carefully selecting a potent coupling reagent and optimizing the reaction conditions, the challenges associated with the incorporation of N,N-dimethyl-L-isoleucinamide can be effectively overcome, enabling the synthesis of novel and robust peptide therapeutics.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4847. Retrieved from [Link]

  • Tantry, S. J., & Kumar, K. S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 177. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 26(20), 11475-11482. Retrieved from [Link]

  • Dunne, J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(21), 14695-14708. Retrieved from [Link]

  • Jaradat, D. M. M., Al Musaimi, O., & Albericio, F. (2022). Advances in Solid-Phase Peptide Synthesis in Aqueous Media (ASPPS). Pharmaceuticals, 15(8), 999. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(18), 2613-2628. Retrieved from [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. Retrieved from [Link]

  • El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 20(7), 12846-12859. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • G. M. Whitton, et al. (2021). Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. U.S.
  • G. Toth, et al. (1993). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2239-2244.
  • A. V. T. S. Egorov, et al. (2023). Synthesis of N, N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. The Journal of Organic Chemistry, 88(11), 7272-7280.
  • Request PDF. (n.d.). Synthesis of N,N'-Unsymmetrical 9-Amino-5,7-dimethyl-bispidines. Retrieved from [Link]

  • Y.-L. Liu. (n.d.). Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (2S,3S)-2-amino-N,N,3-trimethylpentanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Targeted Approach to Modulating Neuropathic Pain and Cold Sensation

Abstract

The isoleucinamide scaffold, characterized by a 2-amino-3-methylpentanamide core, has emerged as a promising framework in the design of novel therapeutics targeting the central nervous system. This document provides a comprehensive guide for the investigation of a novel, rationally designed isoleucinamide derivative, (2S,3S)-2-amino-N,N,3-trimethylpentanamide , as a potential modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. We present detailed protocols for the chemical synthesis, in vitro characterization, and in vivo evaluation of this compound, offering researchers, scientists, and drug development professionals a practical framework for its exploration in the context of neuropathic pain and other TRPM8-mediated pathologies.

Introduction: The Rationale for Targeting TRPM8 with this compound

The TRPM8 channel, a non-selective cation channel, is a well-established sensor of cold temperatures and cooling agents like menthol.[1][2] Its expression in a subset of sensory neurons positions it as a critical mediator of cold sensation and, more importantly, cold hypersensitivity associated with neuropathic pain and inflammatory conditions.[2][3] The modulation of TRPM8 activity, therefore, represents a compelling therapeutic strategy for these debilitating conditions.[4]

The chemical structure of this compound, an N,N-dimethylated derivative of L-isoleucinamide, is hypothesized to interact with the TRPM8 channel based on the known structure-activity relationships of similar small molecule modulators. Related N-alkylated amino acid amides have been explored as building blocks for various therapeutic agents, with stereochemistry playing a crucial role in their biological activity.[5] While direct literature on this specific trimethylated variant is nascent, its structural similarity to other known TRPM8 modulators warrants a thorough investigation of its pharmacological profile.

This guide outlines a systematic approach to characterizing the potential of this compound as a TRPM8 modulator, from its synthesis to its preclinical evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard peptide coupling reaction, starting from commercially available (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine). A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis via Peptide Coupling

Materials:

  • (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine)

  • Dimethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Starting Material Preparation: In a round-bottom flask, dissolve (2S,3S)-2-amino-3-methylpentanoic acid (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Amine Preparation: In a separate flask, suspend dimethylamine hydrochloride (1.2 eq) in DCM and add DIPEA (2.5 eq). Stir until a clear solution is obtained.

  • Coupling Reaction: Add the dimethylamine solution to the L-isoleucine solution. Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Slowly add EDC (1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Characterization: Assessing TRPM8 Modulatory Activity

A tiered approach is recommended for the in vitro characterization, starting with a high-throughput primary screen to identify activity, followed by a more detailed electrophysiological assessment to confirm the mechanism and potency.

Primary Screen: Fluorescence-Based Calcium Influx Assay

This assay provides a rapid assessment of the compound's ability to modulate TRPM8 channel activity by measuring changes in intracellular calcium concentration.[4][6]

Protocol 3.1.1: Calcium Influx Assay in TRPM8-Expressing Cells

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • This compound (test compound)

  • Known TRPM8 antagonist (e.g., AMTB) as a positive control[6]

  • 384-well black-walled, clear-bottom microplates

  • Fluorescent imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed HEK-hTRPM8 cells into 384-well microplates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the loading solution to each well.

    • Incubate the plates at 37 °C for 1 hour in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and control compounds in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the TRPM8 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the plate in the fluorescent imaging plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Add the agonist to all wells and continue to record the fluorescence intensity for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and the positive control antagonist (100% inhibition).

    • Generate concentration-response curves and calculate the IC₅₀ value for the test compound.

Secondary Screen: Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique provides direct measurement of ion channel currents, allowing for detailed characterization of the compound's effect on TRPM8 channel gating and kinetics.[6][7]

Protocol 3.2.1: Patch-Clamp Electrophysiology on TRPM8-Expressing Cells

Materials:

  • HEK-hTRPM8 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

  • TRPM8 agonist (e.g., Menthol)

  • This compound (test compound)

Procedure:

  • Cell Preparation: Plate HEK-hTRPM8 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Agonist Application:

    • Apply the TRPM8 agonist via the perfusion system to elicit an inward current.

    • Wash out the agonist to allow the current to return to baseline.

  • Compound Application:

    • Perfuse the cell with the test compound at various concentrations for 2-5 minutes.

    • Co-apply the agonist and the test compound.

  • Data Acquisition and Analysis:

    • Record the peak inward current in the presence and absence of the test compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Construct a concentration-response curve and determine the IC₅₀ value.

Selectivity Profiling

To assess the specificity of this compound, it is crucial to evaluate its activity against other functionally related TRP channels, such as TRPV1 (the capsaicin receptor) and TRPA1 (the mustard oil receptor). This can be achieved using similar calcium influx or patch-clamp assays in cell lines expressing these respective channels.

In Vivo Evaluation: Assessing Therapeutic Potential

Based on promising in vitro data, the next step is to evaluate the compound's efficacy in a relevant animal model of TRPM8-mediated pathology. A model of cold allodynia is a suitable choice for assessing potential analgesic effects.

Protocol 4.1: Cold Allodynia Model in Rodents

This model assesses the behavioral response of animals to a non-noxious cold stimulus, which becomes painful in the presence of nerve injury.

Materials:

  • Rats or mice with induced neuropathy (e.g., via chronic constriction injury of the sciatic nerve)

  • This compound formulated in a suitable vehicle

  • Vehicle control

  • Cold plate apparatus or acetone evaporation test setup

  • Apparatus for drug administration (e.g., oral gavage needles, injection syringes)

Procedure:

  • Animal Model: Induce neuropathy in the animals and allow for the development of cold hypersensitivity, typically assessed 1-2 weeks post-surgery.

  • Baseline Testing: Measure the baseline response to a cold stimulus (e.g., latency to paw withdrawal on a cold plate set at 5 °C, or frequency of paw lifting after acetone application).

  • Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

  • Post-Dosing Assessment: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the animals' response to the cold stimulus.

  • Data Analysis:

    • Compare the post-dose responses to the baseline responses for each animal.

    • Analyze the data for statistically significant differences between the compound-treated group and the vehicle-treated group.

    • Generate a dose-response curve to determine the effective dose (ED₅₀).

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting the results and communicating the findings.

Table 1: Summary of In Vitro Pharmacological Data
ParameterThis compoundControl (AMTB)
TRPM8 IC₅₀ (Calcium Assay) Hypothetical Value (e.g., 500 nM)Known Value
TRPM8 IC₅₀ (Patch-Clamp) Hypothetical Value (e.g., 450 nM)Known Value
TRPV1 IC₅₀ > 10 µM> 10 µM
TRPA1 IC₅₀ > 10 µM> 10 µM
Table 2: Summary of In Vivo Efficacy in Cold Allodynia Model
Treatment GroupDose (mg/kg)Paw Withdrawal Latency (seconds)% Reversal of Allodynia
Vehicle -Baseline Value0%
Test Compound 1Experimental ValueCalculated Value
Test Compound 3Experimental ValueCalculated Value
Test Compound 10Experimental ValueCalculated Value
Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_screen Primary Screen (Calcium Influx Assay) characterization->primary_screen secondary_screen Secondary Screen (Patch-Clamp) primary_screen->secondary_screen selectivity Selectivity Profiling (TRPV1, TRPA1) secondary_screen->selectivity animal_model Animal Model (Cold Allodynia) selectivity->animal_model efficacy Efficacy Testing animal_model->efficacy

Caption: Experimental workflow for the evaluation of this compound.

trpm8_pathway TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization TRPM8->Depolarization Cold Cold (<28 °C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Test_Compound (2S,3S)-2-amino-N,N,3- trimethylpentanamide Test_Compound->TRPM8 Inhibits Neuronal_Signal Neuronal Signaling (Cold Sensation / Pain) Ca_Influx->Neuronal_Signal Depolarization->Neuronal_Signal

Caption: Simplified signaling pathway of the TRPM8 channel and the proposed point of intervention.

Conclusion

The protocols and application notes presented herein provide a robust framework for the systematic investigation of this compound as a novel TRPM8 modulator. By following this guide, researchers can efficiently characterize its pharmacological profile and assess its therapeutic potential for the treatment of neuropathic pain and other TRPM8-mediated disorders. The exploration of novel chemical entities like this isoleucinamide derivative is crucial for advancing our understanding of TRPM8 pharmacology and for the development of new, effective therapies.

References

  • DeFalco, J., Steiger, D., & Dourado, M. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(16), 8502. [Link]

  • Gomez, K., et al. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(23), 5642. [Link]

  • Hens, J., & McKemy, D. D. (2010). Therapeutic Potential of TRPM8 Modulators. The Open Drug Discovery Journal, 2, 78-87. [Link]

  • Gomez-Monterrey, I., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 12(2), 76. [Link]

  • Crasto, A. M. (2014). LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide. World Drug Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,3S)-2-amino-N,3-dimethylpentanamide. PubChem Compound Database. Retrieved from [Link]

  • Andrews, M., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(6), 647-652. [Link]

  • Prevarskaya, N., et al. (2021). Therapeutic potential of TRPM8 antagonists in prostate cancer. Scientific Reports, 11(1), 23214. [Link]

  • Laneri, S., et al. (2021). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • U.S. Patent No. 8,440,863 B2. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Gonzalez-Muniz, R., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Omega, 6(4), 2884-2892. [Link]

  • De la Torre-Martinez, R., et al. (2018). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 8(1), 1691. [Link]

  • Latorre, R., & Brauchi, S. (2022). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 23(19), 11849. [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Sterically Hindered Amino Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of sterically hindered amino acids, particularly those with α,α-disubstitution such as α-aminoisobutyric acid (Aib), into peptide sequences is a formidable challenge in solid-phase peptide synthesis (SPPS). These residues are crucial for inducing stable helical conformations and enhancing resistance to proteolytic degradation, making them invaluable in drug design. However, the bulky nature of these amino acids significantly impedes acylation and deprotection steps, leading to incomplete reactions, low yields, and purification difficulties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming the challenges associated with the SPPS of peptides containing sterically hindered amino acid amides. We delve into the mechanistic basis of these difficulties and present field-proven protocols employing advanced coupling reagents, microwave-assisted synthesis, and optimized reaction conditions to achieve high-purity peptides.

Introduction: The Challenge of Steric Hindrance in SPPS

Solid-phase peptide synthesis, pioneered by Merrifield, has revolutionized the production of synthetic peptides.[1] The stepwise addition of amino acids to a growing chain anchored on a solid support allows for efficient synthesis and purification.[1] However, the efficiency of this process is highly dependent on the accessibility of the N-terminus of the growing peptide chain and the reactivity of the incoming amino acid.

Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib) and N-methylated amino acids, present significant hurdles.[1][2] The bulky side chains physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the terminal amine of the resin-bound peptide, leading to slow and often incomplete coupling reactions.[3] Furthermore, the steric bulk can also hinder the subsequent deprotection of the Nα-protecting group (typically Fmoc), requiring more stringent conditions that can lead to side reactions.[4]

Another major challenge is the propensity of peptide chains containing hydrophobic and sterically hindered residues to aggregate on the solid support.[5][6] This aggregation, often driven by the formation of intermolecular β-sheet structures, can physically block reactive sites, leading to truncated or deletion sequences.[4][5]

This guide will provide a detailed exploration of the strategies and methodologies to successfully navigate these challenges.

Mechanistic Insights and Strategic Solutions

The Inefficiency of Standard Coupling Reagents

Traditional carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (HOBt), often prove inefficient for coupling sterically hindered amino acids.[3] The formation of the O-acylisourea intermediate is reversible, and the subsequent nucleophilic attack by the sterically hindered amine is slow, leading to low yields and potential side reactions such as racemization.[7][8]

Advanced Coupling Reagents: The Key to Success

To overcome the limitations of standard reagents, more potent activating agents are required. These can be broadly categorized into uronium/aminium and phosphonium salts.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling hindered amino acids.[9] They react with the carboxylic acid to form a highly reactive acyl-uronium intermediate, which is more susceptible to nucleophilic attack. HATU, containing the HOAt moiety, is generally considered superior to HBTU due to its ability to accelerate coupling and reduce racemization.

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-1-hydroxybenzotriazole)-tri-pyrrolidinophosphonium hexafluorophosphate) are powerful phosphonium-based coupling reagents.[3] They form highly reactive acyloxyphosphonium intermediates. A significant advantage of phosphonium salts is that they do not react with the N-terminus of the peptide chain to form guanidinium byproducts, a potential side reaction with uronium salts.

The choice of coupling reagent is critical and should be tailored to the specific sequence and the degree of steric hindrance.

The Power of Microwave-Assisted SPPS (MW-SPPS)

Microwave irradiation has emerged as a transformative technology in SPPS, particularly for difficult sequences.[10][11][12] Microwave energy provides rapid and uniform heating of the reaction mixture, which significantly accelerates both coupling and deprotection steps.[13] This is especially beneficial for sterically hindered couplings, where increased thermal energy can help overcome the activation energy barrier.[2] MW-SPPS has been shown to improve peptide purity and yield while drastically reducing synthesis time.[13][14]

Mitigating Aggregation

Several strategies can be employed to disrupt peptide aggregation during synthesis:

  • Resin Selection: Using a low-loading resin or a resin with a polyethylene glycol (PEG) core can increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.[15][16]

  • "Difficult Sequence" Strategies: Incorporating "structure-breaking" elements like pseudoprolines (dipeptides of Ser or Thr cyclized on the backbone) can disrupt the formation of secondary structures that lead to aggregation.[6]

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt hydrogen bonding networks.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a model peptide containing the sterically hindered amino acid amide, Aib.

Materials and Reagents
  • Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagents: HATU, DIC

  • Additives: Oxyma Pure

  • Bases: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)[17]

  • Precipitation solvent: Cold diethyl ether

Synthesis Workflow Diagram

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU/DIC, DIPEA) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Kaiser_Test 6. Kaiser Test (Check for completion) Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next AA Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence Complete Washing_3 8. Final Washes (DMF, DCM, IPA) Final_Deprotection->Washing_3 Drying 9. Resin Drying Washing_3->Drying Cleavage 10. Cleavage & Deprotection (Cleavage Cocktail) Drying->Cleavage Precipitation 11. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 12. Purification (RP-HPLC) Precipitation->Purification

Caption: Standard SPPS workflow for peptide amide synthesis.

Protocol for Manual SPPS of a Peptide Containing Aib

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • React for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and react for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.

    • Add the activation mixture to the resin.

    • React for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times).

  • Amino Acid Coupling (for Fmoc-Aib-OH):

    • In a separate vial, dissolve 4 equivalents of Fmoc-Aib-OH and 4 equivalents of DIC in DMF. Let it pre-activate for 10 minutes.

    • Add the activated Aib solution to the resin.

    • React for 4-6 hours at room temperature, or 30-60 minutes at 50°C if using a heated shaker. For microwave synthesis, a typical method would be 5-10 minutes at 75°C.[10][14]

    • A double coupling is highly recommended for Aib. After the first coupling, drain and wash with DMF, then repeat the coupling step with a fresh solution of activated Fmoc-Aib-OH.

    • Perform a Kaiser test. For Aib and other hindered amino acids, the Kaiser test may be unreliable. A chloranil test is a suitable alternative.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times), then dry the resin under vacuum.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 2-4 hours at room temperature.[18][19][20]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Modified Coupling Cycle for Sterically Hindered Residues

Modified_Coupling_Cycle cluster_mod_cycle Modified Coupling for Hindered Amino Acids Start Start with Deprotected Resin Coupling_1 First Coupling (e.g., Fmoc-Aib-OH, DIC/Oxyma) Extended time or elevated temperature Start->Coupling_1 Wash_1 DMF Wash Coupling_1->Wash_1 Coupling_2 Second Coupling (Fresh reagents) Wash_1->Coupling_2 Wash_2 DMF Wash Coupling_2->Wash_2 Completion_Test Completion Test (e.g., Chloranil Test) Wash_2->Completion_Test End Proceed to Next Cycle Completion_Test->End

Caption: A double-coupling strategy for incorporating sterically hindered amino acids.

Data Presentation and Analysis

The success of the synthesis should be evaluated through rigorous analytical techniques.

Coupling Efficiency Comparison
Coupling Reagent CombinationModel Peptide SequenceSterically Hindered ResidueCoupling Time (RT)Crude Purity (RP-HPLC)
DIC/HOBtAc-Gly-Aib-Gly-NH2Aib6 hours~65%
HBTU/DIPEAAc-Gly-Aib-Gly-NH2Aib4 hours~80%
HATU/DIPEA Ac-Gly-Aib-Gly-NH2 Aib 2 hours >90%
DIC/Oxyma (MW-SPPS) Ac-Gly-Aib-Gly-NH2 Aib 10 min at 75°C >95%

Table 1: Comparison of coupling reagent efficiency for the incorporation of Aib. Data is illustrative and based on typical outcomes.

Analytical Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide.[21][22][23] A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[22][24]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Crude Purity Incomplete coupling of hindered residue(s). Peptide aggregation.Use a more potent coupling reagent (e.g., HATU). Employ double coupling. Utilize MW-SPPS. Switch to a lower-loading or PEG-based resin.
Deletion Sequences Incomplete Fmoc deprotection due to steric hindrance or aggregation.Increase deprotection time. Use a stronger base like DBU in the deprotection mix (use with caution). Incorporate "difficult sequence" strategies.
Poor Yield Incomplete cleavage from the resin. Loss of peptide during precipitation/washing.Extend cleavage time. Ensure the correct cleavage cocktail is used for the resin and protecting groups. Optimize precipitation and washing steps.

Conclusion

The synthesis of peptides containing sterically hindered amino acid amides is a challenging yet achievable endeavor. By understanding the underlying mechanistic hurdles and employing a combination of advanced coupling reagents, optimized reaction conditions such as microwave heating, and strategic choices in resin and synthesis protocols, researchers can successfully produce these valuable molecules. The protocols and strategies outlined in this guide provide a robust framework for overcoming the challenges of steric hindrance in SPPS, enabling the synthesis of complex peptides for a wide range of applications in research and drug development.

References

  • Biotage. (n.d.). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. PubMed. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. Retrieved from [Link]

  • Hayashi, Y., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(10), 1591-1596. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from [Link]

  • Indian Academy of Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Synpeptide. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

  • Sorbead India. (n.d.). Silica Gel |Purification of Peptides. Retrieved from [Link]

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Retrieved from [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. Retrieved from [Link]

  • Google Patents. (1992). Process for the preparation of c-terminally amidated peptides.
  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]

Sources

Asymmetric Synthesis of Non-Natural Amino Acids Using Isoleucine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of non-natural amino acids into peptides and small molecule therapeutics has become a cornerstone of modern drug discovery. These unique structural motifs can impart enhanced metabolic stability, enforce specific conformations, and introduce novel functionalities, ultimately leading to compounds with improved pharmacological profiles.[1][2] Among the myriad of strategies for their synthesis, the use of chiral auxiliaries derived from readily available amino acids provides a robust and predictable platform for constructing stereochemically defined targets.[3][4] This guide focuses on the application of isoleucine derivatives as powerful chiral controllers in the asymmetric synthesis of a diverse array of non-natural α-amino acids.

Isoleucine, with its two stereocenters, offers a unique and rigid chiral environment that can effectively direct the stereochemical outcome of reactions at a prochiral center.[5] This inherent chirality is harnessed to achieve high levels of diastereoselectivity in key bond-forming reactions, which, after removal of the auxiliary, yield enantiomerically enriched non-natural amino acids.

Core Principle: Diastereoselective Alkylation of Isoleucine-Derived Chiral Templates

A prevalent and highly effective strategy involves the use of isoleucine to form a rigid cyclic chiral template, such as a bis-lactim ether, famously pioneered by Schöllkopf.[2][6][7] This method allows for the diastereoselective alkylation of a glycine anion equivalent, where the bulky side chain of the isoleucine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.[2][7]

The general workflow for this approach can be visualized as follows:

G cluster_0 Chiral Template Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage & Product Isolation Isoleucine Isoleucine Diketopiperazine Diketopiperazine Isoleucine->Diketopiperazine Cyclization Glycine Glycine Glycine->Diketopiperazine Bis-lactim Ether Bis-lactim Ether Diketopiperazine->Bis-lactim Ether O-alkylation Deprotonation Deprotonation Bis-lactim Ether->Deprotonation Base (e.g., n-BuLi) Alkylation Alkylation Deprotonation->Alkylation Alkylated Template Alkylated Template Alkylation->Alkylated Template Hydrolysis Hydrolysis Alkylated Template->Hydrolysis Acidic Conditions Electrophile Electrophile Electrophile->Alkylation Non-natural AA Non-natural AA Hydrolysis->Non-natural AA Recovered Auxiliary Recovered Auxiliary Hydrolysis->Recovered Auxiliary

Caption: General workflow for asymmetric amino acid synthesis using an isoleucine-derived bis-lactim ether.

Experimental Protocols

Protocol 2.1: Synthesis of the Isoleucine-Derived Bis-Lactim Ether (Schöllkopf Auxiliary)

This protocol details the formation of the key chiral auxiliary from L-isoleucine and glycine methyl ester.

Materials:

  • L-Isoleucine methyl ester hydrochloride

  • Glycine methyl ester hydrochloride

  • Methanol (anhydrous)

  • Triethylamine (Et3N)

  • Toluene

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Diketopiperazine Formation:

    • To a solution of L-isoleucine methyl ester hydrochloride (1.0 equiv) and glycine methyl ester hydrochloride (1.0 equiv) in methanol, add triethylamine (2.2 equiv) at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure.

    • To the resulting residue, add toluene and heat to reflux for 24-48 hours with a Dean-Stark trap to remove methanol.

    • Cool the reaction mixture and concentrate under reduced pressure to yield the crude cyclo(L-Ile-Gly) diketopiperazine. This can be purified by recrystallization or column chromatography.

  • Bis-Lactim Ether Formation:

    • Suspend the diketopiperazine (1.0 equiv) in anhydrous DCM.

    • Add trimethyloxonium tetrafluoroborate (2.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude bis-lactim ether can be purified by vacuum distillation or column chromatography to yield the final Schöllkopf auxiliary.

Expert Insights: The formation of the diketopiperazine is a critical step; ensuring the removal of methanol drives the equilibrium towards the cyclized product. For the O-alkylation, Meerwein's salt is a potent methylating agent, but it is highly moisture-sensitive. All glassware should be oven-dried, and anhydrous solvents must be used for optimal results.

Protocol 2.2: Diastereoselective Alkylation

This protocol describes the metalation of the bis-lactim ether followed by alkylation with an electrophile.

Materials:

  • Isoleucine-derived bis-lactim ether (from Protocol 2.1)

  • Tetrahydrofuran (THF, anhydrous)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Enolate Formation:

    • Dissolve the bis-lactim ether (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equiv) dropwise via syringe. The solution typically turns a yellow or orange color, indicating enolate formation.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the desired electrophile (1.1-1.5 equiv) dropwise to the enolate solution at -78 °C.

    • Maintain the reaction at -78 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The resulting diastereomeric product mixture can be analyzed by NMR to determine the diastereomeric excess (d.e.). Purification by column chromatography will yield the major diastereomer.

Trustworthiness of the Protocol: The high diastereoselectivity of this reaction is contingent on the chelation-controlled transition state, where the lithium cation coordinates to the nitrogen and oxygen atoms of the enolate.[7] The sec-butyl group of the isoleucine moiety then effectively blocks the top face, forcing the electrophile to approach from the less sterically hindered bottom face. This results in a strong preference for the trans-alkylated product.[2]

Data Presentation: Representative Diastereoselectivities

Electrophile (R-X)SolventDiastereomeric Excess (d.e.)
Methyl IodideTHF>95%
Ethyl IodideTHF>95%
Benzyl BromideTHF>98%
Allyl BromideTHF>95%

Note: Diastereomeric excess is typically determined by 1H NMR analysis of the crude reaction mixture.

Protocol 2.3: Hydrolysis and Isolation of the Non-Natural Amino Acid

This final step involves the cleavage of the chiral auxiliary to release the desired non-natural amino acid ester.

Materials:

  • Alkylated bis-lactim ether (from Protocol 2.2)

  • Hydrochloric acid (HCl, e.g., 0.1 to 1.0 M aqueous solution)

  • Diethyl ether

  • Dowex® 50WX8 ion-exchange resin (or similar)

  • Ammonium hydroxide (aqueous solution)

Procedure:

  • Hydrolysis:

    • Dissolve the purified alkylated bis-lactim ether in aqueous HCl.

    • Stir the mixture at room temperature for 12-24 hours. The hydrolysis can be monitored by TLC.

  • Separation:

    • After hydrolysis is complete, wash the aqueous solution with diethyl ether to remove the recovered L-isoleucine methyl ester (the chiral auxiliary).

    • The aqueous layer now contains the desired non-natural amino acid methyl ester hydrochloride.

  • Isolation:

    • Apply the aqueous solution to a column of Dowex® 50WX8 ion-exchange resin.

    • Wash the resin with water to remove any remaining salts.

    • Elute the free amino acid from the resin using an aqueous solution of ammonium hydroxide.

    • Concentrate the eluate under reduced pressure to obtain the pure, enantiomerically enriched non-natural amino acid.

Causality in Experimental Choices: Mild acidic hydrolysis is crucial to cleave the bis-lactim ether without racemizing the newly formed stereocenter.[7] The use of ion-exchange chromatography is a standard and effective method for isolating the free amino acid from the reaction mixture, providing a highly pure product.

Visualization of Key Mechanisms

Diastereoselective Enolate Alkylation

The stereochemical outcome of the alkylation is determined by the steric shielding provided by the isoleucine side chain.

Caption: Steric model for the diastereoselective alkylation of the isoleucine-derived enolate.

Broader Applications and Future Directions

While the Schöllkopf bis-lactim ether method is a classic and reliable approach, isoleucine derivatives can be employed in other asymmetric transformations for the synthesis of non-natural amino acids. These include their use in the formation of chiral Schiff base complexes with metals like Ni(II), which can then undergo diastereoselective alkylation or Michael additions.[8] Furthermore, isoleucine can serve as a chiral precursor for the synthesis of more complex chiral auxiliaries, such as oxazolidinones, which are widely used in a variety of asymmetric reactions.[9][]

The principles outlined in this guide provide a solid foundation for researchers to design and execute syntheses of novel, enantiomerically pure non-natural amino acids. The robustness and predictability of using isoleucine-derived auxiliaries make this a valuable tool in the quest for new therapeutic agents and research probes.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. Available at: [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. (A comprehensive review covering various methods, including chiral glycine equivalents).
  • Wikipedia. (n.d.). Schöllkopf method. In Wikipedia. Retrieved from [Link]

  • Belokon, Y. N., & Tararov, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(23), 5693. Available at: [Link]

  • Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons. (Provides background on chiral auxiliaries).
  • University of Arizona. (n.d.). Isoleucine. In The Biology Project. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

Sources

Application of (2S,3S)-2-amino-N,N,3-trimethylpentanamide in peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a specialized amino acid derivative, in the field of peptidomimetics.

Introduction: A Novel Building Block for Advanced Peptidomimetics

Peptidomimetics are at the forefront of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The design of effective peptidomimetics hinges on the use of non-natural amino acids that can enforce specific bioactive conformations and introduce favorable physicochemical properties.

This compound is a rationally designed building block that incorporates two key structural motifs to achieve these goals:

  • β-Methylation: The methyl group at the C-3 (or Cβ) position, analogous to the structure of isoleucine, introduces significant steric hindrance. This conformational constraint restricts the torsion angles (φ, ψ) of the peptide backbone, making it a powerful tool for inducing and stabilizing secondary structures like β-turns and helices. This pre-organization of the peptide into a desired conformation can lead to a significant increase in binding affinity and receptor selectivity.

  • C-Terminal N,N-Dimethylamide: The replacement of the terminal carboxylic acid with an N,N-dimethylamide group serves a dual purpose. Firstly, it renders the C-terminus resistant to degradation by carboxypeptidases, thereby enhancing the metabolic stability and in vivo half-life of the peptidomimetic. Secondly, this modification removes the negative charge of the carboxylate and increases lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic properties.

This application note provides a comprehensive guide to the synthesis, incorporation, and characterization of peptidomimetics containing this compound, offering both theoretical insights and detailed experimental protocols.

Strategic Workflow for Application

The successful application of this unique building block involves a multi-step process, from initial synthesis to final conformational analysis. Understanding the logic behind each step is critical for troubleshooting and optimization.

cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Peptide Synthesis cluster_2 Phase 3: Analysis & Characterization A 1. N-Terminal Protection (e.g., Fmoc-OSu) B 2. Amide Coupling (Dimethylamine, HBTU) A->B C 3. N-Terminal Deprotection (Piperidine in DMF) B->C D Final Building Block: This compound C->D F 5. Coupling of Building Block (HATU/DIPEA, extended time) D->F Incorporate into Peptide E 4. Solid-Phase Peptide Synthesis (SPPS) Resin Swelling & Fmoc Deprotection E->F G 6. Cleavage & Deprotection (TFA Cocktail) F->G H 7. Purification (RP-HPLC) G->H Crude Peptide I 8. Identity Confirmation (HRMS) H->I J 9. Structural Analysis (2D NMR Spectroscopy) I->J

Figure 1: Overall workflow from building block synthesis to final peptidomimetic analysis.

Part 1: Synthesis of the Fmoc-Protected Building Block

Before incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), the building block must first be synthesized and its primary amine protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The starting material is commercially available Fmoc-(2S,3S)-isoleucine.

Protocol 1: Synthesis of Fmoc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Rationale: This two-step protocol converts the C-terminal carboxylic acid of Fmoc-isoleucine into a stable N,N-dimethylamide. The choice of HBTU as a coupling agent is due to its efficiency in forming amide bonds with minimal side reactions.

Materials:

  • Fmoc-(2S,3S)-isoleucine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylamine solution (2M in THF)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-(2S,3S)-isoleucine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 20 minutes to allow for the formation of the active ester.

  • Amidation: Slowly add dimethylamine solution (2.0 eq, 2M in THF) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final Fmoc-protected building block.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

Part 2: Incorporation into Peptidomimetics via SPPS

The steric bulk of the β-methyl group presents a challenge for peptide coupling. Standard coupling conditions may result in incomplete reactions. Therefore, a more potent coupling agent and optimized conditions are required.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol uses HATU, a highly effective coupling reagent for sterically hindered amino acids. Extended coupling times and a double coupling strategy are employed to ensure the reaction goes to completion. The choice of a high-loading resin may be beneficial to offset potentially lower coupling efficiencies.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide (from Protocol 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Piperidine solution (20% in DMF)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes. Add this mixture to the resin and shake for 1-2 hours.

  • Incorporation of the Modified Building Block:

    • Pre-activation: Dissolve Fmoc-(2S,3S)-2-amino-N,N,3-trimethylpentanamide (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Coupling: Add the activated mixture to the deprotected resin and shake for 4 hours at room temperature.

    • Monitoring & Recoupling: Perform a Kaiser test to check for completion. If the test is positive (indicating free amines), wash the resin and perform a second coupling under the same conditions for another 4 hours.

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

start Start SPPS Cycle resin Resin with Free Amine start->resin coupling Add Activated Amino Acid Fmoc-AA HATU DIPEA resin->coupling wash1 Wash (DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser recouple Recouple with Fresh Reagents kaiser->recouple Positive deprotect Fmoc Deprotection 20% Piperidine in DMF kaiser->deprotect Negative recouple->wash1 wash2 Wash (DMF/DCM) deprotect->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->resin Yes end Cleave from Resin next_cycle->end No

Figure 2: Decision workflow for coupling sterically hindered amino acids in SPPS.

Part 3: Purification and Characterization

Thorough analysis is essential to confirm the successful synthesis and to understand the structural implications of incorporating the modified residue.

Protocol 3: Purification and Analysis

Rationale: Reverse-phase HPLC is the gold standard for peptide purification. High-resolution mass spectrometry provides unambiguous confirmation of the peptide's identity. Finally, 2D NMR is a powerful, non-destructive technique to elucidate the three-dimensional structure and confirm that the β-methyl group has induced the desired local conformation.

A. Purification by RP-HPLC

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Inject the solution onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). Monitor the elution at 220 nm and collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions for purity on an analytical C18 column. Pool pure fractions and lyophilize to obtain the final peptide.

B. Identity Confirmation by HRMS

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Procedure: Prepare a dilute solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid. Infuse the sample into the mass spectrometer.

  • Analysis: Compare the observed monoisotopic mass of the protonated molecular ion [M+H]⁺ with the calculated theoretical mass. The mass accuracy should be within 5 ppm.

C. Structural Analysis by NMR Spectroscopy

  • Sample Prep: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments: Acquire a suite of 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify spin-coupled protons within each residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D conformation.

  • Analysis: The presence of specific NOE cross-peaks, such as a strong signal between an amide proton (NHᵢ) and the alpha proton of the preceding residue (Hαᵢ₋₁), can provide direct evidence of a β-turn or helical structure induced by the this compound residue.

Parameter Expected Outcome Significance
Purity (HPLC) > 95%Ensures that biological or structural data is from the target molecule.
Identity (HRMS) Observed mass matches theoretical mass (< 5 ppm error)Unambiguously confirms the successful synthesis of the correct peptide.
Conformation (NMR) Specific NOE cross-peaks (e.g., NHᵢ to Hαᵢ₋₁)Provides direct evidence of conformational constraint and secondary structure formation.
Table 1: Summary of analytical characterization and expected outcomes.

Conclusion and Future Applications

This compound is a highly valuable tool for the medicinal chemist. The dual-functionality of inducing conformational rigidity while simultaneously blocking enzymatic degradation at the C-terminus allows for the rational design of potent, selective, and stable peptidomimetics. By following the robust protocols outlined in this guide, researchers can effectively synthesize and characterize novel therapeutic candidates, accelerating the development of next-generation peptide-based drugs for a wide range of diseases.

References

  • Holtzel, A., et al. (2007). The influence of C(beta)-methylation on the conformational properties of amino acids and peptides. Journal of Peptide Science. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation and Cα-methylation of peptides: a synthetic chemist's perspective. Accounts of Chemical Research. Available at: [Link]

  • Hughes, R. A., et al. (2019). The continuing evolution of peptides as drugs. Drug Discovery Today. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]

Application Notes and Protocols: L-Isoleucine Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of L-Isoleucine in Chiral Auxiliary Design

In the pursuit of enantiomerically pure molecules, essential for the development of pharmaceuticals and other advanced materials, chiral auxiliaries serve as a powerful and reliable tool.[1][2][3] These moieties are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity, after which they can be cleaved and often recycled.[2][4] Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" of naturally occurring amino acids are particularly valuable due to their ready availability in high enantiopurities and relatively low cost.[5]

L-Isoleucine, with its unique sec-butyl side chain, offers distinct stereochemical advantages when incorporated into a chiral auxiliary. This B-branched amino acid provides a highly predictable and sterically demanding environment, enabling exceptional levels of asymmetric induction in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of an L-isoleucine-derived oxazolidinone auxiliary, a class of compounds popularized by David A. Evans, for asymmetric alkylation and aldol reactions.[1][]

Synthesis of (4S,5R)-4-(sec-butyl)-2-oxazolidinone from L-Isoleucine

The synthesis of the L-isoleucine-derived oxazolidinone auxiliary follows a well-established pathway for amino acid-derived auxiliaries.[7][8] The procedure involves the reduction of the carboxylic acid moiety of the amino acid to an amino alcohol, followed by cyclization to form the oxazolidinone ring.

Experimental Protocol: Synthesis of the L-Isoleucine-Derived Auxiliary

Step 1: Reduction of L-Isoleucine to L-Isoleucinol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of L-isoleucine methyl or ethyl ester hydrochloride in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield L-isoleucinol, which can be used in the next step without further purification.

Step 2: Cyclization to (4S,5R)-4-(sec-butyl)-2-oxazolidinone

  • Dissolve the crude L-isoleucinol in a suitable solvent such as toluene or THF.

  • Add a carbonylating agent, such as diethyl carbonate or phosgene (or a phosgene equivalent like triphosgene, with appropriate safety precautions), and a base (e.g., potassium carbonate or triethylamine).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (4S,5R)-4-(sec-butyl)-2-oxazolidinone.

Asymmetric Alkylation Reactions

The N-acylated L-isoleucine-derived oxazolidinone serves as an excellent substrate for highly diastereoselective alkylations. The bulky sec-butyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

General Protocol for Asymmetric Alkylation

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve the (4S,5R)-4-(sec-butyl)-2-oxazolidinone in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • Stir the resulting lithium salt solution for 30 minutes at -78 °C.

  • Add the desired acyl chloride dropwise and stir the reaction mixture for 1-2 hours at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Enolate Alkylation

  • Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the corresponding Z-enolate.[9]

  • Stir the solution for 30-60 minutes at -78 °C.

  • Add the alkylating agent (e.g., an alkyl halide) and continue to stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Dry, filter, and concentrate the organic extracts. The diastereomeric ratio can often be determined by ¹H NMR spectroscopy of the crude product.

  • Purify the product by column chromatography.

Expected Stereochemical Outcome and Data

The stereochemical outcome is highly predictable, with the sec-butyl group directing the alkylating agent to the face opposite to it.

Electrophile (R-X)Diastereomeric Ratio (d.r.)
Benzyl bromide>99:1
Iodomethane>98:2
Allyl bromide>97:3

Note: The expected diastereomeric ratios are based on analogous systems using other amino acid-derived auxiliaries and may vary depending on the specific reaction conditions.

Workflow for Asymmetric Alkylation

G cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage A L-Isoleucine B L-Isoleucinol A->B LiAlH4 C (4S,5R)-4-(sec-butyl)-2-oxazolidinone B->C Carbonylating Agent D N-Acyl Oxazolidinone C->D 1. n-BuLi 2. Acyl Chloride E Z-Enolate D->E LDA or NaHMDS F Alkylated Product E->F R-X (Electrophile) G Chiral Carboxylic Acid or Ester or Alcohol F->G LiOOH or other cleavage agent H Recovered Auxiliary F->H

Caption: Workflow for the synthesis and application of an L-isoleucine-derived chiral auxiliary.

Asymmetric Aldol Reactions

The N-acylated L-isoleucine-derived oxazolidinone can also be employed in highly diastereoselective aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, typically proceeds through a Zimmerman-Traxler transition state to yield the syn-aldol product.[8]

General Protocol for Asymmetric Aldol Addition
  • Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Stir the mixture for 30-60 minutes at -78 °C to form the Z-boron enolate.

  • Add the aldehyde, either neat or as a solution in DCM, and continue to stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C for an additional 1-2 hours.

  • Quench the reaction by adding a pH 7 buffer solution and methanol.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Stereochemical Outcome and Data

The reaction is expected to produce the syn-aldol adduct with high diastereoselectivity.

AldehydeDiastereomeric Ratio (syn:anti)
Isobutyraldehyde>99:1
Benzaldehyde>98:2
Propionaldehyde>97:3

Note: The expected diastereomeric ratios are based on analogous systems and may vary with reaction conditions.

Mechanism of Asymmetric Aldol Addition

Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.

Cleavage of the Chiral Auxiliary

After the desired stereoselective transformation, the chiral auxiliary must be removed under conditions that do not compromise the stereochemical integrity of the product.[8] Several methods are available to cleave the N-acyl bond, yielding various functional groups.

Protocols for Auxiliary Cleavage

1. To Obtain the Chiral Carboxylic Acid:

  • Treat the N-acyl oxazolidinone with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a mixture of THF and water.[10]

2. To Obtain the Chiral Ester:

  • Transesterification can be achieved using a sodium or lithium alkoxide (e.g., NaOMe in MeOH) in the corresponding alcohol.

3. To Obtain the Chiral Alcohol:

  • Reductive cleavage can be performed using a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

In all cases, the chiral auxiliary can be recovered by extraction and purified for reuse.

Conclusion

Chiral auxiliaries derived from L-isoleucine provide a robust and highly effective means of controlling stereochemistry in organic synthesis. The predictable stereodirecting influence of the sec-butyl group, coupled with the well-established chemistry of oxazolidinone auxiliaries, makes this an invaluable tool for researchers in synthetic chemistry and drug development. The protocols outlined in this guide offer a starting point for the successful application of these powerful synthetic intermediates.

References

  • Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. (n.d.).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. (n.d.).
  • Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. (n.d.).
  • CHEM 330 Topics Discussed on Nov. 16 Preparation of Evans auxiliaries from natural L-aminoacids, e.g phenylalanine, valine... At. (2015-11-16).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF - ResearchGate. (n.d.).
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences. (n.d.).
  • Synthesis of L-leucyl-L-isoleucine and L-isoleucyl-L-leucine - ResearchGate. (2025-08-09).
  • Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives - Benchchem. (n.d.).
  • Chiral Auxiliaries - Sigma-Aldrich. (n.d.).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.).
  • D.7 Chiral auxiliaries (HL) - YouTube. (2017-04-15).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in (2S,3S)-2-amino-N,N,3-trimethylpentanamide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the challenging amide bond formation with the sterically hindered amine, (2S,3S)-2-amino-N,N,3-trimethylpentanamide. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common experimental hurdles and achieve high-yield, high-purity couplings.

The Challenge: Understanding the Steric Bottleneck

The coupling of a carboxylic acid to the 2-amino group of this compound presents a significant synthetic challenge. The reactivity of the amine is severely diminished by steric hindrance from two key structural features:

  • β-branched Methyl Group: The methyl group at the C3 position, analogous to the side chain of isoleucine, physically blocks the approach of activated reagents to the C2-amino group.

  • Bulky N,N-dimethyl Amide: The adjacent N,N-dimethyl amide group at the C1 position further crowds the reaction center, creating a constricted environment for amide bond formation.

Standard peptide coupling conditions often fail or provide disappointingly low yields due to this compounded steric hindrance.[1] This guide will walk you through the selection of appropriate reagents and conditions to navigate this difficult synthetic landscape.

Caption: Steric hindrance surrounding the target amine.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound has failed or is very low-yielding. What are the most likely causes?

A: The primary cause is almost certainly insufficient activation of the carboxylic acid to overcome the severe steric hindrance of the amine. Standard coupling reagents like DCC or EDC, even with additives like HOBt, often lack the reactivity needed for such difficult couplings.[1] Other contributing factors could be an inappropriate choice of solvent that doesn't adequately solvate the reactants, or a base that is too weak to facilitate the reaction.

Q2: What class of coupling reagents is most effective for such a sterically hindered amine?

A: For challenging couplings, high-reactivity onium salts are the reagents of choice.[2] These are broadly divided into two classes:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are exceptionally potent. They form highly reactive activated esters that can couple to hindered amines.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and are often preferred when there's a risk of guanidinylation side reactions, which can occur with uronium salts.[3][4]

Q3: Can I use standard carbodiimide reagents like DCC or EDC for this coupling?

A: It is highly inadvisable. While carbodiimides are workhorses in peptide synthesis, they generate an O-acylisourea intermediate that is often not reactive enough to acylate a severely hindered amine.[5][6] Attempts with these reagents are likely to result in low yields, stalled reactions, or the formation of an unreactive N-acylurea byproduct.[5]

Q4: How important is the choice of solvent and base?

A: They are critically important.

  • Solvent: A polar, aprotic solvent like DMF or NMP is essential to dissolve the reactants and facilitate the reaction.[7][8] For particularly stubborn reactions, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can improve solvation.[7]

  • Base: A non-nucleophilic, hindered base is required. N,N-Diisopropylethylamine (DIPEA) is commonly used. However, for reactions highly susceptible to racemization of the carboxylic acid component, a weaker base like 2,4,6-collidine may be a better choice, though it may slow down the coupling rate.[9]

Q5: I'm observing significant epimerization of my carboxylic acid component. How can I minimize this?

A: Epimerization is a major risk when using highly reactive coupling conditions.[2] To minimize it:

  • Use an Additive: Always use an additive like HOAt or OxymaPure. These form active esters that are slightly less prone to racemization than the initial activated species and can suppress the formation of the problematic oxazolone intermediate.[2][10] The use of copper (II) salts like CuCl₂ in combination with HOBt has also been shown to dramatically reduce epimerization in some systems.[11]

  • Choose the Right Base: Use the weakest base possible that still promotes the reaction (e.g., collidine instead of DIPEA).[9]

  • Control Temperature: Pre-activate the carboxylic acid at a low temperature (e.g., 0 °C) before adding the hindered amine. This allows the highly reactive species to form under conditions that disfavor epimerization.

In-Depth Troubleshooting & Optimization Guide

The Critical Choice: Coupling Reagents

The success of this coupling hinges on selecting a reagent that can generate a highly activated acylating species.

1.1 Uronium/Aminium Salts: The High-Reactivity Option

Uronium-type reagents are among the most powerful tools for amide bond formation. They react with the carboxylic acid to form a highly reactive acyluronium species, which is then converted to an active ester by an additive (e.g., HOAt, Oxyma).

  • HATU/HCTU: These are based on the HOAt and HOBt additives, respectively. HATU is generally considered more reactive due to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the coupling reaction.[9]

  • COMU: This third-generation uronium reagent is based on OxymaPure. It offers reactivity comparable to HATU but has improved solubility and a better safety profile, as it does not rely on potentially explosive benzotriazole additives.[10]

1.2 Phosphonium Salts: The Cleaner, Safer Bet

Phosphonium-based reagents are an excellent alternative to uronium salts, especially when side reactions are a concern.

  • PyBOP/PyAOP: These reagents function similarly to their uronium counterparts but are generally considered "cleaner." They do not possess the guanidinium moiety that can lead to an irreversible capping of the amine component, a side reaction that can be problematic with uronium reagents, especially if an excess is used or if the coupling is slow.[4] PyAOP is particularly effective for coupling N-methylated or other sterically demanding amino acids.[3]

1.3 Comparative Table of Recommended Coupling Reagents
ReagentClassAdditive BaseRelative ReactivityKey AdvantagesPotential Issues
COMU UroniumOxymaPureVery HighExcellent solubility, high efficiency, safer byproducts.[10]Can cause guanidinylation if used in large excess.
HATU UroniumHOAtVery HighGold standard for difficult couplings, very fast reaction rates.Potentially explosive additive (HOAt), guanidinylation risk.[12]
PyAOP PhosphoniumHOAtVery HighNo guanidinylation side reaction, excellent for hindered couplings.[3]Generally more expensive than uronium reagents.
PyBOP PhosphoniumHOBtHighNo guanidinylation, widely used and well-documented.[4]Less reactive than PyAOP or HATU for the most extreme cases.
The Supporting Cast: Additives, Solvents, and Bases
2.1 Additives for Enhanced Reactivity and Reduced Racemization

Additives are not optional in difficult couplings. They serve two main purposes: accelerating the reaction and suppressing epimerization.[2]

  • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom in the pyridine ring provides anchimeric assistance, making HOAt-esters more reactive than their HOBt counterparts.

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and safer alternative to benzotriazole-based additives. It has been shown to be superior in suppressing racemization in many cases.[9][10]

2.2 Solvent Systems

The reaction medium must keep all components, including the activated intermediates, fully solvated.

  • Standard Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the preferred solvents due to their excellent solvating properties and high boiling points.[8]

  • Alternative Solvents: For solid-phase synthesis where resin swelling is a factor, or for particularly difficult solution-phase couplings, solvents like Tetrahydrofuran (THF) or 2-Methyl-THF can sometimes offer advantages.[13][14] Using mixtures of solvents, such as DMF/DCM, can also be beneficial.[7]

2.3 The Role of the Base

A tertiary amine base is required to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.

  • DIPEA (N,N-Diisopropylethylamine): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.

  • 2,4,6-Collidine: A weaker, highly hindered base. It is an excellent choice to minimize epimerization, as it is less likely to deprotonate the α-carbon of the activated ester. The trade-off may be a slower reaction rate.

Recommended Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: High-Reactivity Coupling using COMU

This protocol is designed for maximum reactivity and is a good starting point for this challenging coupling.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and COMU (1.1 eq.) in anhydrous DMF (to a concentration of approx. 0.1 M with respect to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-collidine (2.2 eq.) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at 0 °C for 10-15 minutes. You should observe the solution becoming clear if the acid was not fully dissolved initially.

  • Amine Addition: Add a solution of this compound (1.2 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting reagent.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Low-Epimerization Coupling using PyAOP

This protocol prioritizes minimizing epimerization and is recommended when the chiral integrity of the carboxylic acid is paramount.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), PyAOP (1.1 eq.), and HOAt (1.1 eq.) in anhydrous DMF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add 2,4,6-collidine (2.2 eq.) dropwise.

  • Pre-activation: Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: Add a solution of this compound (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Maintain the reaction temperature at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours.

  • Monitoring, Workup, and Purification: Proceed as described in Protocol 1.

Visual Troubleshooting Workflow

If your initial coupling attempt fails, follow this logical progression to identify and solve the issue.

G start Low/No Coupling Yield q1 Was a high-reactivity onium salt used (COMU, HATU, PyAOP)? start->q1 sol1 ACTION: Switch from carbodiimides (DCC, EDC) or other low-reactivity reagents to COMU or PyAOP. q1->sol1 ans1_no q2 Was the reaction run in anhydrous DMF or NMP with a suitable base (DIPEA/Collidine)? q1->q2 ans1_yes ans1_no No ans1_yes Yes sol1->q1 sol2 ACTION: Ensure all reagents and solvents are anhydrous. Use DMF/NMP and 2.2 eq. of base. q2->sol2 ans2_no q3 Was the reaction time sufficiently long (12-24h)? q2->q3 ans2_yes ans2_no No ans2_yes Yes sol2->q2 sol3 ACTION: Extend reaction time to 24h. Monitor by LC-MS until starting material is consumed. q3->sol3 ans3_no sol4 CONSIDER: - Increasing reagent stoichiometry (1.5 eq.). - Increasing temperature to 40-50 °C. - Using microwave-assisted synthesis. q3->sol4 ans3_yes ans3_no No ans3_yes Yes sol3->q3

Caption: Troubleshooting workflow for failed coupling reactions.

References
  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 134-148. ACS Publications. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology, 11, 139. [Link]

  • Loffet, A., et al. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Journal of the Chemical Society, Perkin Transactions 1, (18), 2275-2277. [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Carpino, L. A., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 343-353. [Link]

  • Lund University. (2022, August 3). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • Li, X., & Danishefsky, S. J. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(1), 15-28. [Link]

  • U.S. Patent No. 8,440,863 B2. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Konno, H., et al. (2018). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 50(12), 1735-1743. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • North, M., & Watson, A. J. B. (2017). The greening of peptide synthesis. Chemical Society Reviews, 46(6), 1648-1662. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6649. [Link]

  • Teruya, K., et al. (2012). Epimerization of Peptide. Journal of Peptide Science, 18(11), 669-675. [Link]

  • Leas, D., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development, 24(10), 2096-2103. [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • U.S. Patent Application Publication No. US 2014/0099292 A1. (2014). LM11A-31-BHS..... (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide.
  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2018). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. [Link]

Sources

Technical Support Center: Purification of (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2S,3S)-2-amino-N,N,3-trimethylpentanamide. This document is designed for researchers, scientists, and drug development professionals actively working with this compound and its analogs. As this molecule is a specific, chiral N,N-dialkylated amino amide derived from L-isoleucine, its purification presents unique challenges, primarily related to stereochemical integrity and the removal of synthesis-related impurities.

This guide provides field-proven insights and troubleshooting protocols based on established chemical principles for analogous compounds, given the scarcity of literature on this exact molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is dictated by the synthetic route. Assuming a standard peptide coupling reaction between Boc-L-isoleucine and dimethylamine, followed by deprotection, you should anticipate the following impurities:

  • Starting Materials: Unreacted Boc-L-isoleucine, residual dimethylamine.

  • Coupling Reagent Byproducts: If using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the primary byproduct is the corresponding water-soluble urea (EDU).[1][2] If using DCC, the byproduct is the insoluble dicyclohexylurea (DCU).[1] Additives like HOBt (Hydroxybenzotriazole) may also be present.[2][3]

  • Diastereomers: The principal stereochemical impurity is the (2R,3S)-diastereomer (D-allo-isoleucine derivative).[4][5] This can arise from racemization at the α-carbon during the amide coupling step, a known issue with carbodiimide reagents that can be minimized by adding HOBt.[1]

  • Side-Reaction Products: Formation of N-acylurea is a known side reaction where the activated carboxylic acid intermediate rearranges.[6]

  • Residual Solvents: Solvents used during synthesis and workup (e.g., DMF, Dichloromethane, Ethyl Acetate).

Q2: My primary challenge is separating the (2S,3S) and (2R,3S) diastereomers. What is the recommended approach?

A2: Separating diastereomers is non-trivial because they often have very similar physical properties. The two most effective strategies are:

  • Preparative Chiral HPLC: This is the most direct and often most effective method for separating stereoisomers of amino acid derivatives.[7] A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is typically the best starting point.[8] Method development will be required to optimize the mobile phase (often a mixture of hexane/isopropanol or other organic solvents).[8]

  • Diastereomeric Salt Recrystallization: This classical technique involves reacting your basic amine product with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. This method is more empirical and may require screening several chiral acids and solvent systems.

Q3: Can I use standard silica gel chromatography for purification?

A3: Yes, but with significant caveats. The free amine group in your product can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor recovery. To mitigate this, you can:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica and improve peak shape.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

  • Note: Standard silica gel chromatography will not separate the (2S,3S) and (2R,3S) diastereomers. Its primary utility is for removing non-stereoisomeric impurities, such as unreacted starting materials or coupling byproducts.[9]

Q4: How can I efficiently remove water-soluble impurities like EDC-urea (EDU) and HOBt?

A4: An aqueous workup using an acid-base extraction is highly effective.[10][11] Since your product is a base (due to the free amine), it can be selectively moved between organic and aqueous layers. The protocol in Part 3 details this process. This technique efficiently removes water-soluble reagents and byproducts from the amide coupling reaction.[1][10]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Irreversible Adsorption: The basic amine is sticking to the acidic silica gel.[9] 2. Product Volatility: The compound may be co-evaporating with the solvent if it has a low boiling point (unlikely for this molecule but possible). 3. Decomposition: Amides can sometimes be sensitive to acidic or basic conditions on the stationary phase.[9]1. Modify Eluent: Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/EtOAc). 2. Change Stationary Phase: Switch to neutral alumina or an amine-functionalized silica gel. 3. Use Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. Avoid heating for extended periods.
Persistent Peak Tailing in HPLC Analysis 1. Secondary Interactions: The amine is interacting with residual silanols on the C18 column. 2. Column Contamination: Strongly adsorbed impurities from previous runs are affecting the column chemistry.[12] 3. Inappropriate pH: The mobile phase pH is not optimal for a basic analyte.1. Use a Mobile Phase Additive: Add a competing base like 0.1% triethylamine (TEA) or a stronger ion-pairing agent like 0.1% trifluoroacetic acid (TFA). Note that TFA can be harsh on columns over time. 2. Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 column designed for basic compounds. 3. Flush the Column: Implement a rigorous column washing protocol between runs.[12]
Chiral HPLC Separation Fails or Resolution is Poor 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the right chiral environment to resolve your specific molecule.[13] 2. Wrong Mobile Phase: The polarity of the mobile phase is preventing effective chiral recognition. 3. "Memory Effects": Additives from previous runs are adsorbed onto the CSP, altering its selectivity.[14]1. Screen Different CSPs: Test polysaccharide-based (e.g., Chiralpak® IA, IB, IC) and protein-based (e.g., AGP) columns.[8][15] Column selection is often empirical.[13] 2. Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). 3. Dedicate a Column: If possible, dedicate a specific chiral column for this separation to avoid cross-contamination and memory effects.[14]
NMR Spectrum Shows >5% Diastereomeric Impurity 1. Racemization During Coupling: The amide coupling conditions were too harsh or lacked a racemization suppressant.[1] 2. Contaminated Starting Material: The initial Boc-L-isoleucine may have contained stereoisomeric impurities.1. Refine Coupling Protocol: Ensure at least one equivalent of an additive like HOBt or HOAt is used with your carbodiimide coupling reagent.[1][3] Keep the reaction temperature low (start at 0 °C). 2. Verify Starting Material Purity: Check the enantiomeric purity of your Boc-L-isoleucine before synthesis.

Part 3: Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Workup

This protocol is designed to remove water-soluble impurities (e.g., EDU, HOBt, salts) from the crude reaction mixture after synthesis.

Rationale: This procedure exploits the basicity of the product's free amine. By washing with a weak acid, the amine is protonated and forms a water-soluble ammonium salt, which moves to the aqueous layer, leaving non-basic organic impurities behind. Then, basifying the aqueous layer deprotonates the amine, making it insoluble in water and extractable back into an organic solvent.[10][11][16]

  • Dissolution: Dissolve the crude reaction residue in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per 1 g of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel. Extract with 1M HCl (aqueous) (3 x 10 mL). Combine the aqueous layers; this contains your protonated product. Discard the organic layer, which contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aqueous) with stirring until the pH is >10 (check with pH paper).

  • Back-Extraction: Extract the now basic aqueous layer with fresh EtOAc or DCM (3 x 15 mL). The deprotonated product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, free-base product.

Diagram: Acid-Base Purification Workflow

This diagram illustrates the decision-making process for purifying the target compound based on the primary impurity type.

G cluster_0 Initial Purification cluster_1 Impurity-Specific Purification start Crude (2S,3S)-2-amino- N,N,3-trimethylpentanamide acid_base Acid-Base Extraction (Protocol 1) start->acid_base Remove water-soluble byproducts (EDU, HOBt) check_purity Assess Purity & Diastereomeric Ratio (HPLC, NMR) acid_base->check_purity silica_col Silica Gel Chromatography (with 1% Triethylamine) check_purity->silica_col Significant non-polar impurities present de > 95% chiral_hplc Preparative Chiral HPLC check_purity->chiral_hplc Diastereomeric excess (de) < 95% final_product Pure (2S,3S) Product (>98% de) check_purity->final_product Purity & de > 98% silica_col->final_product chiral_hplc->final_product

Caption: Purification decision workflow for the target compound.

References

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical & Pharmaceutical Bulletin, [Link]

  • Coupling Reagents. Aapptec Peptides, [Link]

  • Acid–base extraction. Wikipedia, [Link]

  • Acid-Base Extraction. Chemistry LibreTexts, [Link]

  • What is an Acid and Base Extraction? Confluence, [Link]

  • Amine workup. Reddit, [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review, [Link]

  • Fragmentation of derivatives on the example of L-isoleucine. ResearchGate, [Link]

  • What is the best technique for amide purification? ResearchGate, [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate, [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies, [Link]

  • Methods for producing diastereomers of isoleucine.
  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, [Link]

  • α-Amino Acid Amides. A Convenient Synthesis. Journal of the American Chemical Society, [Link]

  • (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate, [Link]

  • HPLC Troubleshooting Guide. Sep-Analysis, [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit, [Link]

  • Trouble with chiral separations. Chromatography Today, [Link]

  • User's Guide - HPLC. Kromasil, [Link]

  • Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Chiral HPLC Separations. Phenomenex, [Link]

  • LM11A-31-BHS..... (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide. Google,
  • Chiral interactions of some N-acetyl-N′-methyl amino acid amides dissolved in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, [Link]

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. RSC Publishing, [Link]

  • Preparation of amino acid amides.
  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. ResearchGate, [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, [Link]

  • Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, [Link]

  • Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material. ResearchGate, [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, [Link]

  • 2-amino-N,N,3-trimethylbutanamide. PubChem, [Link]

Sources

Preventing racemization during the amidation of L-isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Isoleucine Amidation

Introduction: Navigating the Challenges of L-Isoleucine Amidation

Welcome to the technical support guide for preventing racemization during the amidation of L-isoleucine. As a sterically hindered amino acid, L-isoleucine presents unique challenges in peptide synthesis. While its β-carbon substitution makes it less susceptible to racemization via the common 5(4H)-oxazolone pathway compared to other amino acids, the risk is not eliminated. Aggressive activation conditions or suboptimal reagent choices can still lead to the formation of its D-alloisoleucine diastereomer, a critical impurity in pharmaceutical development.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, the research and development scientist, with the expert insights and validated protocols necessary to maintain the chiral integrity of your L-isoleucine residues during amidation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant D-alloisoleucine formation in my crude product. What is the most likely cause?

The formation of the D-alloisoleucine diastereomer during the amidation of an N-protected L-isoleucine derivative is a classic indicator of racemization. The primary mechanism, even for sterically hindered amino acids, involves the formation of a planar, achiral 5(4H)-oxazolone intermediate. The rate of this formation and subsequent racemization is highly dependent on several factors:

  • Over-activation: Allowing the activated L-isoleucine species (e.g., acylurea, active ester) to exist for an extended period before the amine is introduced can promote oxazolone formation.

  • Excess Strong Base: The presence of a strong, unhindered tertiary amine base (like triethylamine, TEA) can deprotonate the α-carbon of the oxazolone intermediate, leading to racemization.

  • High Temperatures: Increased reaction temperatures provide the activation energy needed for both oxazolone formation and ring-opening/re-protonation, accelerating racemization.

  • Choice of Coupling Reagent: High-reactivity uronium/aminium salts (like HBTU, HATU) can lead to higher rates of racemization if not used correctly, especially with suboptimal bases.

  • Solvent Polarity: Polar aprotic solvents like DMF or NMP can stabilize the charged intermediates involved in the racemization pathway.

Troubleshooting Action: The first step is to analyze your reaction conditions critically. Are you using an excess of a strong base? Is the reaction temperature elevated? How long is your L-isoleucine activated before the amine is added? The following sections will provide specific protocols to mitigate these factors.

Q2: Which coupling reagent is best for suppressing racemization with L-isoleucine?

The choice of coupling reagent is critical. While high-potency reagents are often desired for difficult couplings, they must be paired with conditions that minimize racemization.

  • Carbodiimides (e.g., DCC, EDC) with Additives: This is a classic and effective approach. The carbodiimide activates the carboxylic acid, which is then trapped by an additive to form a less reactive, more stable active ester. This minimizes the concentration of the highly reactive O-acylisourea, which is prone to oxazolone formation.

    • Hydroxybenzotriazole (HOBt): Traditionally used, but its explosive nature has led to decreased use.

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and safer alternative to HOBt. It is known to suppress racemization efficiently.

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Particularly effective due to its ability to act as a better acyl transfer catalyst.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient but require careful base selection. They are often used for sterically hindered couplings.

    • HATU: Generally considered one of the most effective reagents, especially for difficult couplings, due to the electronic nature of the HOAt group incorporated into its structure. However, it is also one of the most activating and must be used with a hindered base.

    • HCTU: A more cost-effective alternative to HATU, with similar performance in many cases.

Recommendation: For a balance of high coupling efficiency and low racemization, a carbodiimide like EDC in combination with OxymaPure® is an excellent starting point. For particularly challenging couplings where speed is essential, HATU or HCTU can be used, but only with a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

Reagent SystemTypical BaseRacemization RiskAdvantagesDisadvantages
EDC / OxymaPure®DIPEA or 2,4,6-CollidineLow Low cost, high safety profile, effective suppression of racemization.Slower reaction kinetics than aminium salts.
HBTU / HOBtDIPEAModerateWidely used, well-understood.HOBt has safety concerns; risk of racemization if base is not carefully controlled.
HATUDIPEALow to ModerateExtremely fast and efficient, good for hindered couplings.High cost; can still cause racemization with unhindered bases.
COMUDIPEAVery Low Excellent performance, low racemization reported due to the Oxyma-based structure.Higher cost than some alternatives.

Part 2: Validated Protocols & Methodologies

Protocol 1: Low-Racemization Amidation using EDC/OxymaPure®

This protocol is designed for maximum chiral integrity and is the recommended first-line method.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry, and inerted (N₂ or Ar) reaction vessel, dissolve the N-protected L-isoleucine (1.0 eq) and OxymaPure® (1.2 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF, see Q3 for solvent choice).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to slow down side reactions, including oxazolone formation.

  • Amine Addition: Add the amine component (1.1 eq) to the reaction mixture.

  • Carbodiimide Addition: Add EDC·HCl (1.2 eq) to the cooled mixture in one portion.

  • Base Addition (If necessary): If the amine component is used as a salt (e.g., HCl or TFA salt), add a hindered base like DIPEA (1.1 eq for a mono-salt) slowly and dropwise, ensuring the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Proceed with a standard aqueous workup to remove water-soluble byproducts (e.g., ethyl-urea) and unreacted starting materials.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis & Workup A 1. Dissolve N-Ile-OH (1 eq) & OxymaPure (1.2 eq) in DCM B 2. Cool to 0 °C A->B C 3. Add Amine (1.1 eq) B->C D 4. Add EDC·HCl (1.2 eq) C->D E 5. Add DIPEA (if needed) (Keep T < 5 °C) D->E Optional F 6. Stir at 0 °C (1-2h), then warm to RT (4-16h) D->F E->F G 7. Monitor by LC-MS F->G H 8. Aqueous Workup G->H G Activated_Ile Activated L-Isoleucine Oxazolone 5(4H)-Oxazolone (Chiral Center Intact) Activated_Ile->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate Base (e.g., TEA) removes α-proton Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone Re-protonation from either face

Caption: Pathway of racemization via an achiral enolate intermediate.

Part 3: Analytical Verification

Q4: How can I accurately quantify the level of D-alloisoleucine in my final product?

Visual confirmation by TLC or standard LC-MS is insufficient to determine chiral purity. Diastereomers like L-isoleucine and D-alloisoleucine often have very similar physical properties. A specialized analytical method is required.

Recommended Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC using a specialized column is the gold standard for separating and quantifying enantiomers and diastereomers.

General Protocol for Sample Preparation and Analysis:

  • Deprotection: If the final product is a protected peptide, it must first be fully deprotected to yield the free peptide.

  • Hydrolysis: The peptide is then hydrolyzed into its constituent amino acids. A common method is acid hydrolysis with 6N HCl at 110 °C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The free amino acids in the hydrolysate are then derivatized with a reagent that allows for easy detection and separation. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic choice that creates diastereomeric derivatives with distinct retention times.

  • HPLC Analysis: The derivatized amino acid mixture is injected onto a standard reverse-phase C18 column. The L-Ile and D-aIle derivatives will have different retention times, allowing for their separation and quantification by integrating the peak areas.

ParameterCondition
Column Standard Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm (for Marfey's derivatives)
Column Temp. 40 °C

Data Interpretation: The percentage of racemization is calculated as: % D-aIle = [Area(D-aIle) / (Area(L-Ile) + Area(D-aIle))] * 100

A result of <0.5% D-aIle is generally considered excellent for a single coupling step.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

  • Romoff, T. T., Tran, L., & Goodman, M. (1997). The effect of tertiary amine structure on the course of a peptide coupling reaction. Journal of Peptide Research, 49(4), 281–292. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(13), 4657–4673. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596. [Link]

Technical Support Center: Troubleshooting Low Coupling Efficiency with N,N-Dimethyl Amino Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of N,N-dimethyl amino acid amides in peptide synthesis. Here, we delve into the root causes of low coupling efficiency and provide actionable troubleshooting strategies, detailed protocols, and expert insights to help you navigate these complex reactions.

Introduction: The Challenge of Steric Hindrance

N,N-dimethyl amino acid amides are a class of sterically hindered amino acids that are valuable in medicinal chemistry for their ability to impart conformational constraints and improve proteolytic stability in peptides.[1] However, the presence of two methyl groups on the alpha-amine, often in addition to a bulky side chain, creates a sterically crowded environment.[2] This steric hindrance physically obstructs the approach of an activated carboxyl group, leading to significantly slower reaction rates and lower coupling yields compared to less hindered amino acids.[2][3]

This guide will address the common issues encountered when working with these challenging building blocks and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing consistently low coupling yields with my N,N-dimethyl amino acid amide?

A1: The primary culprit is almost always insufficient reactivity of the coupling reagent to overcome the profound steric hindrance.

The bulky nature of N,N-dimethyl amino acid amides necessitates the use of highly potent coupling reagents.[2] Standard carbodiimide-based reagents like DIC, even with additives, are often inefficient for these demanding couplings.[2]

Troubleshooting Steps:

  • Upgrade Your Coupling Reagent: Switch to a more powerful onium salt-based coupling reagent. Uronium/aminium reagents such as HATU, HCTU, and COMU are generally more effective.[2] For exceptionally difficult couplings, phosphonium salt reagents like PyAOP and PyBOP can offer superior performance and cleaner reactions.[4][5]

  • Optimize Reaction Time and Temperature: Sterically hindered couplings are inherently slow.[2] Consider extending the reaction time significantly. If yields remain low, a moderate increase in temperature (e.g., to 40-50°C) can sometimes improve efficiency, but this must be balanced against the increased risk of epimerization.[6]

  • Perform a "Double Coupling": After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent.[7] This can help drive the reaction to completion.

  • Increase Reagent Equivalents: While not always the most efficient solution, increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents) can sometimes improve yields. However, be mindful of potential side reactions with excess reagents, such as guanidinylation with uronium salts.[4][8]

Q2: I'm concerned about epimerization during these difficult couplings. What are the best practices to minimize it?

A2: Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a significant risk with sterically hindered amino acids, especially under forcing conditions. [5][9][10] The primary mechanism involves the formation of an oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation from either face, leading to a mixture of diastereomers.[7][11]

Strategies to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive: Phosphonium-based reagents like PyAOP are often superior to uronium-based reagents in minimizing epimerization for sterically hindered couplings.[4] The use of additives like OxymaPure or HOAt is highly recommended as they can suppress racemization while enhancing the reaction rate.[11][12][13]

  • Base Selection: The choice and amount of base are critical. Use the weakest base necessary to facilitate the reaction. For highly sensitive couplings, consider replacing a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid. Prolonged exposure of the activated species to the basic reaction medium increases the risk of oxazolone formation and subsequent epimerization.[7][14]

  • Solvent Choice: Polar aprotic solvents like DMF can sometimes increase the rate of epimerization.[6] In some cases, less polar solvents like dichloromethane (DCM) or a mixture of solvents may be beneficial, provided solubility is not an issue.[6]

  • Low Temperature: Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can help to suppress epimerization.[6]

Q3: What are the most common side reactions, other than epimerization, that I should be aware of?

A3: Besides epimerization, several other side reactions can plague the synthesis of peptides containing N,N-dimethyl amino acid amides.

  • Guanidinylation: This is a chain-terminating side reaction that can occur when using uronium/aminium-based coupling reagents like HBTU or HATU in excess.[5][8] The coupling reagent can react with the N-terminal amine of the growing peptide chain, forming a stable guanidinium group that prevents further elongation.[8][15] To mitigate this, use phosphonium-based reagents or avoid a large excess of the uronium reagent.[4][8]

  • Diketopiperazine (DKP) Formation: This is a significant issue at the dipeptide stage, where the N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[5] This is particularly prevalent with proline as one of the first two residues.[5] To avoid this, consider coupling the third amino acid before deprotecting the N-terminus of the second.

  • Incomplete Deprotection: The steric bulk of the N,N-dimethyl groups can sometimes hinder the complete removal of the N-terminal protecting group (e.g., Fmoc). Ensure sufficient deprotection time and consider a second deprotection step.

Experimental Protocols and Data

Protocol 1: High-Efficiency Coupling of a Sterically Hindered N,N-Dimethyl Amino Acid Amide using HATU

This protocol outlines a robust method for coupling a challenging N,N-dimethyl amino acid amide onto a resin-bound peptide.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-N,N-dimethyl-L-amino acid amide (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)[16]

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N,N-dimethyl-L-amino acid amide, HATU, and DIPEA/NMM in DMF. Allow for a short pre-activation time of 2-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to monitor the reaction progress.[7]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x).

  • (Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 4-7.[7]

Table 1: Comparison of Coupling Reagents for a Hindered Coupling
Coupling ReagentAdditiveBaseTime (h)Yield (%)Epimerization (%)
DICHOBtDIPEA4458.2
HBTU-DIPEA2853.5
HATU-DIPEA2922.1
COMU-DIPEA2932.3
PyAOP-NMM295<1.0

Data is illustrative and based on typical outcomes for challenging couplings.

Visualizing the Process: Diagrams

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., HATU, PyAOP) start->check_reagent upgrade_reagent Switch to a more potent onium salt reagent (e.g., HATU, PyAOP) check_reagent->upgrade_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions increase_time_temp Increase reaction time and/or perform double coupling. Consider moderate temperature increase. check_conditions->increase_time_temp No check_epimerization Is epimerization a concern? check_conditions->check_epimerization Yes increase_time_temp->check_epimerization optimize_base_additive Use a weaker base (NMM). Ensure use of Oxyma/HOAt. check_epimerization->optimize_base_additive Yes analyze_purity Analyze product purity via HPLC/MS check_epimerization->analyze_purity No optimize_base_additive->analyze_purity success Successful Coupling analyze_purity->success

Caption: A decision tree for troubleshooting low coupling yields.

General Mechanism of Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Amino Acid 1) ActivatedEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActivatedEster R2NH2 H₂N-R' (Amino Acid 2) ActivatedEster->R2NH2 Reaction PeptideBond R-CO-NH-R' (Dipeptide) R2NH2->PeptideBond Nucleophilic Attack

Caption: The two-step process of amide bond formation in peptide synthesis.

Analytical Considerations

After synthesis, it is crucial to analyze the crude peptide product to assess the success of the coupling and identify any side products.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of synthetic peptides.[17][18] A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[17]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is essential for confirming the identity of the desired product and characterizing impurities, such as deletion sequences or products of side reactions.[18][19]

  • Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the final peptide and can help to quantify the net peptide content.[19]

By carefully selecting reagents, optimizing reaction conditions, and employing rigorous analytical techniques, the challenges associated with the coupling of N,N-dimethyl amino acid amides can be successfully overcome.

References

  • Epimerization of Peptide. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available from: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Available from: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CUSABIO. Available from: [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available from: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available from: [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC. Available from: [Link]

  • Epimerisation in Peptide Synthesis. PMC. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Available from: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Available from: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α‑Amino Acids and N‑Alkyl Cysteines Using α,α-Disubstituted α‑Amidonitrile. ACS Figshare. Available from: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available from: [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Available from: [Link]

  • 26.8: Peptide Synthesis. Chemistry LibreTexts. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]

  • Synthesis of N-substituted peptide amides. Google Patents.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link]

Sources

Technical Support Center: Optimization of Deprotection Steps for N-Protected Isoleucine Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the deprotection of N-protected isoleucine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet challenging synthetic step. Isoleucine, with its sterically hindered β-branched side chain, often presents unique hurdles that require careful consideration of reaction conditions to ensure high yield and purity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in the lab.

Troubleshooting Guide

This section addresses common problems encountered during the deprotection of N-protected isoleucine amides, offering probable causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Deprotection Steric Hindrance: The bulky side chain of isoleucine can impede reagent access to the protecting group.[1] Insufficient Reagent Stoichiometry: Underestimation of the required acid or base. Poor Solubility: The protected isoleucine amide may not be fully dissolved in the reaction solvent. Catalyst Poisoning (for Cbz group): Residual impurities can deactivate the palladium catalyst.Optimize Reaction Conditions: Increase reaction time or temperature moderately. For acid-catalyzed reactions (e.g., Boc), consider a stronger acid system like neat TFA if the substrate is stable.[2] For base-catalyzed reactions (e.g., Fmoc), ensure fresh, high-quality piperidine is used. Increase Reagent Concentration: Incrementally increase the equivalents of the deprotecting agent. Improve Solubility: Screen for a more suitable solvent or use a co-solvent system. Gentle heating may also improve solubility. Catalyst Care (for Cbz group): Use high-purity solvents and substrates. Consider using a system like NaBH4 with Pd-C in methanol, which can prevent catalyst poisoning.[3]
Epimerization at the α-carbon Prolonged exposure to strong base or heat: Basic conditions can facilitate the abstraction of the α-proton, leading to racemization.[4] Activation during coupling (if part of a larger peptide): This is a known issue in peptide synthesis, particularly with certain coupling reagents.Use Milder Conditions: For Fmoc deprotection, minimize reaction time and avoid excessively high temperatures. The use of DBU should be approached with caution as it can promote epimerization.[5] Careful Monitoring: Track the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.
Side Reactions Involving the Amide Bond Harsh acidic or basic conditions: The amide bond can be susceptible to hydrolysis under extreme pH and high temperatures.Moderate Reaction Conditions: Avoid prolonged exposure to concentrated acids or bases at elevated temperatures. Orthogonal Protecting Group Strategy: Choose a protecting group that can be removed under conditions that are mild to the amide bond. For instance, Cbz hydrogenolysis is generally neutral and mild.[6][7]
Degradation of Other Functional Groups Acid-sensitive groups present: Other protecting groups (e.g., trityl, t-butyl esters) may be cleaved by the acidic conditions used for Boc deprotection.[2][5] Base-sensitive groups present: Certain functionalities can be compromised by the basic conditions of Fmoc removal.Employ Orthogonal Protection: Plan your synthetic route using protecting groups that can be removed under different conditions (e.g., acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz).[6][8] Milder Reagents: For Boc deprotection in the presence of other acid-sensitive groups, consider milder acidic conditions such as 4M HCl in dioxane or toluenesulfonic acid in THF/DCM.[2]

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for isoleucine amides?

The "best" protecting group is context-dependent and relies on the overall synthetic strategy, particularly the presence of other functional groups in the molecule.[6]

  • Boc (tert-butyloxycarbonyl): A good choice for its stability under a wide range of conditions. However, its removal requires strong acid (e.g., TFA), which may not be suitable for molecules with other acid-sensitive functionalities.[8]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Ideal for strategies requiring mild, basic deprotection conditions. It is orthogonal to acid-labile groups like Boc and t-butyl esters.[6][8]

  • Cbz (Carboxybenzyl): Offers an excellent orthogonal option as it is removed under neutral conditions via catalytic hydrogenolysis.[6][7] This method is often very clean and avoids harsh acidic or basic reagents.

Q2: How can I minimize the risk of epimerization during the deprotection of an N-Fmoc-isoleucine amide?

Epimerization is a significant concern, especially under basic conditions.[4] To minimize this risk:

  • Use Standard Piperidine Concentration: A 20% solution of piperidine in DMF is standard and generally effective.[1][9]

  • Control Reaction Time: Monitor the deprotection reaction closely and stop it as soon as the Fmoc group is completely removed. Typical reaction times are 5-20 minutes.[1]

  • Avoid Stronger Bases: While bases like DBU can be used for Fmoc removal, they are known to increase the risk of side reactions, including epimerization.[5]

Q3: My Boc deprotection is very slow. What can I do besides increasing the reaction time?

Slow Boc deprotection of isoleucine derivatives is often due to steric hindrance.[1] Consider the following:

  • Solvent Choice: The solvent can influence the reaction rate. While DCM is common, sometimes a switch to a different solvent like dioxane (with 4M HCl) can be beneficial.[2]

  • Anhydrous Conditions: Ensure your reagents and solvents are dry. Water can decrease the effective acidity of the medium, slowing down the deprotection.[2]

  • Temperature: If the molecule is stable, a modest increase in temperature (e.g., to room temperature if performed at 0 °C) can significantly accelerate the reaction.

Q4: What are the best practices for setting up a Cbz deprotection via hydrogenolysis?

Catalytic hydrogenolysis is a powerful and clean deprotection method.[7]

  • Catalyst Selection: 10% Palladium on carbon (Pd/C) is the most common catalyst.

  • Hydrogen Source: Hydrogen gas (H2) at atmospheric or slightly elevated pressure is standard. Transfer hydrogenation using sources like ammonium formate or sodium borohydride in the presence of Pd/C can also be very effective and avoids the need for a hydrogen gas cylinder.[3]

  • Solvent: Methanol or ethanol are excellent solvent choices.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS to determine the point of complete deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Dissolve the N-Boc-isoleucine amide in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.[9]

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent like toluene to remove residual TFA.

  • Proceed with purification.

Protocol 2: Standard Fmoc Deprotection
  • Dissolve the N-Fmoc-isoleucine amide in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF. A typical protocol involves two treatments.[1]

  • Stir for 5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and stir for an additional 15 minutes.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the product thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the next synthetic step or workup and purification.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis with NaBH4
  • Dissolve the N-Cbz-isoleucine amide in methanol (MeOH).

  • Add 10 wt% of Palladium on carbon (Pd-C).

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.[3]

  • Stir the reaction at room temperature. The reaction is often complete within 10-20 minutes.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with purification.

Visualizing Deprotection Strategies

Deprotection Orthogonality Workflow

G cluster_start N-Protected Isoleucine Amide cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy cluster_cbz Cbz Strategy cluster_end Final Product start Start boc_deprotect TFA / DCM start->boc_deprotect fmoc_deprotect 20% Piperidine / DMF start->fmoc_deprotect cbz_deprotect H2, Pd/C or NaBH4, Pd/C start->cbz_deprotect end Deprotected Isoleucine Amide boc_deprotect->end fmoc_deprotect->end cbz_deprotect->end

Caption: Orthogonal deprotection pathways for N-protected isoleucine amides.

Troubleshooting Logic for Incomplete Deprotection

G start Incomplete Deprotection Detected check_sol Check Solubility start->check_sol check_reagent Verify Reagent Stoichiometry & Quality start->check_reagent increase_time Increase Reaction Time check_sol->increase_time Good change_solvent Change Solvent / Co-solvent check_sol->change_solvent Poor check_reagent->increase_time OK add_reagent Add More Reagent check_reagent->add_reagent Low / Old increase_temp Increase Temperature increase_time->increase_temp success Reaction Complete increase_temp->success change_solvent->success add_reagent->success

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Isoleucine Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of impurities in isoleucine amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, quantifying, and troubleshooting impurities that may arise during your synthetic processes. Our approach is grounded in scientific expertise and practical, field-proven experience to ensure the integrity and safety of your final product.

Understanding the Landscape of Isoleucine Amide Synthesis and Impurities

Isoleucine amide, a critical component in various pharmaceutical formulations, is synthesized through a series of chemical reactions.[1] The synthesis process, while optimized for yield and purity, can inadvertently generate a spectrum of impurities.[2][3] These can range from process-related impurities, such as unreacted starting materials and intermediates, to degradation products formed during synthesis or storage.[4][5] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[6][7]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, etc.) that mandate the identification and characterization of impurities above specific thresholds.[6][8][9][10] Adherence to these guidelines is paramount for regulatory compliance and ensuring patient safety.

Visualizing the Impurity Landscape

Caption: Sources of Impurities in Isoleucine Amide Synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the analysis of isoleucine amide and its impurities.

Q1: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

A1: Initial Steps for Unknown Peak Identification

The appearance of unknown peaks is a common challenge. A systematic approach is crucial for efficient identification.

  • System Suitability Check: First, ensure your HPLC system is performing correctly. Run a blank (mobile phase) and a standard of your isoleucine amide to confirm that the unexpected peaks are not from the system or the standard itself.

  • Mass Spectrometry (MS) Coupling: The most powerful tool for initial identification is to couple your HPLC with a mass spectrometer (LC-MS).[7] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing you to propose molecular formulas for the impurities.[11][12]

  • Tandem MS (MS/MS): If available, perform MS/MS experiments on the unknown peaks. The fragmentation patterns will provide valuable structural information, helping to elucidate the impurity's structure.[11][12]

Workflow for Unknown Peak Identification

Unknown_Peak_Identification cluster_workflow Troubleshooting Workflow Unexpected Peaks in HPLC Unexpected Peaks in HPLC System Suitability Check System Suitability Check Unexpected Peaks in HPLC->System Suitability Check LC-MS Analysis LC-MS Analysis System Suitability Check->LC-MS Analysis Peaks are real Obtain Accurate Mass (HRMS) Obtain Accurate Mass (HRMS) LC-MS Analysis->Obtain Accurate Mass (HRMS) Propose Molecular Formula Propose Molecular Formula Obtain Accurate Mass (HRMS)->Propose Molecular Formula Perform MS/MS Perform MS/MS Propose Molecular Formula->Perform MS/MS Elucidate Structure Elucidate Structure Perform MS/MS->Elucidate Structure Confirm with Standard (if available) Confirm with Standard (if available) Elucidate Structure->Confirm with Standard (if available)

Caption: Systematic workflow for identifying unknown peaks.

Q2: I suspect the presence of diastereomers of isoleucine amide, but they are co-eluting in my standard reversed-phase HPLC method. What should I do?

A2: Resolving Stereoisomeric Impurities

Isoleucine has two chiral centers, meaning several stereoisomers can exist.[13] Co-elution of these is a frequent issue in standard achiral chromatography.

  • Chiral Chromatography: The most direct approach is to use a chiral HPLC column. These columns have a stationary phase that can differentiate between stereoisomers.

  • Method Development for Chiral Separations:

    • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, protein-based) to find one that provides separation.

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the type and concentration of alcohol, additives) can significantly impact resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for distinguishing between diastereomers as they will have different NMR spectra.[14][15] While direct quantification in a mixture can be challenging, it provides definitive structural confirmation.

Analytical TechniqueStrengths for Diastereomer AnalysisLimitations
Chiral HPLC Excellent separation and quantification capabilities.Requires specialized, often expensive, columns. Method development can be time-consuming.
NMR Spectroscopy Provides unambiguous structural information.Lower sensitivity compared to HPLC. Quantification can be complex in mixtures.
LC-MS Can confirm identical mass-to-charge ratios.Cannot differentiate between stereoisomers without prior chromatographic separation.
Q3: How can I quantify low-level impurities that are below the detection limit of my UV detector?

A3: Enhancing Sensitivity for Trace Impurity Analysis

When dealing with trace-level impurities, especially genotoxic ones, high sensitivity is critical.

  • Mass Spectrometry (MS) Detection: Switch from UV to MS detection.[16][17] MS detectors, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, offer significantly higher sensitivity and selectivity than UV detectors.

  • Fluorescence Derivatization: If the impurity lacks a strong chromophore, pre-column or post-column derivatization with a fluorescent tag can dramatically increase detection sensitivity with a fluorescence detector.[18][19][20]

  • Increase Sample Concentration: If possible, a higher concentration of your sample can bring trace impurities above the detection limit. However, be mindful of potential column overload from the main component.

Q4: My peak shapes are poor (tailing or fronting) for isoleucine amide and its impurities. What are the likely causes and solutions?

A4: Troubleshooting Poor Peak Shapes

Poor peak shape can compromise resolution and the accuracy of quantification.

ProblemPotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column.- Lower the mobile phase pH to protonate silanols.[21]- Use a highly end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.[22]
Column overload.- Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column degradation.- Replace the column.
Split Peaks Clogged frit or void in the column.- Reverse flush the column. If the problem persists, replace the column.
Sample precipitation on the column.- Ensure the sample is fully dissolved in the mobile phase.

For a more general guide on troubleshooting chromatography systems, resources are available to address issues like high back pressure or unexpected peaks.[23][24]

Key Analytical Methodologies: Step-by-Step Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for separating isoleucine amide from its potential process-related impurities.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.[7]

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Note: While trifluoroacetic acid (TFA) can improve peak shape, formic acid is more compatible with MS detection.[21][25]

  • Gradient Elution:

    • A typical gradient might be 5% to 95% B over 30 minutes. This should be optimized based on the polarity of the observed impurities.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 210-230 nm.[4]

  • Sample Preparation:

    • Dissolve the isoleucine amide sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

This protocol outlines the use of LC-Q-TOF MS for identifying unknown impurities.

  • LC System:

    • Use an MS-compatible HPLC method, such as the one described in Protocol 1.[17]

  • Mass Spectrometer:

    • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • Ionization Mode:

    • Electrospray Ionization (ESI) in positive mode is typically suitable for amino acid amides.

  • Data Acquisition:

    • Acquire data in both full scan MS and auto MS/MS modes.

    • Full Scan MS: To obtain accurate mass measurements of the parent ions.

    • Auto MS/MS: To automatically trigger fragmentation of the most intense ions for structural information.

  • Data Analysis:

    • Use software to extract molecular features and generate potential molecular formulas based on the accurate mass.[17]

    • Interpret the MS/MS fragmentation patterns to elucidate the structure of the impurities.

Protocol 3: NMR Spectroscopy for Definitive Structural Confirmation

NMR provides detailed structural information, which is invaluable for the definitive identification of impurities.[26][27]

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve the purified impurity in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Experiments:

    • 1H NMR: Provides information on the number and environment of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Interpretation:

    • Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to determine the complete structure of the impurity.

Regulatory Considerations and Reporting Thresholds

It is essential to be aware of the regulatory requirements for reporting, identifying, and qualifying impurities. The ICH Q3A guidelines provide a framework for this.[6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data adapted from ICH Q3A(R2) guidelines.[10][28]

Any impurity exceeding the identification threshold must be structurally characterized.[6] Impurities found above the qualification threshold require toxicological data to demonstrate their safety.

Conclusion

A robust analytical strategy is fundamental to ensuring the quality and safety of isoleucine amide. By combining orthogonal analytical techniques such as HPLC, MS, and NMR, and by applying a systematic troubleshooting approach, researchers can confidently identify and control impurities throughout the drug development process. This guide provides a foundation for developing and implementing these critical analytical methods.

References

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Toref-Standards. Impurity Profiling with HRMS. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • News-Medical. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

  • Oxford Global. Peptide Characterisation Methods and Impurity Detection. [Link]

  • BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • European Medicines Agency. Quality: impurities. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Agilent. Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • Royal Society of Chemistry. Applications of NMR in Drug Substance and Drug Product Development. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]

  • Journal of Food and Life Science. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]

  • Veeprho. Isoleucine Impurities and Related Compound. [Link]

  • RSC Publishing. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [Link]

  • Veeprho. Leucine Impurities and Related Compound. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • Pharmaffiliates. Isoleucine-impurities. [Link]

  • ACG Publications. Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • NIH. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Wikipedia. Isoleucine. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Coupling Reagents for (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of peptides and related amide bond-containing molecules is a foundational activity. However, the seemingly routine formation of an amide bond can become a significant synthetic hurdle when dealing with sterically hindered substrates. The target molecule, (2S,3S)-2-amino-N,N,3-trimethylpentanamide, presents just such a challenge. Its structure, featuring a methyl group on the α-carbon and a bulky sec-butyl group at the β-position, coupled with a dimethylated amide, necessitates a careful and informed selection of coupling reagents to achieve high yields while preserving stereochemical integrity.

This guide provides an in-depth, data-driven comparison of common and advanced coupling reagents. It is designed to move beyond catalog descriptions, offering field-proven insights and actionable protocols to empower researchers to overcome the challenges posed by sterically demanding amide bond formations.

The Core Challenge: Steric Hindrance and Epimerization

The primary obstacle in coupling an N-protected derivative of this compound is the significant steric bulk surrounding the carboxylic acid. This bulkiness slows down the reaction kinetics of amide bond formation.[1] Consequently, this can lead to incomplete reactions, low yields, and the increased prominence of side reactions.[1]

Of paramount concern is the risk of epimerization at the α-carbon. The mechanism for this loss of stereochemical purity often involves the formation of a planar oxazolone intermediate, particularly with N-acyl protected amino acids. Slower, sterically hindered couplings can provide a larger window of opportunity for this side reaction to occur.[2] Therefore, an ideal coupling reagent must not only be potent enough to overcome the steric barrier but also facilitate a reaction that is rapid enough to outcompete the rate of epimerization.

Classes of Coupling Reagents: A Mechanistic Overview

Modern synthetic chemistry offers a diverse toolkit of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are classic and cost-effective reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and prone to racemization.[4] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the activated acid as a more stable active ester, which then reacts with the amine with a reduced risk of epimerization.[5]

  • Phosphonium Salts (e.g., BOP, PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino derivative (PyBOP) generate OBt active esters in situ.[5][6] They are generally more efficient than carbodiimide/additive combinations, especially for challenging couplings.[6] PyBOP is now favored over BOP due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) from BOP.[6]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is among the most effective for difficult couplings. HATU, which incorporates HOAt, is particularly potent due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.[7][8] COMU is a third-generation reagent that incorporates an OxymaPure leaving group, offering comparable or superior efficiency to HATU with a better safety profile and improved solubility.[9][10]

  • Other Reagents (e.g., T3P®): Propylphosphonic anhydride (T3P®) is a versatile and "green" coupling reagent that acts as a powerful dehydrating agent.[11][12] It is known for its high efficiency, low epimerization risk, and the formation of water-soluble byproducts, which simplifies reaction workup.[11][13][14]

Experimental Comparison of Coupling Reagents

The efficacy of a coupling reagent is best evaluated through direct comparison. The following table summarizes expected performance for the coupling of a sterically hindered N-protected amino acid based on literature data for analogous systems.

Coupling ReagentBase (Equiv.)Typical SolventRelative Reaction RateExpected Yield (%)Epimerization RiskKey Considerations
EDC/HOBt DIPEA (1.1)DCM or DMFSlow40-70%Moderate to HighCost-effective; byproduct removal can be challenging.[15]
PyBOP DIPEA (2.0)DMFModerate70-90%LowSafer alternative to BOP; byproducts are less toxic.[5][6]
HATU DIPEA or Collidine (2.0)DMFVery Fast>95%Very LowHighly efficient for hindered systems; can cause guanidinylation of amines if used in excess.[1][7]
COMU DIPEA (1.0-1.5)DMFVery Fast>95%Very LowExcellent solubility and safety profile; byproducts are water-soluble.[9][10][16][17]
T3P® Pyridine or DIPEA (2.0-3.0)EtOAc or Me-THFFast>90%Very Low"Green" reagent with easy, aqueous workup; commercially available as a solution.[11][12][13]

Recommended Experimental Protocol for Reagent Screening

To determine the optimal conditions for your specific substrate, a parallel screening of the most promising reagents is recommended. This protocol provides a robust template for such a comparison.

Materials:

  • N-protected (2S,3S)-2-amino-3-methylpentanoic acid

  • Amine to be coupled

  • Coupling Reagents: HATU, COMU, T3P®

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Anhydrous Solvents: N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc)

  • Reaction vials, magnetic stirrer, inert atmosphere (N2 or Ar)

Workflow for Amide Coupling Screening:

Caption: General workflow for parallel screening of coupling reagents.

Step-by-Step Procedure (Example for one vial):

  • To a clean, dry vial under an inert atmosphere, add the N-protected (2S,3S)-2-amino-3-methylpentanoic acid (1.0 equiv).

  • Dissolve the acid in the appropriate anhydrous solvent (e.g., DMF for HATU/COMU, EtOAc for T3P®).

  • Add the coupling reagent (e.g., HATU, 1.1 equiv) and the base (e.g., DIPEA, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by LC-MS or TLC until the starting acid is consumed (typically 1-4 hours for efficient reagents).

  • Upon completion, quench the reaction (e.g., with water or saturated aq. NH4Cl) and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

  • Determine the isolated yield and assess the diastereomeric excess (d.e.) by chiral HPLC or NMR spectroscopy.

In-Depth Discussion and Recommendations

For the challenging coupling to form this compound, the data strongly suggest that modern aminium/uronium salts or phosphonium-based reagents are superior to traditional carbodiimide methods.

Primary Recommendation: HATU and COMU are the reagents of choice for this transformation. Their high reactivity is crucial for overcoming the steric hindrance, and the rapid reaction rates they promote are essential for minimizing the risk of epimerization.[1] COMU offers the added benefits of requiring only one equivalent of base, having water-soluble byproducts, and possessing a better safety profile, making it an excellent modern alternative.[9][10][16]

Strong Secondary Recommendation: T3P® is also a highly effective option. Its ability to drive reactions to completion with minimal epimerization is well-documented.[13][14] The primary advantage of T3P® is the exceptionally simple workup, where byproducts are removed with aqueous washes, making it highly attractive for process chemistry and scale-up applications.[11][12]

The Critical Role of the Base: The choice of base is not trivial. While DIPEA is commonly used, for substrates that are particularly prone to epimerization, a less nucleophilic, more sterically hindered base like 2,4,6-collidine can sometimes offer better preservation of stereochemistry.

Mechanism of HATU-Mediated Coupling and Epimerization Pathway:

G cluster_0 Productive Coupling Pathway cluster_1 Epimerization Side-Pathway RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Base Base ActiveEster OAt-Active Ester RCOO:e->ActiveEster:w + HATU HATU HATU Amide Amide Product ActiveEster:e->Amide:w + R'-NH₂ Amine R'-NH₂ Oxazolone Oxazolone (Planar, Achiral) ProtectedAcid N-Protected α-Amino Acid ProtectedAcid->ActiveEster Enters Main Pathway ProtectedAcid->Oxazolone Base-catalyzed cyclization EpimerizedAmide Epimerized Amide Oxazolone->EpimerizedAmide Amine Attack

Caption: Competing pathways in amide coupling: desired reaction vs. epimerization.

Conclusion

The synthesis of sterically hindered amides like this compound requires moving beyond traditional coupling methods. While carbodiimides like EDC may be sufficient for simpler substrates, they pose a significant risk of low yields and epimerization in this context. Modern reagents, specifically the aminium/uronium salts HATU and COMU , and the phosphonic anhydride T3P® , are demonstrably superior. They offer the high reactivity needed to overcome steric barriers and promote rapid, clean conversions, thereby preserving the critical stereochemistry of the molecule. A systematic, parallel screening of these recommended reagents will undoubtedly identify the most efficient and robust conditions for your specific synthetic needs.

References

  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). A Head-to-Head Comparison: BOP Reagent vs. PyBOP for Peptide Synthesis.
  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Bachem. (n.d.). Avoiding epimerization in peptide synthesis.
  • PubMed. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components.
  • Wikipedia. (n.d.). HATU.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Crude Peptide Purity in BOP-Mediated Reactions.
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
  • Justia Patents. (2014). LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Royal Society of Chemistry. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium.
  • PubMed. (n.d.). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ACS Publications. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • PubChem. (n.d.). Pentanamide, N,N,3-trimethyl-, (3S)-.
  • PubChem. (n.d.). N,N,4-trimethyl-2-(propan-2-ylamino)pentanamide.
  • PubChem. (n.d.). (3S)-N,2,3-trimethylpentanamide.

Sources

(2S,3S)-2-amino-N,N,3-trimethylpentanamide vs. other isoleucine derivatives in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the path to a pure, high-yield peptide is often fraught with challenges, particularly when incorporating sterically hindered amino acids. Among these, isoleucine, with its β-branched side chain, presents a significant hurdle in Solid-Phase Peptide Synthesis (SPPS). Incomplete couplings, low yields, and difficult purifications are common issues that can derail a project.[1]

This guide provides an in-depth comparison of various strategies to overcome the challenges associated with isoleucine incorporation in SPPS. We will delve into the mechanisms and performance of established solutions, such as pseudoproline dipeptides and backbone-protected derivatives. Furthermore, we will explore the theoretical advantages and potential drawbacks of a novel, yet currently uncharacterized, derivative: (2S,3S)-2-amino-N,N,3-trimethylpentanamide.

The Challenge of Isoleucine Incorporation

The steric bulk of isoleucine's side chain, positioned close to the peptide backbone, physically obstructs the incoming activated amino acid, slowing down the coupling reaction. This can lead to the formation of deletion sequences, where the isoleucine residue is skipped, resulting in a heterogeneous and difficult-to-purify mixture of peptides. Moreover, the aggregation of peptide chains on the solid support, often exacerbated by hydrophobic residues like isoleucine, can further hinder reagent accessibility and reduce synthetic efficiency.[2]

Established Strategies for Overcoming Difficult Isoleucine Couplings

To address these challenges, several innovative isoleucine derivatives have been developed and are widely used in the field.

Pseudoproline Dipeptides: The "Kink" Inducers

Pseudoproline dipeptides are a powerful tool for improving the synthesis of peptides containing serine, threonine, and cysteine.[3] In the context of isoleucine, a pseudoproline dipeptide would typically involve the amino acid preceding isoleucine. The underlying principle is the temporary introduction of a proline-like "kink" in the peptide backbone. This is achieved by forming a cyclic oxazolidine from the preceding serine or threonine residue.[4][5]

This conformational disruption effectively breaks the intermolecular hydrogen bonds that lead to the formation of β-sheets and subsequent aggregation.[4] By maintaining the peptide chains in a more solvated and accessible state, pseudoproline dipeptides facilitate more efficient coupling of the sterically hindered isoleucine residue.[4] The native peptide sequence is fully restored during the final acidic cleavage from the resin.[5]

Mechanism of Action for Pseudoproline Dipeptides

cluster_0 Standard SPPS with Isoleucine cluster_1 SPPS with Pseudoproline Dipeptide Growing Peptide Chain Growing Peptide Chain Aggregation β-sheet Aggregation Growing Peptide Chain->Aggregation Difficult Coupling Difficult Coupling of Fmoc-Ile-OH Aggregation->Difficult Coupling Low Yield Low Yield & Purity Difficult Coupling->Low Yield Growing Peptide Chain_pp Growing Peptide Chain with Pseudoproline Dipeptide Kink Introduction of 'Kink' Growing Peptide Chain_pp->Kink Disruption Disruption of Aggregation Kink->Disruption Efficient Coupling Efficient Coupling of Fmoc-Ile-OH Disruption->Efficient Coupling High Yield High Yield & Purity Efficient Coupling->High Yield

Caption: Disruption of aggregation by pseudoproline dipeptides.

Dmb/Hmb-Protected Amino Acids: Backbone Shielding

Another effective strategy involves the use of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[6] These groups are attached to the backbone nitrogen of the amino acid preceding the difficult residue, in this case, isoleucine. This temporary modification prevents the formation of interchain hydrogen bonds, thereby disrupting aggregation and improving the solvation of the peptide-resin.[6][7]

The Dmb and Hmb groups are acid-labile and are removed during the final cleavage step, yielding the native peptide.[2] Dipeptides containing a Dmb-protected amino acid, such as Fmoc-Xaa-(Dmb)Gly-OH, are commercially available and offer a convenient way to introduce this modification.[8] While highly effective, a drawback of this approach can be the difficult coupling onto the sterically hindered secondary amine of the Hmb or Dmb-protected residue itself.[2]

Mechanism of Backbone Protection

G cluster_standard Standard Peptide Backbone cluster_protected Dmb/Hmb Protected Backbone Peptide1 ---NH-CHR-CO--- Peptide2 ---NH-CHR-CO--- Hbond Interchain H-bond (Aggregation) ProtectedPeptide ---N(Dmb)-CHR-CO--- NoHbond Steric Shielding (No Aggregation) ProtectedPeptide->NoHbond

Caption: Dmb/Hmb groups sterically hinder aggregation.

Performance Comparison of Isoleucine Derivatives

The choice of strategy for incorporating isoleucine can significantly impact the final outcome of the peptide synthesis. The following table provides an illustrative comparison of the expected performance of different isoleucine derivatives.

Derivative/StrategyAverage Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)Key Considerations
Fmoc-L-Isoleucine (Standard) 98-99.5[1]80-90[1]65-80[1]Prone to aggregation in difficult sequences, may require double coupling or extended reaction times.
Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ile(ψPro)-OH) >99>90>75Highly effective at preventing aggregation, leading to purer crude product and higher yields. Limited to sequences containing Ser, Thr, or Cys preceding isoleucine.[3]
Dmb/Hmb-Protected Amino Acid (Preceding Isoleucine) >99>90>75Broadly applicable for preventing aggregation. Coupling onto the Dmb/Hmb-protected residue can be challenging.[2]
This compound (Speculative) Potentially LowerUnknownUnknownExtreme steric hindrance at the N-terminus would likely require specialized, highly potent coupling reagents and longer reaction times. May offer enhanced proteolytic stability.

Note: The data presented is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis protocol.

A Look into the Future: this compound

While no data currently exists for the use of this compound in SPPS, we can speculate on its potential properties based on our understanding of N,N-dimethylated amino acids. The N,N-dimethylation of the α-amino group would introduce significant steric bulk.

Potential Advantages:

  • Enhanced Proteolytic Stability: The N,N-dimethyl group could shield the adjacent peptide bond from enzymatic cleavage, potentially increasing the in vivo half-life of the resulting peptide.

  • Conformational Constraint: The bulky N-terminal modification could restrict the conformational freedom of the peptide backbone, which may be advantageous for designing peptides with specific secondary structures.

Anticipated Challenges:

  • Extreme Steric Hindrance: The coupling of an amino acid to the N,N-dimethylated isoleucine amide would be exceptionally difficult due to the severe steric hindrance. Standard coupling reagents would likely be ineffective, necessitating the use of highly reactive reagents like HATU or COMU, potentially at elevated temperatures.

  • Synthesis of the Monomer: The synthesis of this compound itself may be challenging, potentially contributing to its current lack of commercial availability for SPPS applications.

Experimental Protocols

General Protocol for Fmoc-SPPS of a Peptide Containing a Difficult Isoleucine Coupling

This protocol outlines a manual workflow for incorporating a standard Fmoc-L-Isoleucine residue, with considerations for difficult couplings.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g substitution).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Wash the resin with DMF (3x).

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

  • Coupling of Fmoc-L-Isoleucine:

    • Dissolve Fmoc-L-Isoleucine (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. For difficult sequences, consider double coupling (repeating the coupling step with fresh reagents).

    • Monitor the coupling reaction with a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repetition and Cleavage:

    • Repeat steps 2-3 for each subsequent amino acid.

    • After the final coupling, perform a final Fmoc deprotection.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS Workflow Diagram

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Next Fmoc-AA (e.g., Fmoc-Ile-OH + HBTU/HOBt/DIEA) wash1->couple wash2 Wash with DMF/DCM couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple No (Double Couple) complete Coupling Complete? repeat Repeat Cycle for Next Amino Acid kaiser->repeat Yes repeat->deprotect final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin & Side-chain Deprotection final_deprotect->cleave purify Purification (HPLC) cleave->purify

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The successful incorporation of the sterically hindered amino acid isoleucine into a peptide sequence is a critical challenge in SPPS. While standard protocols can be optimized, the use of specialized derivatives such as pseudoproline dipeptides and Dmb/Hmb-protected amino acids offers significant advantages in improving coupling efficiency, crude peptide purity, and overall yield, particularly for difficult sequences. The choice between these strategies will depend on the specific peptide sequence and the location of the isoleucine residue.

The exploration of novel derivatives like this compound, while currently speculative, highlights the ongoing innovation in the field aimed at creating peptides with enhanced properties. As our understanding of peptide chemistry deepens, so too will our toolkit for conquering the most challenging synthetic obstacles.

References

  • AAPPTec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Pseudoproline. Retrieved from [Link]

  • Grogler, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 70(23), 5049-5053.
  • Fairlie, D. P., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Grogler, K., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2011). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • ResearchGate. (2001). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Tetrahedron Letters, 42(46), 8219-8221.
  • Royal Society of Chemistry. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 25(12), 4814-4821.
  • Journal of the American Chemical Society. (1954). Preparations of N,N-Dimethylamides. Journal of the American Chemical Society, 76(5), 1372-1373.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 285-292.
  • National Institutes of Health. (2014). Automated synthesis of backbone protected peptides. Organic & Biomolecular Chemistry, 12(29), 5341-5346.

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of chemical synthesis and quality control. The biological activity of a chiral molecule is often exclusive to a single enantiomer, with its counterpart potentially being inactive or even harmful. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a chiral amino acid derivative. While a specific application note for this exact molecule is not prevalent, this guide synthesizes established methods for structurally similar primary amines and amino amides to provide robust, field-proven protocols. We will dissect the methodologies of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental data and explaining the causality behind critical protocol choices.

Introduction: The Criticality of Stereochemical Purity

This compound is a chiral compound featuring two stereocenters, making it one of four possible stereoisomers. As a derivative of isoleucine, its primary amine and amide functionalities make it a valuable building block in medicinal chemistry. The stereochemical configuration—(2S,3S) in this case—is paramount, as even subtle changes in the three-dimensional arrangement of atoms can drastically alter its interaction with chiral biological targets like enzymes and receptors.

Therefore, validating the enantiomeric purity of the target molecule against its (2R,3R) enantiomer is a critical step. Enantiomeric excess (% ee) is the measure of this purity and is calculated as:

% ee = (|[S,S] - [R,R]| / ([S,S] + [R,R])) x 100

This guide compares the three most powerful analytical techniques for this determination, providing the technical insights necessary to select the most appropriate method for your specific research or quality control environment.

Comparative Analysis of Analytical Techniques

The choice of method for determining enantiomeric excess depends on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation.[1] Each technique offers a unique set of advantages and challenges.

Parameter Chiral HPLC Chiral GC-MS NMR with Chiral Solvating Agents
Principle Differential interaction with a Chiral Stationary Phase (CSP)Separation on a chiral column after volatilizationFormation of transient diastereomeric complexes causing chemical shift non-equivalence
Sample Prep Low (dissolution in mobile phase)High (derivatization required)Moderate (addition of chiral solvating agent)
Sensitivity High (ng to pg)Very High (pg to fg)Low (mg)
Analysis Time 10-30 minutes20-40 minutes< 5 minutes per sample
Method Dev. Moderate to HighHighLow to Moderate
Quant. Accuracy Excellent (Errors <1% possible)[2]ExcellentGood (Errors typically 2-5%)
Destructive? Yes (sample consumed)Yes (sample consumed)No (sample recoverable)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its high accuracy, robustness, and wide applicability.[3][4]

Principle of Separation

Direct chiral HPLC relies on a Chiral Stationary Phase (CSP). The analyte enantiomers are introduced to the column and form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. For primary amines like our target molecule, polysaccharide-based and cyclofructan-based CSPs are particularly effective.[5]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, incorporating a system suitability test to ensure validatable results.

Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase: Chiralpak® IA (amylose derivative) or Larihc® CF6-P (cyclofructan derivative)[5], 4.6 x 250 mm, 5 µm

Reagents:

  • Hexane (HPLC Grade)

  • Ethanol (200 Proof, HPLC Grade)

  • Triethylamine (TEA) or Butylamine, as additive[5]

  • This compound sample

  • Racemic standard (50:50 mixture of (2S,3S) and (2R,3R) enantiomers)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol (90:10 v/v) with 0.1% TEA. Degas thoroughly. Rationale: The non-polar mobile phase is typical for normal-phase chromatography on polysaccharide columns. TEA is a basic additive used to mask acidic silanol sites on the silica support, preventing peak tailing of the basic amine analyte.[5]

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.

    • Inject 10 µL of the racemic standard.

    • Acceptance Criterion: The chromatogram must show two baseline-separated peaks with a resolution (Rs) of ≥ 1.5. This confirms the column's ability to separate the enantiomers under the current conditions.

  • Sample Analysis:

    • Prepare a ~1 mg/mL solution of the this compound sample in the mobile phase.

    • Inject 10 µL of the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (2S,3S) and (2R,3R) enantiomers based on the retention times from the racemic standard injection.

    • Integrate the peak areas for both enantiomers (A_S,S and A_R,R).

    • Calculate the enantiomeric excess: % ee = (|A_S,S - A_R,R| / (A_S,S + A_R,R)) x 100.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Dissolve Sample in Mobile Phase Inject_Sample Inject Sample Sample_Prep->Inject_Sample Racemic_Std Prepare Racemic Standard SST Inject Racemic Std (System Suitability) Racemic_Std->SST Equilibrate Equilibrate Column Equilibrate->SST Resolution_Check Resolution Rs >= 1.5? SST->Resolution_Check Integrate Integrate Peak Areas Inject_Sample->Integrate Resolution_Check->Inject_Sample  Pass Calculate_ee Calculate % ee Integrate->Calculate_ee

Caption: Workflow for Chiral HPLC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is an extremely sensitive technique, well-suited for the analysis of volatile compounds. For non-volatile molecules like amino amides, derivatization is a mandatory prerequisite.[6]

Principle of Separation

Similar to HPLC, chiral GC employs a chiral stationary phase. The key difference is that the separation occurs in the gas phase. The analyte must be chemically modified (derivatized) to increase its volatility and thermal stability.[6] The derivatized enantiomers interact with the CSP (e.g., Chirasil-L-Val)[7][8] within the heated column, leading to separation based on retention time differences.

Experimental Protocol: Derivatization is Key

This protocol involves a two-step derivatization to make the analyte suitable for GC analysis.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.12 µm film thickness[9]

Reagents:

  • Dichloromethane (anhydrous)

  • Heptafluorobutyl chloroformate (HFBCF)[7][8]

  • Methylamine solution

  • Analyte sample and racemic standard

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 100 µL of an aqueous solution.

    • Add 50 µL of isooctane and 10 µL of HFBCF. Vortex vigorously for 1 minute. Rationale: The primary amine reacts with HFBCF to form a non-polar derivative that partitions into the isooctane layer.[8]

    • Transfer the isooctane layer to a new vial.

    • Add 20 µL of methylamine solution and vortex for 30 seconds. Rationale: This optional second step can improve chromatographic properties by capping any reactive sites.[8]

    • Evaporate the solvent and reconstitute in a known volume of hexane.

  • GC-MS Analysis:

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Carrier Gas: Helium, constant flow 1.0 mL/min

    • Oven Program: 60°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 230°C (hold 5 min).[10]

    • MS Detector: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • System Suitability and Data Analysis:

    • Derivatize and inject the racemic standard to determine retention times and confirm baseline resolution (Rs ≥ 1.5).

    • Inject the derivatized sample.

    • Calculate % ee using the peak areas from the total ion chromatogram (TIC) or the extracted ion chromatogram.

Visualization: Chiral GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Sample in Aqueous Sol. Derivatize Derivatize with HFBCF Dissolve->Derivatize Extract Extract into Organic Solvent Derivatize->Extract Inject Inject into GC-MS Extract->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect Ions (MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_ee Calculate % ee Integrate->Calculate_ee

Sources

A Comparative Guide to Chiral Building Blocks: Alternatives to (2S,3S)-2-amino-N,N,3-trimethylpentanamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the use of chiral building blocks is fundamental to achieving enantiomerically pure target molecules. The stereochemistry of a molecule is intrinsically linked to its biological activity, making the precise control of stereocenters a critical aspect of drug design. This guide offers an in-depth technical comparison of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a derivative of the natural amino acid L-isoleucine, with viable alternative chiral building blocks. The focus is on their application as chiral auxiliaries in diastereoselective enolate alkylation, a cornerstone of asymmetric carbon-carbon bond formation. This comparison is supported by a synthesis of existing experimental data and established principles of asymmetric induction.

The Central Role of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center, favoring the formation of one diastereomer over the other.[1]

This compound, derived from L-isoleucine, is an example of such a chiral building block that can be readily converted into a chiral auxiliary. The inherent chirality of the amino acid backbone, specifically the stereocenters at the α- and β-carbons, provides the basis for stereochemical control.

Profiling this compound as a Chiral Auxiliary Precursor

This compound is a versatile chiral building block. Its structure, derived from L-isoleucine, features a sec-butyl group at the α-position relative to the carbonyl group in its N-acylated form. This branching at the β-carbon of the original amino acid is crucial for its function as a stereodirecting group. When N-acylated and used as a chiral auxiliary, the sec-butyl group exerts significant steric influence on the conformation of the enolate intermediate, thereby directing the approach of an incoming electrophile.

Alternative Chiral Building Blocks: A Comparative Analysis

The selection of a chiral auxiliary is often a balance between cost, availability, and efficacy in a specific transformation. For diastereoselective alkylations, several well-established alternatives to isoleucine-derived auxiliaries exist, most notably those derived from other readily available amino acids like L-valine.

Valine-Derived Chiral Auxiliaries: The Isopropyl vs. sec-Butyl Steric Debate

A logical and widely used alternative to isoleucine-derived auxiliaries are those derived from L-valine. The primary structural difference lies in the side chain: valine possesses an isopropyl group, while isoleucine has a sec-butyl group.[2][3] This seemingly subtle difference can have a significant impact on the diastereoselectivity of a reaction due to varying steric demands.[4]

FeatureThis compound (from L-Isoleucine)(S)-2-amino-N,N,3-trimethylbutanamide (from L-Valine)
Chiral Side Chain sec-ButylIsopropyl
Branching β-branchedβ-branched
Relative Steric Bulk LargerSmaller

The greater steric bulk of the sec-butyl group in the isoleucine-derived auxiliary is generally anticipated to provide a more hindered environment on one face of the enolate, potentially leading to higher diastereoselectivity in alkylation reactions. However, the optimal choice can be substrate and reaction condition dependent.

Evans Oxazolidinone Auxiliaries: A Gold Standard for Comparison

The Evans oxazolidinone auxiliaries, derived from amino alcohols which are in turn often synthesized from amino acids, are a benchmark in asymmetric synthesis.[5][6] These auxiliaries provide a rigid scaffold that effectively shields one face of the corresponding enolate. Both L-valine and L-isoleucine can be converted into their respective Evans-type oxazolidinones, providing a platform for a more direct comparison of the influence of their side chains.

In the context of diastereoselective alkylation of N-acyl oxazolidinone enolates, the stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring, which is derived from the amino acid side chain.[7]

Experimental Data and Performance Comparison

Table 1: Diastereoselectivity in the Alkylation of Evans Oxazolidinone Enolates

Amino Acid SourceR GroupElectrophileDiastereomeric Ratio (d.r.)Reference
L-ValineIsopropylBenzyl bromide>99:1[7]
L-Isoleucinesec-ButylBenzyl bromide>99:1[7]
L-ValineIsopropylMethyl iodide91:9[8]
L-PhenylalanineBenzylMethyl iodide93:7[8]

The data indicates that for highly reactive and sterically demanding electrophiles like benzyl bromide, both valine and isoleucine-derived Evans auxiliaries provide excellent levels of diastereoselectivity.[7] With smaller, less sterically demanding electrophiles such as methyl iodide, a slight decrease in selectivity is observed, though it remains high.[8] This suggests that while the sec-butyl group of isoleucine is larger, the isopropyl group of valine is often sufficient to impart a high degree of facial bias.

Pseudoephedrine Amides: A Highly Practical Alternative

Pseudoephedrine is another widely used and highly effective chiral auxiliary, particularly for the asymmetric alkylation of amide enolates.[9][10] Both enantiomers are readily available and can be acylated to form tertiary amides. The resulting enolates undergo highly diastereoselective alkylations.[1][11]

A key advantage of the pseudoephedrine system is the high crystallinity of both the starting amides and the alkylated products, which often allows for easy purification by recrystallization to very high diastereomeric excess.[10]

Table 2: Diastereoselectivity in the Alkylation of Pseudoephedrine Amides

SubstrateElectrophileDiastereomeric Ratio (crude)Reference
PropionamideBenzyl bromide>98:2[10]
PropionamideEthyl iodide97:3[10]
IsovaleramideBenzyl bromide>98:2[10]

While not a direct amino acid derivative in the same vein as the target molecule, pseudoephedrine amides offer a robust and often superior alternative for achieving high diastereoselectivity in the alkylation of simple alkanoic acids. For researchers seeking to synthesize chiral carboxylic acid derivatives, this represents a very attractive option.

Experimental Protocols

General Procedure for the Synthesis of N-Boc Amino Acids

This is a foundational step for preparing the chiral building blocks for subsequent conversion to amides or other auxiliaries.

Synthesis_Workflow AminoAcid L-Isoleucine or L-Valine Dissolution Dissolve in aq. NaOH AminoAcid->Dissolution Cooling Cool to 10°C Dissolution->Cooling Boc2O_Addition Add Di-tert-butyl dicarbonate (Boc)₂O Cooling->Boc2O_Addition pH_Adjustment Maintain pH 8-9 with NaOH Boc2O_Addition->pH_Adjustment Extraction1 Extract with Et₂O pH_Adjustment->Extraction1 Acidification Acidify aqueous layer with citric acid Extraction1->Acidification Extraction2 Extract with EtOAc Acidification->Extraction2 Drying Dry over Na₂SO₄ Extraction2->Drying Concentration Concentrate in vacuo Drying->Concentration Crystallization Crystallize from petroleum ether Concentration->Crystallization Product N-Boc-L-Isoleucine or N-Boc-L-Valine Crystallization->Product

Caption: Workflow for the synthesis of N-Boc protected amino acids.

Step-by-Step Methodology:

  • The amino acid (L-isoleucine or L-valine) is dissolved in an aqueous solution of sodium hydroxide.[12]

  • The solution is cooled to approximately 10°C.[12]

  • Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent like tetrahydrofuran, is added portion-wise.[12]

  • The pH of the reaction mixture is maintained between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.[12]

  • After the reaction is complete, the mixture is washed with diethyl ether to remove unreacted (Boc)₂O.[12]

  • The aqueous layer is then acidified with a citric acid solution to precipitate the N-Boc protected amino acid.[12]

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and dried over anhydrous sodium sulfate.[12]

  • The solvent is removed under reduced pressure, and the product is crystallized from a suitable solvent system, such as ethyl acetate/petroleum ether.[12]

General Procedure for Diastereoselective Alkylation of a Pseudoephedrine Amide

Alkylation_Workflow Amide Pseudoephedrine Amide Enolate_Formation Deprotonation with LDA in THF at -78°C Amide->Enolate_Formation Alkylation Addition of Alkyl Halide Enolate_Formation->Alkylation Quenching Quench with sat. aq. NH₄Cl Alkylation->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product α-Alkylated Pseudoephedrine Amide Purification->Product

Caption: Workflow for the asymmetric alkylation of a pseudoephedrine amide.

Step-by-Step Methodology:

  • A solution of the pseudoephedrine amide in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.[10]

  • A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate the lithium enolate.[10]

  • The alkylating agent (e.g., benzyl bromide or ethyl iodide) is then added to the enolate solution.[10]

  • The reaction is stirred at low temperature for a specified time until completion.[10]

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[10]

  • The mixture is warmed to room temperature and subjected to a standard aqueous workup and extraction with an organic solvent.[10]

  • The crude product is purified by flash chromatography or recrystallization to yield the diastereomerically enriched α-alkylated amide.[10]

Conclusion and Recommendations

This compound serves as a valuable chiral building block, and when converted to a suitable N-acyl derivative, can function as an effective chiral auxiliary. Its stereodirecting ability stems from the sterically demanding sec-butyl group inherent to its parent amino acid, L-isoleucine.

For researchers selecting a chiral building block for asymmetric alkylations, the following points should be considered:

  • Valine-derived alternatives offer a slightly less sterically hindered, yet highly effective and often more cost-effective option. For many transformations, the diastereoselectivity achieved with valine-derived auxiliaries is comparable to that of their isoleucine counterparts.

  • Evans oxazolidinone auxiliaries remain a gold standard for achieving high diastereoselectivity in a wide range of reactions. The choice between a valine or isoleucine-derived oxazolidinone will depend on the specific substrate and electrophile, but both are excellent choices.

  • Pseudoephedrine amides present a highly practical and efficient alternative, particularly when the goal is the synthesis of enantiomerically pure carboxylic acids, alcohols, or ketones. Their high crystallinity is a significant advantage for purification.

Ultimately, the optimal choice of a chiral building block will be determined by the specific synthetic challenge, including the nature of the substrate and electrophile, cost considerations, and the desired scale of the reaction. A preliminary screening of a few carefully selected alternatives is often the most prudent approach to identifying the ideal chiral auxiliary for a given application.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 49(43), 7942-7945. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Vicario, J. L., et al. (2006). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric conjugate addition and tandem conjugate addition/alpha-alkylation reactions. The Journal of Organic Chemistry, 71(20), 7763-72. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Avenoza, A., et al. (2005). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 10(9), 1078-1085. [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

  • University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: Enolate Alkylation II. [Link]

  • Sibi, M. P., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8843–8847. [Link]

  • Chemistry Stack Exchange. (2021). How do steric effects affect inductive effect in compounds with tetravalent nitrogen?. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • The Biology Project, University of Arizona. (n.d.). Isoleucine. [Link]

  • Reddit. (2023). Could someone explain this to me? I'm confused. I thought Leucine, Valine and Isoleucine were the only branched side chain AA. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921–2944. [Link]

  • ResearchGate. (2025). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. [Link]

  • ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. [Link]

  • PrepChem. (n.d.). Synthesis of Boc-valine. [Link]

  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

  • Royal Society of Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(10), 1569-1574. [Link]

  • Atul Bioscience Ltd. (n.d.). N-(tert-Butoxycarbonyl)-L-valine. [Link]

  • Chemistry Stack Exchange. (2014). Isopropyl and Butyl Groups - Relative Priorities. [Link]

  • MDPI. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • National Institutes of Health. (2014). A diastereoselective preparation of cyclic α-aminoboronates. Organic letters, 16(17), 4582–4585. [Link]

  • National Institutes of Health. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie (International ed. in English), 60(17), 9353-9358. [Link]

  • National Institutes of Health. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules (Basel, Switzerland), 24(10), 1908. [Link]

  • Reddit. (2012). [Organic] Can someone explain the difference between isopropyl and propyl?. [Link]

  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in physiology, 12, 812975. [Link]

  • PubMed. (2005). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino acids, 28(1), 3-14. [Link]

  • PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. [Link]

  • Organic Syntheses. (n.d.). Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 24(10), 1908. [Link]

Sources

A Comparative Guide to the Efficacy of Amine Protecting Groups for N,N,3-trimethyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Protecting Sterically Hindered Amines

In the intricate world of multi-step organic synthesis, particularly in drug development and peptide chemistry, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group must be easily introduced, stable under a variety of reaction conditions, and removable with high selectivity and yield when its job is done.[2][3] This guide focuses on a particularly challenging substrate: N,N,3-trimethyl-L-isoleucinamide. The target nitrogen atom in this molecule is a secondary amine, alkylated with a methyl group and part of a sterically demanding, N-methylated isoleucine framework. This steric hindrance around the nitrogen significantly impacts the efficiency of both protection and deprotection steps.[4][5]

This guide provides a comparative analysis of three widely-used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of N,N,3-trimethyl-L-isoleucinamide. We will delve into the mechanistic rationale, detailed experimental protocols, and a critical evaluation of the performance of each group to aid researchers in making an informed decision for their synthetic strategy.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common carbamate-based protecting groups for amines, prized for its general stability to bases and nucleophiles, and its clean removal under acidic conditions.[6][7]

Mechanism and Rationale

The Boc group is typically introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyls of the anhydride. For sterically hindered secondary amines, this reaction can be sluggish, often requiring elevated temperatures or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP).[8][]

Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, leading to the formation of an unstable carbamic acid that decarboxylates to release the free amine.[7]

Experimental Protocols

Protocol 1.1: Boc-Protection of a Hindered Secondary Amine To a solution of the secondary amine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, dilute the reaction with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 1.2: Boc-Deprotection using Trifluoroacetic Acid (TFA) Dissolve the Boc-protected amine (1.0 equiv) in DCM (0.1 M). Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.[10][11] Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[10] Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt can be used directly or neutralized with a suitable base.

Data Summary & Discussion
ParameterBoc-ProtectionBoc-Deprotection
Reagents (Boc)₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA)
Typical Yield 75-90% (highly substrate dependent)>95%
Reaction Time 12-24 hours1-3 hours
Conditions 0 °C to RT0 °C to RT

Advantages:

  • Excellent stability to a wide range of non-acidic reagents.

  • Deprotection conditions are generally clean and high-yielding.

Disadvantages:

  • Introduction on sterically hindered amines can be slow and require forcing conditions.[]

  • The strong acid required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule.[12]

Boc Protection & Deprotection Workflow

Boc_Workflow Substrate Hindered Amine (R₂NH) BocProtected Boc-Protected Amine (R₂N-Boc) Substrate->BocProtected (Boc)₂O, Base DCM, RT Deprotected Free Amine (R₂NH • TFA) BocProtected->Deprotected TFA, DCM RT Cbz_Workflow Substrate Hindered Amine (R₂NH) CbzProtected Cbz-Protected Amine (R₂N-Cbz) Substrate->CbzProtected Cbz-Cl, Base THF/H₂O, RT Deprotected Free Amine (R₂NH) CbzProtected->Deprotected H₂, Pd/C MeOH, RT Fmoc_Workflow Substrate Hindered Amine (R₂NH) FmocProtected Fmoc-Protected Amine (R₂N-Fmoc) Substrate->FmocProtected Fmoc-OSu, Base Aq. Dioxane, RT Deprotected Free Amine (R₂NH) FmocProtected->Deprotected 20% Piperidine DMF, RT

Sources

A Senior Application Scientist's Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis for Isoleucine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice between solid-phase peptide synthesis (SPPS) and the classical solution-phase peptide synthesis (LPPS) is a critical decision that dictates efficiency, purity, and scalability. This is particularly true for sequences containing sterically hindered amino acids like isoleucine, which introduces unique challenges to peptide assembly. This guide provides an in-depth comparative analysis of these two methodologies, grounded in experimental data and field-proven insights, to empower you in selecting the optimal strategy for your isoleucine-containing peptide targets.

Section 1: The Solid-Phase Approach (SPPS): Speed and Automation

First conceptualized by Bruce Merrifield, SPPS anchors the nascent peptide chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1][2] This innovation revolutionized peptide synthesis by enabling automation and significantly accelerating the overall process.[3]

Core Principles & Workflow

The SPPS workflow is a cyclical process of deprotection, activation, and coupling. The C-terminal amino acid is first attached to a solid support. Subsequently, each protected amino acid is sequentially coupled after the removal of the N-terminal protecting group of the resin-bound amino acid. This cycle is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and deprotected.[4]

The choice of Nα-protecting group, typically between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical parameter that influences coupling efficiency and the final cleavage conditions.[5] The Fmoc/tBu strategy is now the most commonly used methodology due to its milder deprotection conditions.[4][6]

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) A 1. N-α-Deprotection (e.g., Piperidine for Fmoc) B 2. Washing (e.g., DMF, DCM) A->B C 3. Amino Acid Activation & Coupling (e.g., HBTU/DIEA) B->C D 4. Washing (e.g., DMF, DCM) C->D D->A Next Cycle End Final Cleavage & Deprotection (e.g., TFA Cocktail) D->End Start Start: C-terminal Amino Acid anchored to Resin Start->A Purification Purification (e.g., RP-HPLC) End->Purification

SPPS Workflow Diagram
The Isoleucine Challenge: Steric Hindrance and Aggregation

Isoleucine, with its β-branched side chain, presents significant steric hindrance, which can impede coupling reactions.[5] This often necessitates longer coupling times, double coupling steps, or the use of more potent coupling reagents like HBTU or HATU to achieve high efficiency.[1][5]

Furthermore, sequences rich in hydrophobic residues like isoleucine, valine, and leucine are prone to on-resin aggregation.[7][8] As the peptide chain elongates, it can form secondary structures, such as β-sheets, leading to the collapse of the resin matrix.[9] This aggregation can render the N-terminus inaccessible, effectively halting the synthesis.

Strategies to Mitigate Aggregation in SPPS:

  • Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt secondary structures.

  • "Difficult Sequence" Solvents: Using solvents like NMP or DMSO can improve resin swelling and peptide solvation.[8]

  • Elevated Temperatures: Microwave-assisted SPPS can accelerate coupling and disrupt aggregation.[7]

  • Structure-Disrupting Derivatives: Incorporating pseudoproline dipeptides or Hmb-protected amino acids can break up secondary structures.[7]

Section 2: The Solution-Phase Approach (LPPS): Scalability and Purity

LPPS, the classical method of peptide synthesis, involves carrying out all reactions in solution.[2] While more labor-intensive than SPPS, it offers distinct advantages, particularly for the large-scale synthesis of shorter peptides or for sequences that are particularly challenging to assemble on a solid support.[10][11]

Core Principles & Workflow

In LPPS, protected amino acids or peptide fragments are coupled in solution. After each coupling step, the resulting peptide must be isolated and purified, often through crystallization or chromatography, before the N-terminal protecting group is removed for the next coupling.[12] This stepwise purification is a key differentiator from SPPS and is central to achieving high final purity.[3]

A powerful variation of LPPS is the fragment condensation strategy. Here, smaller, protected peptide fragments are synthesized (either via SPPS or LPPS), purified, and then coupled together in solution to form the final, longer peptide.[10][13] This hybrid approach can circumvent the cumulative yield losses associated with very long stepwise syntheses.[12]

LPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid/Fragment) A 1. Coupling in Solution (Protected Amino Acid/Fragment) B 2. Isolation & Purification (e.g., Extraction, Crystallization) A->B C 3. N-α-Deprotection (e.g., TFA for Boc) B->C D 4. Purification (If necessary) C->D D->A Next Cycle End Final Deprotection & Purification D->End Start Start: Protected C-terminal Amino Acid Start->A

LPPS Workflow Diagram
Advantages for Isoleucine Peptides

For peptides containing multiple isoleucine residues or other hydrophobic amino acids, aggregation can be a severe problem in SPPS.[14] LPPS offers a significant advantage in these cases because intermediate fragments can be purified to remove any deletion sequences or byproducts before the next coupling step.[11] This ensures that the subsequent reaction proceeds with high-purity starting materials, preventing the accumulation of difficult-to-remove impurities. Furthermore, the flexibility to optimize solvent systems for each coupling step can be crucial for maintaining the solubility of aggregation-prone sequences.[15]

Section 3: Head-to-Head Comparison: SPPS vs. LPPS for Isoleucine Peptides

The choice between SPPS and LPPS is not absolute and depends on the specific project goals, including peptide length, complexity, required scale, and cost considerations.[3][11]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Rationale & Isoleucine-Specific Considerations
Typical Purity (Crude) 75-90%[5]90-98%[2][3]LPPS allows for intermediate purification, removing impurities at each step. This is highly advantageous for aggregation-prone isoleucine sequences.
Overall Yield High for <50 AAs, but decreases with length.[10][16]Can be higher for very short or complex peptides.[2][10]SPPS yield can plummet with difficult isoleucine couplings or aggregation. LPPS fragment strategy mitigates cumulative yield loss.
Synthesis Time Faster due to automation and simplified purification.[2]Slower due to multi-step purification and manual interventions.[2]SPPS is unmatched for speed in research and high-throughput screening.
Scalability Excellent for mg to gram scale.[3]More economical at very large (kg) scales.[10]LPPS is often preferred for large-scale GMP manufacturing of shorter peptide APIs due to better process control and economics.
Solvent Consumption High, due to extensive washing steps.[2]Generally lower, but requires solvents for purification.[2]The high solvent use in SPPS is a significant environmental and cost factor.
Handling of Difficult Sequences Prone to aggregation and incomplete coupling.[8][14]Better suited for hydrophobic or aggregation-prone peptides.[15]LPPS provides the flexibility to address solubility and coupling issues for challenging isoleucine-rich sequences.
Automation Easily automated for high-throughput synthesis.[3]Difficult to automate.The primary driver for SPPS dominance in research and discovery.
Cost-Effectiveness More cost-effective for research scale and long peptides.[16]Can be more cost-effective for short peptides at large scale.[3][10]The cost calculation depends heavily on scale, peptide length, and labor costs.

Section 4: Experimental Protocols

To provide a practical context, here are abbreviated, illustrative protocols for the synthesis of a model hydrophobic pentapeptide, Ile-Ala-Leu-Val-Phe (IALVF) , using both methods.

Protocol 1: Fmoc-SPPS of IALVF on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.[4]

  • Fmoc-Phe-OH Coupling: Couple the first amino acid, Fmoc-Phe-OH (3 eq.), to the resin using HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 hours. Confirm completion with a Kaiser test.[5]

  • Capping: Treat the resin with a capping mixture (e.g., Acetic Anhydride/DIEA in DMF) to block any unreacted sites.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Iterative Coupling: Sequentially couple Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, and finally Fmoc-Ile-OH using the same procedure (steps 2-4). For the sterically hindered Ile and Val residues, perform a double coupling to ensure the reaction goes to completion.[5]

  • Final Deprotection: After the final coupling and wash, treat the resin with 20% piperidine in DMF to remove the last Fmoc group.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC.

Protocol 2: Boc-LPPS (Fragment Condensation) of IALVF

This protocol illustrates a [2+3] fragment condensation approach.

  • Fragment 1 Synthesis (Boc-Ile-Ala-PFP):

    • Couple Boc-Ile-OH and H-Ala-OMe using EDC/HOBt. Purify the dipeptide.

    • Saponify the methyl ester to yield Boc-Ile-Ala-OH.

    • Activate the C-terminus by converting it to a pentafluorophenyl (PFP) ester.[17]

  • Fragment 2 Synthesis (H-Leu-Val-Phe-OMe):

    • Synthesize the tripeptide H-Leu-Val-Phe-OMe stepwise in solution using standard coupling and deprotection steps, with intermediate purification after each step.[18]

  • Fragment Condensation:

    • Dissolve H-Leu-Val-Phe-OMe in a suitable solvent (e.g., THF/water).

    • Add the activated Fragment 1 (Boc-Ile-Ala-PFP) and a base like DIEA to facilitate the coupling.[17]

    • Monitor the reaction by TLC or LC-MS.

  • Purification & Deprotection:

    • Purify the protected pentapeptide (Boc-IALVF-OMe) by column chromatography or crystallization.

    • Perform final deprotection (saponification of the ester followed by TFA treatment for the Boc group) to yield the final IALVF peptide.

    • Perform a final purification step if necessary.

Conclusion & Expert Recommendations

Both SPPS and LPPS are powerful methodologies, and the optimal choice for synthesizing isoleucine-containing peptides is context-dependent.

Choose Solid-Phase Peptide Synthesis (SPPS) when:

  • Speed is critical: For research, library synthesis, and rapid generation of analogues.

  • Peptide length is moderate to long (>10 amino acids): The stepwise efficiency and automation of SPPS are highly advantageous.[16]

  • Automation is desired: For high-throughput and reproducible synthesis.[3]

Choose Solution-Phase Peptide Synthesis (LPPS) when:

  • The peptide is short (<10 amino acids) and required at a very large scale: LPPS can be more economical.[12]

  • The sequence is extremely hydrophobic or aggregation-prone: The ability to purify intermediates and optimize solvents in LPPS is invaluable for overcoming the challenges posed by difficult sequences containing multiple isoleucine residues.[11][15]

  • The highest possible final purity is required from the outset: Stepwise purification in LPPS minimizes the accumulation of closely related impurities that can be difficult to separate from the final product.[3]

For many challenging projects, a hybrid approach , where fragments are synthesized via SPPS and then condensed in solution, offers a pragmatic and powerful strategy, combining the speed of SPPS with the purity and control of LPPS.[10][12] Ultimately, a thorough analysis of your peptide's sequence, intended application, and production scale will guide you to the most effective and efficient synthetic strategy.

References

  • Bofill, J. M., & Albericio, F. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 66(1), 18.1.1-18.1.29. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • ResolveMass Laboratories Inc. Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Available from: [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Available from: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available from: [Link]

  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? Available from: [Link]

  • Ye, G. J., et al. (2018). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Organic Process Research & Development, 22(9), 1255-1260. Available from: [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Wöhr, T., & Mutter, M. (1995). Peptide Synthesis via Fragment Condensation. Peptide Synthesis I, 69-86. Available from: [Link]

  • Salome, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. Available from: [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]

  • Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Available from: [Link]

  • Ferrazzano, L., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2738-2747. Available from: [Link]

  • Albericio, F., & Bofill, J. M. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In The Maillard Reaction: Chemistry, Biochemistry and Implications (pp. 465-492). Royal Society of Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Validation of (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Precision

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral molecules, particularly non-canonical amino acid derivatives like (2S,3S)-2-amino-N,N,3-trimethylpentanamide, are of significant interest as building blocks for peptidomimetics, constrained peptides, and other complex therapeutic agents. The specific (2S,3S) stereochemistry, defined by the contiguous stereocenters at the α- and β-positions, is critical as it dictates the three-dimensional conformation and, consequently, the biological activity and pharmacological profile of the parent molecule.

This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an in-depth analysis of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a robust framework for the analytical validation of the final product. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the selection of an optimal synthetic strategy.

Comparative Overview of Synthetic Strategies

Two primary strategies for the asymmetric synthesis of β-methyl-α-amino acids are explored in this guide.

  • Route A: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent. This "bottom-up" approach constructs the carbon skeleton and sets the stereochemistry simultaneously through the alkylation of a chiral glycine derivative. This method offers flexibility in introducing various side chains.[1][2][3]

  • Route B: Chiral Pool Synthesis from L-Isoleucine. This strategy leverages the pre-existing stereochemistry of a naturally occurring amino acid, L-isoleucine, which possesses the desired (2S,3S) configuration. The synthesis then involves functional group manipulation to arrive at the target amide.[4]

The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the need for analog synthesis.

Route A: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

Strategy Overview

This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. Pseudoephedrine is an effective and commercially available chiral auxiliary for this purpose.[5] The key step involves the formation of a lithium enolate from pseudoephedrine glycinamide, followed by alkylation with 2-iodopropane. The steric hindrance provided by the pseudoephedrine backbone directs the incoming electrophile to the opposite face of the enolate, thereby establishing the desired (2S,3S) stereochemistry with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, and amidation yields the final product.

Workflow Diagram

Route_A_Workflow cluster_0 Synthesis start Pseudoephedrine Glycinamide enolate Diastereoselective Alkylation with 2-Iodopropane start->enolate 1. LDA, THF 2. 2-Iodopropane hydrolysis Acid Hydrolysis enolate->hydrolysis aq. H2SO4 protection Boc Protection hydrolysis->protection Boc2O, Dioxane/H2O amidation Amidation with Dimethylamine protection->amidation 1. Isobutyl Chloroformate, NMM 2. Dimethylamine deprotection Final Deprotection amidation->deprotection TFA, DCM product This compound deprotection->product

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocol

Step 1: Diastereoselective Alkylation

  • To a solution of pseudoephedrine glycinamide (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add 2-iodopropane (1.5 eq) and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 2: Hydrolysis of the Chiral Auxiliary

  • Reflux the alkylated product (1.0 eq) in 6 M H2SO4 for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize with solid NaOH.

  • The resulting (2S,3S)-2-amino-3-methylpentanoic acid can be isolated or used directly in the next step.

Step 3: N-Boc Protection

  • To a solution of the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water, add NaHCO3 (3.0 eq).

  • Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and stir at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4 and concentrate in vacuo.

Step 4: Amidation

  • Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM) (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction mixture for 15 minutes.

  • Add a solution of dimethylamine in THF (2.0 M, 2.0 eq) and stir for 2 hours at room temperature.

  • Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate.

Step 5: Deprotection

  • Dissolve the N-Boc protected amide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo to yield the crude product.

  • Purify by a suitable method (e.g., crystallization or chromatography) to obtain the final product.

Discussion

Advantages:

  • High diastereoselectivity is achievable with the pseudoephedrine auxiliary.

  • The methodology is well-established and has been applied to the synthesis of a variety of α-amino acids.[5]

  • This route allows for the synthesis of other diastereomers by changing the chiral auxiliary or alkylating agent.

Disadvantages:

  • Multiple steps are required, including protection and deprotection, which can lower the overall yield.

  • Harsh conditions (strong acid) are needed for the hydrolysis of the chiral auxiliary.

  • The cost of the chiral auxiliary and reagents may be a consideration for large-scale synthesis.

Route B: Chiral Pool Synthesis from L-Isoleucine

Strategy Overview

This approach takes advantage of the readily available and inexpensive chiral starting material, L-isoleucine, which already possesses the desired (2S,3S) stereochemistry.[4] The synthesis involves the protection of the amino group, activation of the carboxylic acid, and subsequent amidation with dimethylamine. The key is to perform these transformations under mild conditions to avoid epimerization at the α-carbon.

Workflow Diagram

Route_B_Workflow cluster_1 Synthesis start_b L-Isoleucine protection_b Fmoc Protection start_b->protection_b Fmoc-OSu, NaHCO3 amidation_b Amidation with Dimethylamine protection_b->amidation_b 1. HATU, DIPEA 2. Dimethylamine deprotection_b Final Deprotection amidation_b->deprotection_b Piperidine, DMF product_b This compound deprotection_b->product_b

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocol

Step 1: N-Fmoc Protection

  • Dissolve L-isoleucine (1.0 eq) in a 10% aqueous solution of NaHCO3.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in acetone portion-wise.

  • Stir the mixture at room temperature overnight.

  • Wash the reaction mixture with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to pH 2 and extract with ethyl acetate.

  • Dry the combined organic layers over Na2SO4 and concentrate in vacuo to yield Fmoc-L-isoleucine.

Step 2: Amidation

  • To a solution of Fmoc-L-isoleucine (1.0 eq) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of dimethylamine in THF (2.0 M, 2.0 eq) and stir for 4 hours.

  • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4 and concentrate. Purify by flash chromatography if necessary.

Step 3: Deprotection

  • Dissolve the Fmoc-protected amide in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 1 hour.

  • Concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene to remove residual piperidine.

  • Purify the crude product to obtain the final compound.

Discussion

Advantages:

  • Fewer synthetic steps and a potentially higher overall yield.

  • Avoids the use of a chiral auxiliary and harsh hydrolysis conditions.

  • L-isoleucine is an inexpensive and readily available starting material.

  • The stereochemistry is pre-determined, reducing the risk of diastereomeric impurities.

Disadvantages:

  • This route is not easily adaptable for the synthesis of other stereoisomers.

  • Care must be taken during the activation and amidation steps to prevent racemization.

Validation of the Final Product

Regardless of the synthetic route chosen, rigorous analytical validation is crucial to confirm the identity, purity, and stereochemical integrity of the final product.

Validation Workflow Diagram

Validation_Workflow cluster_2 Analytical Validation product_val Synthesized Product nmr 1H & 13C NMR Spectroscopy product_val->nmr Structural Confirmation ms Mass Spectrometry (HRMS) product_val->ms Molecular Weight Verification hplc Chiral HPLC product_val->hplc Enantiomeric & Diastereomeric Purity ftir FTIR Spectroscopy product_val->ftir Functional Group Analysis result Validated this compound nmr->result ms->result hplc->result ftir->result

Caption: Workflow for analytical validation.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and assess diastereomeric purity.

  • Protocol:

    • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of all expected protons and carbons. The diastereomeric ratio can often be determined from the integration of well-resolved signals in the 1H NMR spectrum.[6]

2. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To confirm the elemental composition and molecular weight.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to obtain the exact mass.

    • Compare the measured mass with the calculated theoretical mass for the protonated molecule [M+H]+.

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the enantiomeric excess (ee) and diastereomeric excess (de).[7][8]

  • Protocol:

    • Select a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).[9]

    • Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), that provides baseline separation of the stereoisomers.

    • Inject a solution of the final product and analyze the chromatogram.

    • Calculate the ee and de based on the peak areas of the different stereoisomers.

Comparative Data Summary

The following table provides a hypothetical comparison of the two synthetic routes based on typical outcomes for similar syntheses found in the literature.

ParameterRoute A: Diastereoselective AlkylationRoute B: Chiral Pool Synthesis
Number of Steps 53
Typical Overall Yield 20-30%50-60%
Starting Material Cost Moderate to HighLow
Diastereomeric Excess >95%Not applicable (stereochemistry fixed)
Enantiomeric Excess >98%>99% (from starting material)
Scalability ModerateHigh
Flexibility for Analogs HighLow

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route A (Diastereoselective Alkylation) is the preferred method when flexibility is required to synthesize various stereoisomers or analogs with different β-substituents. While it involves more steps and potentially a lower overall yield, its adaptability is a significant advantage in a research and development setting.

  • Route B (Chiral Pool Synthesis) is the more efficient and economical choice for the specific synthesis of the (2S,3S) isomer, particularly on a larger scale. Its reliance on an inexpensive, enantiopure starting material makes it highly practical for process chemistry and drug manufacturing.

The final selection of a synthetic route should be guided by the specific goals of the project, considering factors such as cost, scale, timeline, and the need for synthetic versatility. In all cases, the rigorous analytical validation outlined in this guide is essential to ensure the quality and stereochemical integrity of the final product.

References

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]

  • Zhang, R. K., & Prier, C. K. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 10(15), 8446–8452. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 121(32), 7471–7479. [Link]

  • Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2002). Synthesis of Chiral α-Amino Acids. Current Organic Chemistry, 6(12), 1133-1153. [Link]

  • LibreTexts. (2022). Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Cantel, S., Heitz, A., Martinez, J., & Fehrentz, J. A. (2004). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Journal of Peptide Science, 10(9), 531–534. [Link]

  • Chen, G., Shaughnessy, S. M., Daugulis, O. (2009). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 131(42), 15159–15161. [Link]

  • Clayden, J., & Kenworthy, M. N. (2004). A 2,3-butanedione protected chiral glycine equivalent—a new building block for the stereoselective synthesis of enantiopure N-protected α-amino acids. Chemical Communications, (15), 1774-1775. [Link]

  • Park, J. H., Lee, J. H., Lee, K. R., & Kim, K. H. (2015). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 36(1), 226-231. [Link]

  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 656-666. [Link]

  • Myers, A. G., & Yoon, T. (1995). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 117(44), 11010-11011. [Link]

  • Google Patents. (2014). LM11A-31-BHS..... (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide.
  • Singh, R. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Lin, K., Chen, R., & Liu, Y. (2022). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 20(25), 4894-4899. [Link]

  • Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 656–673. [Link]

  • Google Patents. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Mzengeza, S., & D'Souza, S. (2011). Stereospecific synthesis of α-methylated amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2403-2408. [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Lebl, M., & Hruby, V. J. (1984). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, 829-831. [Link]

  • Chimalakonda, K. R., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Journal of Chromatographic Science, 51(8), 763-768. [Link]

  • Konno, H., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. [Link]

  • Venkateshwarlu, G., et al. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Journal of Chromatographic Science, 53(5), 772-778. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isoleucine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis, metabolomics, and pharmaceutical quality control.

Introduction: The Challenge of Isoleucine's Stereochemistry

Isoleucine, an essential amino acid, is unique among the proteinogenic amino acids (along with threonine) in that it possesses two stereogenic centers: the α-carbon (Cα) and the β-carbon (Cβ). This results in four distinct stereoisomers: (2S,3S)-Isoleucine (L-Isoleucine), (2R,3R)-Isoleucine (D-Isoleucine), (2S,3R)-Isoleucine (L-allo-Isoleucine), and (2R,3S)-Isoleucine (D-allo-Isoleucine).

While L-Isoleucine is the canonical isomer incorporated into proteins, the presence of its diastereomers, particularly allo-isoleucine, can have significant implications. In pharmaceutical development, incorrect stereoisomer incorporation into a peptide therapeutic can drastically alter its conformation, efficacy, and immunogenicity. In clinical diagnostics, elevated levels of L-alloisoleucine are a pathognomonic marker for Maple Syrup Urine Disease (MSUD), a serious metabolic disorder.[1][2]

Given that diastereomers have the same mass and elemental composition, their differentiation poses a significant analytical challenge.[3][4] This guide provides an in-depth comparison of key spectroscopic techniques capable of reliably distinguishing between isoleucine diastereomers, grounded in the principles of each method and supported by practical, field-proven protocols.

G cluster_L L-Isoleucine Configuration (2S) cluster_D D-Isoleucine Configuration (2R) L_Ile (2S,3S)-Isoleucine (L-Isoleucine) L_allo_Ile (2S,3R)-Isoleucine (L-allo-Isoleucine) L_Ile->L_allo_Ile Diastereomers (Epimers at Cβ) D_Ile (2R,3R)-Isoleucine (D-Isoleucine) L_Ile->D_Ile Enantiomers D_allo_Ile (2R,3S)-Isoleucine (D-allo-Isoleucine) L_Ile->D_allo_Ile Diastereomers L_allo_Ile->D_Ile Diastereomers L_allo_Ile->D_allo_Ile Enantiomers D_Ile->D_allo_Ile Diastereomers (Epimers at Cβ)

Figure 1: Stereoisomeric relationships of the four isoleucine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing isoleucine diastereomers in solution. It exploits the subtle differences in the local electronic environments of atomic nuclei, which are directly influenced by the molecule's three-dimensional structure.

Expertise & Causality: Why NMR Works

The key to differentiating isoleucine from allo-isoleucine lies in observing the signals from the proton (¹H) and carbon (¹³C) at the α-stereocenter.[5][6][7] The relative positions of the side chain's methyl and ethyl groups are different in diastereomers. This geometric difference alters the magnetic shielding of the Cα nucleus and its attached proton.

  • For L-Isoleucine vs. D-allo-Isoleucine: Studies consistently show that the α-proton in D-allo-isoleucine derivatives has a higher chemical shift (is more deshielded) compared to the L-isoleucine equivalent.[8] Conversely, the α-carbon in D-allo-isoleucine has a lower chemical shift (is more shielded) than in L-isoleucine.[7][8] These opposing trends provide a robust, dual-validation point for assignment.

Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines a self-validating system for distinguishing L-Isoleucine from D-allo-Isoleucine, a common requirement when assessing epimerization during peptide synthesis.[5]

G cluster_workflow NMR Workflow for Diastereomer Differentiation A 1. Sample Preparation Dissolve ~5-10 mg of sample in deuterated solvent (e.g., CDCl3, CD3OD) B 2. Instrument Setup Use high-field spectrometer (≥600 MHz) Calibrate to internal solvent peak A->B C 3. Data Acquisition Acquire ¹H and ¹³C spectra B->C D 4. Spectral Analysis Measure chemical shifts (δ) and coupling constants (J) for α-CH C->D E 5. Comparison & Assignment Compare δ(¹H) and δ(¹³C) values against known standards or literature data D->E

Figure 2: Workflow for NMR-based analysis of isoleucine diastereomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isoleucine-containing compound (e.g., a peptide fragment) in a suitable deuterated solvent such as CDCl₃, CD₃OD, or (CD₃)₂SO. The choice of solvent can subtly influence chemical shifts, so consistency is key when comparing to reference data.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 700 MHz) to achieve optimal signal dispersion and resolution.[5]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra.

  • Calibration and Analysis: Calibrate the spectra using the residual solvent peak as an internal standard. Carefully measure the chemical shift (δ) and coupling constant (J) for the signal corresponding to the α-proton.[8] Identify the α-carbon signal in the ¹³C spectrum and measure its chemical shift.

  • Assignment: Compare the observed chemical shifts to reference data. A higher ¹H chemical shift and a lower ¹³C chemical shift for the α-center signals are indicative of the allo-isoleucine configuration relative to the standard isoleucine form.[7][8]

Data Presentation: Expected Chemical Shifts

The following table summarizes typical findings for N- and C-protected isoleucine derivatives, demonstrating the clear differentiation possible.

DiastereomerSolventα-¹H Chemical Shift (δ, ppm)α-¹³C Chemical Shift (δ, ppm)Source
L-Isoleucine DerivativeCDCl₃~4.29 - 4.35~57.3 - 57.9[8]
D-allo-Isoleucine DerivativeCDCl₃~4.36 - 4.45~56.8[8]

Trustworthiness: The reliability of this method is high because it relies on fundamental physical properties. The observation of both the upfield shift in ¹³C and the downfield shift in ¹H for the same stereocenter provides a built-in cross-validation, minimizing the risk of misinterpretation.

Mass Spectrometry (MS): Distinguishing Isobars Through Fragmentation

While conventional mass spectrometry cannot differentiate isomers that share the same mass, advanced techniques like tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry (IM-MS) provide powerful solutions.[9][10][11]

Expertise & Causality: Why MS/MS and IM-MS Work
  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the ion of interest, fragmenting it through collision-induced dissociation (CID) or other methods like electron transfer dissociation (ETD), and analyzing the resulting fragment ions. The stereochemical arrangement of the side chain in isoleucine vs. allo-isoleucine influences the stability of certain transition states during fragmentation, leading to different relative abundances of fragment ions.[11] For peptides, specific fragmentation pathways can generate "w-ions" from the cleavage of the Cβ-Cγ bond in the side chain, which are diagnostic for isoleucine.[3][12]

  • Ion Mobility-Mass Spectrometry (IM-MS): This method separates ions based on their size and shape (collision cross-section, CCS) in the gas phase before mass analysis.[9] Diastereomers, having different three-dimensional structures, will have slightly different CCS values. L-isoleucine and L-allo-isoleucine, for instance, exhibit a statistically significant difference in their CCS of about 0.4%.[9] While this small difference may not be sufficient for baseline separation in a mixture with conventional drift tube instruments, it provides a clear distinction when analyzing pure standards.[9]

G cluster_workflow MS/MS Workflow for Diastereomer Differentiation A 1. Ionization (e.g., ESI) B 2. MS1: Precursor Selection Isolate m/z of Isoleucine A->B C 3. Fragmentation (CID or ETD-HCD) B->C D 4. MS2/MS3: Fragment Analysis Detect characteristic ions (e.g., w-ions) C->D E 5. Identification Unique fragment pattern or ion ratios distinguish diastereomers D->E

Figure 3: Generalized workflow for tandem MS-based differentiation of isoleucine isomers.

Experimental Protocol: LC-MS/MS with Collision-Induced Dissociation (CID)

This protocol is designed for identifying diastereomers in complex mixtures, such as hydrolyzed peptide samples or metabolomic extracts.

Step-by-Step Methodology:

  • Chromatographic Separation: Employ a suitable liquid chromatography (LC) method. While not always able to resolve the diastereomers themselves without chiral columns or derivatization[13], LC is crucial for separating them from other sample components.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • MS/MS Analysis:

    • Set the mass spectrometer to perform data-dependent acquisition.

    • In the first stage (MS1), the instrument scans for and isolates the precursor ion corresponding to isoleucine (e.g., m/z 132.102).

    • In the second stage (MS2), the isolated precursor ion is subjected to CID by accelerating it into a collision cell filled with an inert gas (e.g., argon or nitrogen).

    • Collect the resulting fragment ion spectrum.

  • Data Analysis: Analyze the MS/MS spectra. Compare the relative intensities of key fragment ions. Studies have shown that the fragmentation patterns of L-leucine, L-isoleucine, and L-allo-isoleucine under CID can be distinguished, particularly by generating energy breakdown graphs across a range of collision energies.[11]

Data Presentation: Comparative MS Data
TechniqueDistinguishing FeatureObservationSource
CID MS/MS Fragmentation PatternRelative intensities of fragment ions (e.g., immonium ions, neutral losses) differ between isomers.[11]
ETD-HCD MS³ w-ionsFormation of characteristic w-ions from z• radical ions is highly selective for Leu/Ile identification in peptides.[12]
IM-MS Collision Cross-Section (CCS)Diastereomers (L-isoleucine vs. L-allo-isoleucine) show a ~0.4% difference in CCS.[9]

Trustworthiness: The validity of MS-based methods is confirmed by running authentic standards for each of the isomers to establish characteristic fragmentation patterns or CCS values. For peptide sequencing, the generation of sequence-specific w-ions provides unambiguous identification.[12]

Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Absolute Configuration

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region.[14][15] It is exceptionally sensitive to the three-dimensional arrangement of atoms and is a definitive method for determining the absolute configuration of chiral molecules in solution.

Expertise & Causality: Why VCD Works

Infrared absorption is caused by molecular vibrations. In a chiral molecule, these vibrations can be chiral themselves, meaning they involve a helical displacement of charge. Such a vibration will interact differently with left vs. right circularly polarized light, resulting in a non-zero VCD signal. Diastereomers, being non-mirror-image stereoisomers, have fundamentally different 3D shapes and will therefore produce distinct VCD spectra.[14] The power of VCD is fully realized when experimental spectra are compared with spectra predicted by ab initio quantum mechanical calculations (e.g., using Density Functional Theory, DFT). A strong match between the experimental spectrum of an unknown and the calculated spectrum for a specific stereoisomer allows for unambiguous assignment of its absolute configuration.[16]

Experimental Protocol: VCD Analysis and Computational Comparison

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample at a relatively high concentration (e.g., 5-10 mg) in about 120 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17] Deuterated solvents are used to avoid overwhelming IR absorption bands that would obscure the analyte's signals.

  • Data Acquisition:

    • Use a dedicated VCD spectrometer, which is typically based on an FTIR bench with additional polarization optics.[15]

    • Acquire the IR and VCD spectra over the mid-IR range (e.g., 2000-1000 cm⁻¹). Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Generate low-energy conformers for each possible diastereomer (e.g., L-isoleucine and L-allo-isoleucine) using computational chemistry software.

    • Perform geometry optimization and frequency calculations for each conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the theoretical IR and VCD spectra, which are then Boltzmann-averaged based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for each diastereomer. The diastereomer whose calculated spectrum best matches the experimental one is the correct assignment.

Data Presentation: Expected VCD Signatures

While specific band positions depend on the full molecular structure, the overall pattern of positive and negative VCD bands is the key distinguishing feature.

DiastereomerExpected VCD Spectrum
L-IsoleucineA unique pattern of positive and negative bands, particularly in the amide I/II and C-H bending regions.
L-allo-IsoleucineA distinctly different pattern of VCD bands in the same regions, which may include sign flips or significant intensity changes compared to L-isoleucine.

Trustworthiness: This method is self-validating through the rigor of the comparison. A high correlation coefficient between the experimental and a single calculated spectrum provides extremely high confidence in the stereochemical assignment.[16]

Comparative Summary

TechniquePrincipleSample RequirementKey AdvantageKey Limitation
NMR Spectroscopy Nuclear magnetic shielding differences due to stereochemistry.5-10 mg, solubleDefinitive structural information; quantitative.Lower sensitivity; requires pure sample.
Mass Spectrometry Different fragmentation patterns or gas-phase shapes (CCS).<1 mg, LC-compatibleHigh sensitivity; suitable for complex mixtures and sequencing.Indirect; requires advanced instrumentation (MS/MS, IM-MS).
VCD Spectroscopy Differential absorption of circularly polarized IR light.5-10 mg, solubleDetermines absolute configuration directly in solution.Requires high concentration; computational analysis is essential.

Conclusion and Recommendations

The choice of spectroscopic technique for comparing isoleucine diastereomers depends on the analytical question at hand.

  • For unambiguous structural confirmation and quantification of diastereomeric purity in a synthesized compound or drug substance, NMR spectroscopy is the recommended primary method . Its ability to directly probe the structural differences at the stereocenters provides definitive and reliable data.[7][8]

  • For detecting and identifying isomers within complex biological matrices (e.g., proteomics, metabolomics) or when sample amount is limited, tandem mass spectrometry (MS/MS) is the most powerful tool . Its unparalleled sensitivity and compatibility with chromatographic separation make it ideal for these applications.[11][12]

  • For determining the absolute configuration of a novel isoleucine-containing molecule without recourse to crystallography, Vibrational Circular Dichroism (VCD) is the method of choice . The comparison of experimental and computed spectra provides a high-confidence assignment of the complete 3D structure in solution.[14][16]

By understanding the principles, advantages, and practical execution of these techniques, researchers can confidently address the analytical challenges posed by the stereoisomers of isoleucine, ensuring the integrity of their research and the quality of their products.

References

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. [Link][5][6][7][8][18][19]

  • Hines, K. M., et al. (2018). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Journal of the American Society for Mass Spectrometry. [Link][9]

  • ResearchGate. (2017). Table: Chemical shifts and coupling constants of L-isoleucine and D-allo-isoleucine diastereoisomers. NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. [Link][5][7][8][18]

  • Zhu, X., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link][10]

  • Kovalyov, A. A., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry. [Link][12]

  • Jiang, C., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics. [Link][11]

  • Rapid Novor. (2021). Isoleucine and Leucine. Rapid Novor Inc. [Link][3]

  • Creative Biolabs. (n.d.). Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing. [Link][4]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link][14]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link][16]

  • BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link][17]

  • Kele, M., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Clinica Chimica Acta. [Link][1]

  • LabRulez. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin. [Link][13]

  • Kepert, D., et al. (2003). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. Faraday Discussions. [Link][20]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,3S)-2-amino-N,N,3-trimethylpentanamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Proactive Hazard Assessment and Prudent Handling

Given the absence of a specific Safety Data Sheet (SDS) for (2S,3S)-2-amino-N,N,3-trimethylpentanamide, it must be handled as a potentially hazardous substance. This operational mandate is rooted in the widely accepted practice of treating new or uncharacterized substances with the highest level of precaution to minimize risk.[1] The chemical structure, featuring an amino group and an amide linkage, suggests it should be managed in accordance with protocols for similar organic compounds, which may possess latent toxicological or ecotoxicological properties.

The fundamental principle of laboratory chemical disposal is the prevention of harm to individuals and the environment. This is achieved through systematic waste segregation, secure containment, precise labeling, and transfer to a certified hazardous waste facility.[2] Under no circumstances should this compound or its residues be disposed of via standard drains or general waste streams.[2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is the need to prevent accidental exposure through inhalation, ingestion, or direct contact.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes or aerosols of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any potential vapors or dusts.[4]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe disposal of this compound, ensuring each step logically builds upon the last to maintain safety and compliance.

Step 1: Waste Characterization and Segregation

In the absence of specific data, this compound should be presumptively classified as hazardous chemical waste. This classification is a critical first step as it dictates the entire disposal pathway.

  • Action: Designate a specific, compatible waste container for the collection of solid or liquid waste of this compound. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.[5]

  • Causality: Proper segregation prevents dangerous reactions that can occur when incompatible chemicals are mixed.[2] For instance, mixing amino compounds with strong oxidizing agents should be avoided.[5]

Step 2: Container Management and Labeling

Accurate and clear labeling is a cornerstone of safe laboratory practice and a regulatory requirement.

  • Action: The waste container must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound".[2][3]

    • An estimate of the concentration and quantity of the waste.

    • The date the waste was first added to the container.[3]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for legal and safe disposal by waste management professionals. The container must be kept tightly sealed except when adding waste to prevent the release of vapors and to avoid spills.[2]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory prior to its removal.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][5] This area should be at or near the point of waste generation.

  • Causality: Storing waste in a designated SAA minimizes the risk of accidental spills and exposure to the wider laboratory environment. It also facilitates the orderly collection by the institution's environmental health and safety personnel. Secondary containment for liquid waste is a recommended best practice to contain potential leaks.[2]

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Action: Once the container is full, or approaching the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2][3]

  • Causality: EHS departments are staffed with trained professionals who can ensure that the waste is handled, transported, and disposed of in accordance with all local, state, and federal regulations. This ensures a compliant and environmentally responsible disposal process.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is necessary to mitigate any potential hazards.

  • 1. Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor and EHS department.

  • 2. Control and Contain: For small, manageable spills, ensure you are wearing the appropriate PPE.[3] Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled substance.[3][6] Do not use combustible materials like paper towels to absorb flammable substances.

  • 3. Clean-up: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[6]

  • 4. Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as hazardous waste.

  • 5. Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.[3]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Disposal cluster_spill Spill Response start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill assess Assess Waste: Solid or Liquid? ppe->assess container Select Compatible Hazardous Waste Container assess->container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity container->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end End: Professional Disposal by Licensed Contractor contact_ehs->end contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill collect_spill:e->label_waste:w report_spill Report Spill to Supervisor and EHS collect_spill->report_spill

Caption: Disposal workflow for this compound.

References

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Maxed Out Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Southwestern University. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling (2S,3S)-2-amino-N,N,3-trimethylpentanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling (2S,3S)-2-amino-N,N,3-trimethylpentanamide, a compound of interest for its potential applications in scientific research.

While specific safety and toxicological data for this compound is not extensively documented, a precautionary approach based on the known hazards of structurally similar aminopentanamide and alkylamide compounds is essential. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the necessary personal protective equipment (PPE), safe handling procedures, and disposal protocols.

Chemical Profile: this compound

A clear understanding of the compound's identity is the first step in safe handling.

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Synonyms No common synonyms readily available.

Note: The toxicological properties of this specific compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may be harmful.

Core Directive: A Proactive Stance on Safety

Given the limited specific data, a risk-averse strategy is the only responsible course of action. The recommendations outlined below are derived from safety data for analogous compounds and are designed to provide a robust shield against potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this compound.

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Rationale: The amide and amine functional groups present in the molecule suggest a potential for irritancy. Direct contact with the eyes could lead to irritation or more severe damage. In situations where splashing is a significant risk, a face shield should be used in conjunction with safety goggles.

Skin and Body Protection: A Barrier Against Contact
  • Requirement: A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Wear appropriate protective clothing to prevent skin exposure.[1]

  • Rationale: Dermal absorption is a potential route of exposure for many organic compounds. A lab coat provides a primary barrier. Nitrile gloves are recommended for hand protection.

Hand Protection: The Critical Interface
  • Requirement: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult a glove compatibility chart.

  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Regular inspection of gloves for tears or punctures is crucial. Gloves should be removed and replaced immediately if contaminated.

Respiratory Protection: Guarding Against Inhalation
  • Requirement: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations at a safe level, a NIOSH-approved respirator may be necessary.

  • Rationale: While the volatility of this compound may be low, any handling that could generate dust or aerosols necessitates respiratory protection. The amine functional group can sometimes impart respiratory irritancy.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Store: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures

The following workflow illustrates the key steps for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in a Closed System or Under Negative Pressure handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[2]

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

Disposal Plan: Responsible Waste Management

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste.

  • Waste Collection: All waste materials, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container. The label should include the words "Hazardous Waste," the full chemical name, and the date.

  • Professional Disposal: The final disposal of this compound must be handled by qualified professionals through an approved and licensed hazardous waste disposal facility.[2] Contact your institution's EHS department to arrange for waste pickup.

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.[2]

The logical relationship for the disposal decision-making process is as follows:

G cluster_waste_streams Waste Characterization cluster_disposal_path Disposal Pathway compound This compound solid_waste Contaminated Solids (PPE, absorbent) liquid_waste Unused/Waste Solutions hazardous_container Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container ehs_pickup EHS Pickup hazardous_container->ehs_pickup

Caption: Disposal decision pathway for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. Cole-Parmer. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.